molecular formula C9H7ClO3 B1354379 (R)-(-)-O-Formylmandeloyl chloride CAS No. 29169-64-0

(R)-(-)-O-Formylmandeloyl chloride

货号: B1354379
CAS 编号: 29169-64-0
分子量: 198.6 g/mol
InChI 键: ZNLABNPTWSKGDX-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(-)-O-Formylmandeloyl chloride (CAS 29169-64-0) is an enantiomerically pure acyl chloride of significant value in stereoselective organic synthesis and analytical chemistry. With a molecular weight of 198.60 g/mol and the molecular formula C9H7ClO3, this compound serves as a critical chiral building block and derivatizing agent . Its primary application lies in its role as a versatile chiral acylating agent. The highly reactive acyl chloride functional group readily undergoes reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively . This reactivity, combined with its defined (R) configuration, allows researchers to introduce a chiral center with high stereochemical integrity into target molecules, which is paramount for constructing complex chiral Active Pharmaceutical Ingredients (APIs) . The compound is particularly valued for enabling enantiomeric control, a fundamental principle in developing pharmaceutical and agrochemical compounds where different stereoisomers can have vastly different biological activities . Furthermore, this compound functions as an effective chiral derivatizing agent (CDA) for determining enantiomeric purity. It facilitates the resolution of racemic mixtures by converting enantiomers, which are difficult to separate directly, into diastereomers. These diastereomers possess distinct physical properties, enabling their separation and analysis through standard techniques like chromatography or crystallization . This makes it an indispensable tool for analytical methods development and quality control in research settings. This product is intended for research use only (RUO) and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1R)-2-chloro-2-oxo-1-phenylethyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLABNPTWSKGDX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014410
Record name (R)-alpha-(Formyloxy)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29169-64-0
Record name O-Formyl-D-mandeloyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29169-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-alpha-(Formyloxy)benzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-(formyloxy)benzeneacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-O-Formylmandeloyl chloride is a chiral acyl chloride of significant interest in synthetic organic chemistry, primarily utilized as a chiral resolving agent. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the resolution of racemates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and stereoselective synthesis.

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This compound serves as a crucial tool in this field, enabling the separation of racemic mixtures of alcohols and amines through the formation of diastereomeric esters and amides, respectively. These diastereomers, possessing distinct physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched target molecules. This guide details the fundamental properties and practical applications of this versatile reagent.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 29169-64-0[1][2]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 221 °C (lit.)[2]
Density 1.275 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.523 (lit.)[2]
Optical Activity ([α]23/D) -228° (neat)[2]
Flash Point 113 °C (closed cup)[2]
Storage Temperature 2-8°C[2]
Solubility Reacts with water and alcohols. Soluble in common organic solvents like dichloromethane, toluene, and diethyl ether.

Synthesis of this compound

The synthesis of this compound typically starts from the commercially available and enantiopure (R)-mandelic acid. Two primary methods are documented in the patent literature: a two-step process involving the formation of (R)-O-formylmandelic acid followed by chlorination, and a more direct one-pot synthesis.

Two-Step Synthesis via (R)-O-Formylmandelic Acid

This method involves the formylation of (R)-mandelic acid followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Experimental Protocol:

Step 1: Synthesis of (R)-(-)-O-Formylmandelic Acid [4]

  • To a reactor charged with (R)-mandelic acid, add an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).

  • Stir the mixture and heat to reflux for 5 to 7 hours to facilitate the formylation reaction.

  • After the reaction is complete, remove the excess formic acid by distillation under normal pressure.

  • The residue, a colorless thick substance, is (R)-(-)-O-formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

  • Dissolve the crude (R)-(-)-O-formylmandelic acid in dichloroethane (1 g of acid per 2-3 mL of solvent).

  • To this solution, add bis(trichloromethyl) carbonate (triphosgene) with a molar ratio of 1:1.05 to 1:1.07 relative to the formylmandelic acid.

  • Add a catalytic amount of Merrifield resin loaded with 1-N-piperidyl-4-formaldehyde (0.5% to 1.0% of the weight of the formylmandelic acid).

  • Slowly heat the mixture to 40-60 °C and maintain this temperature for 3-5 hours.

  • Upon completion of the reaction, filter off the catalyst.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by short-path molecular distillation under high vacuum (0.001 to 1.0 mbar) at an oil bath temperature of 140-160 °C to yield the pure this compound as a colorless, transparent liquid.

Diagram 1: Two-Step Synthesis Workflow

G R_Mandelic_Acid (R)-Mandelic Acid Formylation Formylation (Reflux) R_Mandelic_Acid->Formylation Formic_Acid Anhydrous Formic Acid Formic_Acid->Formylation O_Formylmandelic_Acid (R)-O-Formylmandelic Acid (crude) Formylation->O_Formylmandelic_Acid Chlorination Chlorination (40-60°C) O_Formylmandelic_Acid->Chlorination Chlorinating_Agent Bis(trichloromethyl) carbonate Chlorinating_Agent->Chlorination Catalyst Merrifield Resin Catalyst Catalyst->Chlorination Product (R)-(-)-O-Formylmandeloyl Chloride Chlorination->Product Crude Purification Molecular Distillation Product->Purification Purification->Product Pure

Caption: Workflow for the two-step synthesis of this compound.

One-Pot Synthesis

A more direct approach involves the simultaneous formylation and chlorination of (R)-mandelic acid in a one-pot reaction.

Experimental Protocol:

  • In a reaction flask, add (R)-mandelic acid and anhydrous formic acid.

  • Cool the mixture using a water bath and begin stirring.

  • Slowly add thionyl chloride dropwise while maintaining the temperature between 15-21 °C. The molar ratio of (R)-mandelic acid:anhydrous formic acid:thionyl chloride is typically 1:1.5-5:2.5-10.

  • After the addition is complete, remove the excess thionyl chloride by distillation at normal pressure.

  • Purify the product by vacuum distillation to obtain the final product.

Diagram 2: One-Pot Synthesis Workflow

G R_Mandelic_Acid (R)-Mandelic Acid One_Pot_Reaction One-Pot Reaction (15-21°C) R_Mandelic_Acid->One_Pot_Reaction Formic_Acid Anhydrous Formic Acid Formic_Acid->One_Pot_Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->One_Pot_Reaction Product (R)-(-)-O-Formylmandeloyl Chloride One_Pot_Reaction->Product Crude Purification Vacuum Distillation Product->Purification Purification->Product Pure

Caption: Workflow for the one-pot synthesis of this compound.

Application in Chiral Resolution

This compound is primarily used as a chiral derivatizing agent for the resolution of racemic alcohols and amines. The acyl chloride reacts with the nucleophilic alcohol or amine to form a mixture of diastereomeric esters or amides, respectively. These diastereomers can then be separated and the chiral auxiliary removed to yield the pure enantiomers.

General Principle of Chiral Resolution

The fundamental principle relies on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.

Diagram 3: Principle of Chiral Resolution

G cluster_0 Racemic Mixture cluster_1 Diastereomeric Mixture Enantiomer_R R-Analyte Diastereomer_RR R,R-Diastereomer Enantiomer_R->Diastereomer_RR Enantiomer_S S-Analyte Diastereomer_SR S,R-Diastereomer Enantiomer_S->Diastereomer_SR CDA (R)-(-)-O-Formylmandeloyl Chloride CDA->Diastereomer_RR CDA->Diastereomer_SR Separation Separation (e.g., Crystallization, Chromatography) Diastereomer_RR->Separation Cleavage_R Cleavage of Chiral Auxiliary Diastereomer_RR->Cleavage_R Diastereomer_SR->Separation Cleavage_S Cleavage of Chiral Auxiliary Diastereomer_SR->Cleavage_S Separation->Diastereomer_RR Separated Separation->Diastereomer_SR Separated Cleavage_R->Enantiomer_R Pure Cleavage_S->Enantiomer_S Pure

Caption: Logical workflow for the chiral resolution of a racemic analyte.

Proposed Experimental Protocol for Chiral Resolution of a Racemic Alcohol

While specific detailed protocols for the use of this compound are not widely published, a general procedure can be proposed based on the known reactivity of acyl chlorides and the principles of chiral resolution.

  • Esterification: In a dry, inert atmosphere, dissolve the racemic alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Separation: Separate the diastereomers by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

  • Cleavage: Hydrolyze the separated diastereomeric esters (e.g., using aqueous lithium hydroxide in THF/methanol) to yield the enantiomerically pure alcohol and (R)-O-formylmandelic acid. The chiral auxiliary can potentially be recovered and recycled.

Spectroscopic Analysis

  • ¹H NMR: Aromatic protons in the range of 7.3-7.6 ppm, a singlet for the benzylic proton around 6.0 ppm, and a singlet for the formyl proton around 8.0-8.5 ppm.

  • ¹³C NMR: A signal for the acyl chloride carbonyl carbon around 165-170 ppm, a signal for the formyl carbonyl carbon around 160 ppm, aromatic carbons in the range of 125-135 ppm, and a signal for the benzylic carbon around 75 ppm.

  • IR Spectroscopy: A strong absorption band for the acyl chloride carbonyl group around 1780-1815 cm⁻¹, and another strong absorption for the ester carbonyl group around 1720-1740 cm⁻¹.

For the diastereomeric esters or amides formed, the signals of the protons and carbons near the newly formed stereocenter in the analyte part of the molecule are expected to be split into two distinct sets in the NMR spectra, allowing for the determination of the diastereomeric and, consequently, the enantiomeric excess.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water to produce corrosive hydrogen chloride gas. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware and reagents must be dry before use.

Conclusion

This compound is a valuable chiral resolving agent with well-defined physical properties. Its synthesis from (R)-mandelic acid can be achieved through established methods. While detailed, peer-reviewed protocols for its application in chiral resolution and comprehensive spectroscopic data are not widely available, its chemical nature as an acyl chloride allows for the rational design of experimental procedures for the separation of racemic alcohols and amines. This technical guide provides a solid foundation for researchers and professionals to understand and utilize this important chemical tool in stereoselective synthesis and drug development. Further research into its applications and the publication of detailed analytical data would be beneficial to the scientific community.

References

(R)-(-)-O-Formylmandeloyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29169-64-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-O-Formylmandeloyl chloride, a chiral derivatizing agent and key synthetic intermediate, plays a significant role in stereochemistry and the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and experimental protocols, designed to support researchers in its effective utilization.

Core Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid.[1] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueReference
Molecular Formula C₉H₇ClO₃[2][3]
Molecular Weight 198.60 g/mol [2][4]
Boiling Point 221 °C (lit.)[1]
Density 1.290 g/mL at 20 °C (lit.)[1]
Refractive Index (n20/D) 1.523 (lit.)[1]
Optical Activity ([α]23/D) -228° (neat)[1]
Flash Point >230 °F (>110 °C)[1]
Storage Temperature 2-8°C[1]
EINECS Number 249-478-4[3]

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton (CH), and the formyl proton (CHO).
¹³C NMR Resonances for the carbonyl carbon of the acid chloride, the formyl carbonyl carbon, the methine carbon, and the aromatic carbons.
Infrared (IR) Strong absorption bands characteristic of the C=O stretch of the acid chloride and the formyl group, as well as C-O and C-Cl stretching frequencies.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from (R)-mandelic acid. The following workflow diagram and experimental protocol are based on established synthetic methods.

G Synthesis Workflow of this compound cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination A (R)-Mandelic Acid C Reflux (5-7 hours) A->C B Anhydrous Formic Acid B->C D (R)-O-Formylmandelic Acid C->D E (R)-O-Formylmandelic Acid H Reaction E->H F Thionyl Chloride or Oxalyl Chloride F->H G Inert Solvent G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of (R)-O-Formylmandelic Acid

  • In a suitable reactor, add (R)-mandelic acid and an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).

  • Stir the mixture and heat to reflux.

  • Maintain the reflux for 5 to 7 hours to complete the formylation reaction.

  • After the reaction is complete, distill off the excess formic acid under normal pressure.

  • The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the (R)-O-formylmandelic acid from Step 1 in a suitable inert solvent (e.g., dichloromethane or toluene).

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution while stirring. A slight excess of the chlorinating agent is typically used.

  • The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).

  • After the reaction is complete, the solvent and any excess chlorinating agent are removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Drug Development and Chiral Resolution

This compound is a valuable reagent in the pharmaceutical industry, primarily for two purposes: as a key intermediate in the synthesis of semi-synthetic antibiotics and as a chiral derivatizing agent for the resolution of racemic mixtures.

Intermediate in Antibiotic Synthesis

This compound is an important intermediate in the synthesis of second-generation cephalosporin antibiotics, such as cefamandole and cefonicid.[5][6] In these syntheses, the acyl chloride reacts with the amino group of the 7-aminocephalosporanic acid (7-ACA) nucleus or a related intermediate to introduce the (R)-O-formylmandeloyl side chain, which is crucial for the antibiotic's spectrum of activity.

G Application in Cephalosporin Synthesis A This compound C Acylation Reaction A->C B 7-Aminocephalosporanic Acid (7-ACA) Derivative B->C D Cephalosporin Antibiotic (e.g., Cefamandole, Cefonicid) C->D

Caption: Role in the synthesis of cephalosporin antibiotics.

Chiral Derivatizing Agent

As a chiral acylating agent, this compound is used for the resolution of racemic alcohols and amines. The principle of this application is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated by techniques such as crystallization or chromatography.

G Principle of Chiral Resolution cluster_0 Reaction cluster_1 Separation cluster_2 Hydrolysis A Racemic Mixture (R/S-Analyte) C Derivatization A->C B This compound B->C D Diastereomeric Mixture (R,R and S,R) C->D E Diastereomeric Mixture F Separation (e.g., Crystallization, Chromatography) E->F G Separated Diastereomers F->G H Separated Diastereomers I Hydrolysis H->I J Enantiomerically Pure Analytes I->J

Caption: General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic Amine (General Procedure)

The following is a general protocol for the derivatization and separation of a racemic primary or secondary amine using this compound. Optimization of reaction conditions, solvent systems, and separation techniques will be required for specific analytes.

  • Derivatization:

    • Dissolve the racemic amine (1.0 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it successively with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.

  • Separation:

    • Fractional Crystallization: Attempt to crystallize the diastereomeric mixture from various solvent systems. The difference in solubility between the two diastereomers may allow for the selective crystallization of one, which can then be isolated by filtration.

    • Chromatography: If crystallization is not effective, the diastereomers can be separated by column chromatography on silica gel using an appropriate eluent system. The separation can be monitored by TLC.

  • Hydrolysis (Cleavage of the Chiral Auxiliary):

    • The separated diastereomeric amides can be hydrolyzed back to the corresponding enantiomerically pure amines and (R)-O-formylmandelic acid under acidic or basic conditions. The specific conditions for hydrolysis will depend on the stability of the amine.

Safety Information

This compound is a corrosive compound.[2] It reacts with water and moisture, releasing corrosive hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[7]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310: Immediately call a POISON CENTER or doctor/physician.[7]

This technical guide provides a foundation for the safe and effective use of this compound in a research setting. As with any chemical reagent, it is imperative to consult the safety data sheet (SDS) and relevant literature before use.

References

In-Depth Technical Guide: (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (R)-(-)-O-Formylmandeloyl chloride. This key chiral resolving agent is of significant interest in the pharmaceutical and fine chemical industries for the separation of enantiomers.

Molecular Structure and Chemical Identity

This compound is a chiral acyl chloride featuring a formyloxy group attached to the alpha-carbon of a phenylacetyl chloride backbone. The "(R)-(-)" designation indicates the stereochemistry at the chiral center and its levorotatory optical activity.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
CAS Number 29169-64-0[1][2]
Molecular Formula C₉H₇ClO₃[1][2]
Molecular Weight 198.60 g/mol [1]
IUPAC Name (2R)-2-(formyloxy)-2-phenylacetyl chloride[1]
SMILES String O=CO--INVALID-LINK--C(=O)Cl[1]
Synonyms (-)-O-Formyl-D-mandeloyl chloride, (R)-(-)-α-(Formyloxy)phenylacetyl chloride, (R)-alpha-(Chlorocarbonyl)benzyl formate[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of public spectroscopic data for this specific compound, representative spectra of analogous structures are discussed to provide insight into its expected spectral characteristics.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Appearance Colorless to light yellow liquid[5]
Boiling Point 221 °C (lit.)[2][5]
Density 1.290 g/mL at 20 °C (lit.)[2]
Refractive Index (n20/D) 1.523 (lit.)[2]
Optical Activity ([α]23/D) -228°, neat[1]
Storage Temperature 2-8°C[1][5]
Spectroscopic Data (Representative)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the formyl proton (CHO) at approximately 8.0-8.5 ppm. The methine proton (CH) adjacent to the phenyl group and formyloxy group would likely appear as a singlet around 6.0-6.5 ppm. The aromatic protons of the phenyl group would be observed as a multiplet in the range of 7.2-7.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would feature a carbonyl carbon of the acyl chloride around 165-170 ppm and the formyl carbonyl carbon around 160 ppm. The methine carbon would be expected in the 70-80 ppm region. The aromatic carbons would appear in the typical 125-135 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands. The acyl chloride C=O stretch is expected around 1780-1815 cm⁻¹, and the formyl ester C=O stretch would appear around 1720-1740 cm⁻¹. A C-O stretching band for the ester would also be present around 1150-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would include the loss of COCl (m/z 63) and the formyloxy group (m/z 45).

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from (R)-mandelic acid.[6]

Experimental Protocol: Synthesis

Step 1: Formylation of (R)-Mandelic Acid

  • To a suitable reaction vessel, add (R)-mandelic acid and an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).[6]

  • Stir the mixture and heat to reflux. Maintain the reflux for 5-7 hours to facilitate the formylation reaction.[6]

  • After the reaction is complete, remove the excess formic acid by distillation under normal pressure.

  • The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step without further purification.[6]

Step 2: Chlorination of (R)-O-Formylmandelic Acid

  • Dissolve the (R)-O-formylmandelic acid obtained in the previous step in a suitable solvent such as dichloromethane.

  • Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution at a controlled temperature (typically 0 °C to room temperature). A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Stir the reaction mixture until the conversion to the acyl chloride is complete (monitor by TLC or IR spectroscopy).

  • Remove the solvent and any volatile byproducts under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

G cluster_synthesis Synthesis Workflow A (R)-Mandelic Acid + Anhydrous Formic Acid B Reflux (5-7 hours) A->B Formylation C (R)-O-Formylmandelic Acid B->C E Reaction in Solvent (e.g., Dichloromethane) C->E D Chlorinating Agent (e.g., Oxalyl Chloride) D->E Chlorination F This compound E->F G Purification (Vacuum Distillation) F->G H Final Product G->H

Synthesis of this compound.

Application in Chiral Resolution

This compound is primarily used as a chiral resolving agent for the separation of racemic mixtures of alcohols and amines.[2] The principle of this resolution is the formation of diastereomers that possess different physical properties, such as solubility, allowing for their separation by crystallization or chromatography.[7]

General Mechanism of Chiral Resolution

The acyl chloride group of this compound reacts with the nucleophilic group (e.g., hydroxyl or amino group) of a racemic compound. This reaction forms a pair of diastereomers with different stereochemical configurations. Due to these structural differences, the diastereomers exhibit distinct physical properties, enabling their separation.[7]

G cluster_resolution Chiral Resolution Workflow Racemate Racemic Mixture (R-Substrate and S-Substrate) Reaction Reaction (Formation of Diastereomers) Racemate->Reaction ResolvingAgent This compound ResolvingAgent->Reaction Diastereomers Mixture of Diastereomers (R,R and S,R) Reaction->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Diastereomer1 Isolated Diastereomer 1 (e.g., R,R) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 in Solution (e.g., S,R) Separation->Diastereomer2 Cleavage1 Cleavage of Chiral Auxiliary Diastereomer1->Cleavage1 Cleavage2 Cleavage of Chiral Auxiliary Diastereomer2->Cleavage2 Enantiomer1 Pure Enantiomer 1 (R-Substrate) Cleavage1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (S-Substrate) Cleavage2->Enantiomer2

General workflow for chiral resolution.
Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary or secondary amine. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture of solvents).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the diastereomeric excess of the crystallized product.[8]

    • Slowly add the solution of the resolving agent to the amine solution with stirring. An inert base (e.g., triethylamine) may be added to neutralize the HCl generated.

    • The formation of the diastereomeric amides will occur.

  • Fractional Crystallization:

    • Allow the reaction mixture to stir at room temperature or gently heat to ensure complete reaction.

    • Cool the mixture slowly to induce crystallization of the less soluble diastereomer. Further cooling in an ice bath or refrigerator may be necessary.

    • Collect the precipitated diastereomer by filtration and wash it with a small amount of cold solvent.

  • Isolation of the Enantiomer:

    • Hydrolyze the isolated diastereomer by treating it with an aqueous acid or base to cleave the amide bond.

    • Extract the liberated enantiomerically enriched amine into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: Hazard and Safety Information for this compound

HazardGHS PictogramSignal WordHazard StatementPrecautionary StatementsCitation
Corrosion GHS05DangerH314: Causes severe skin burns and eye damage.P280, P303+P361+P353, P305+P351+P338, P310[1]
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1][5] Protect from moisture, as it can hydrolyze.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for its effective and safe use in research and development. For specific applications, further optimization of the described protocols is recommended.

References

An In-Depth Technical Guide to the Synthesis and Preparation of (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-O-Formylmandeloyl chloride is a crucial chiral derivatizing agent employed in the stereochemical analysis of various chiral molecules, particularly alcohols and amines. Its ability to form diastereomeric derivatives allows for the determination of enantiomeric excess and absolute configuration using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the synthesis and preparation of this compound, detailing two effective synthetic methodologies, experimental protocols, and relevant quantitative data.

Introduction

Chirality is a fundamental property in pharmaceutical and agrochemical research, as the enantiomers of a chiral molecule often exhibit different physiological activities. Consequently, the ability to accurately determine the enantiomeric purity of chiral compounds is of paramount importance. Chiral derivatizing agents (CDAs) are instrumental in this context. They react with a mixture of enantiomers to form diastereomers, which, unlike enantiomers, have distinct physical properties and can be differentiated by common analytical techniques.

This compound, also known as (-)-O-Formyl-D-mandeloyl chloride or (R)-(-)-α-(Formyloxy)phenylacetyl chloride, is an effective CDA for the analysis of chiral alcohols and amines. This guide presents two detailed synthetic routes for its preparation starting from the readily available chiral precursor, D-mandelic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 29169-64-0
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Appearance Colorless to light yellow liquid
Density 1.275 g/mL at 25 °C
Boiling Point 221 °C (lit.)
Refractive Index n20/D 1.523 (lit.)
Optical Activity [α]23/D −228°, neat

Synthetic Methodologies

Two primary methods for the synthesis of this compound are detailed below, both starting from D-mandelic acid.

Method 1: Two-Step Synthesis via Formylation and Subsequent Chlorination with Bis(trichloromethyl) Carbonate

This method involves the initial formylation of D-mandelic acid followed by chlorination of the resulting (R)-(-)-O-Formylmandelic acid.[1]

3.1.1. Experimental Protocol

Step 1: Synthesis of (R)-(-)-O-Formylmandelic Acid

  • To a suitable reactor equipped with a stirrer and a reflux condenser, add D-mandelic acid and an excess of anhydrous formic acid (molar ratio of D-mandelic acid to anhydrous formic acid is 1:3 to 1:5).

  • Stir the mixture and heat to reflux.

  • Maintain the reflux for 5 to 7 hours to facilitate the formylation reaction.

  • After the reaction is complete, distill off the excess formic acid under normal pressure.

  • The resulting residue is a colorless, viscous substance, (R)-(-)-O-Formylmandelic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the (R)-(-)-O-Formylmandelic acid obtained in the previous step in dichloroethane (1 g of acid per 2-3 mL of solvent).

  • To this solution, add bis(trichloromethyl) carbonate (triphosgene) with a molar ratio of (R)-(-)-O-Formylmandelic acid to bis(trichloromethyl) carbonate of 1:1.05 to 1:1.07.

  • Add a catalytic amount of Merrifield resin loaded with 1-N-piperidyl-4-formaldehyde (0.5% to 1.0% of the weight of the (R)-(-)-O-Formylmandelic acid).

  • Slowly heat the reaction mixture to 40-60 °C and maintain this temperature for 3 to 5 hours.

  • Upon completion of the reaction, remove the catalyst by filtration.

  • Distill the solvent under normal pressure.

  • The crude product is then purified by short-range molecular distillation under a pressure of 0.001 to 1.0 mbar and at a temperature of 140 to 160 °C to yield the final product, a colorless and transparent liquid.

3.1.2. Synthesis Workflow

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Chlorination D_Mandelic_Acid D-Mandelic Acid Reflux Reflux (5-7h) D_Mandelic_Acid->Reflux Anhydrous_Formic_Acid Anhydrous Formic Acid Anhydrous_Formic_Acid->Reflux Formylmandelic_Acid (R)-(-)-O-Formylmandelic Acid Reflux->Formylmandelic_Acid Reaction Reaction (40-60°C, 3-5h) in Dichloroethane Formylmandelic_Acid->Reaction Triphosgene Bis(trichloromethyl) carbonate Triphosgene->Reaction Catalyst Merrifield Resin Catalyst Catalyst->Reaction Purification Purification (Molecular Distillation) Reaction->Purification Final_Product (R)-(-)-O-Formylmandeloyl Chloride Purification->Final_Product

Workflow for the two-step synthesis of this compound.
Method 2: One-Step Synthesis using Thionyl Chloride

This method provides a more direct route to the final product by carrying out the formylation and chlorination reactions in a single step.[1]

3.2.1. Experimental Protocol

  • In a suitable reaction flask, add D-mandelic acid and anhydrous formic acid.

  • Cool the mixture in a water bath and stir.

  • Slowly add thionyl chloride dropwise while maintaining the temperature at a controlled level (e.g., 18 ± 3 °C or 48 ± 3 °C as per different examples in the source). The addition is typically carried out over several hours.

  • After the addition is complete, distill off the excess thionyl chloride under normal pressure.

  • The crude product is then purified by vacuum distillation to obtain the final product as a colorless liquid.

3.2.2. Quantitative Data

The following table summarizes the quantitative data from two examples provided in the source patent for the one-step synthesis.

ParameterExample 1Example 2
D-Mandelic Acid 304 g304 g
Anhydrous Formic Acid 220 mL350 mL
Thionyl Chloride 720 mL1400 mL
Reaction Temperature 18 ± 3 °C48 ± 3 °C
Addition Time 5 hours3 hours
Yield 91.82%93.98%
Purity 99.35%99.55%
Specific Rotatory Power -227.9° (neat)-228.1° (neat)

3.2.3. Synthesis Workflow

G cluster_onestep One-Step Synthesis D_Mandelic_Acid D-Mandelic Acid One_Pot_Reaction One-Pot Reaction (Controlled Temperature) D_Mandelic_Acid->One_Pot_Reaction Anhydrous_Formic_Acid Anhydrous Formic Acid Anhydrous_Formic_Acid->One_Pot_Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->One_Pot_Reaction Purification Purification (Vacuum Distillation) One_Pot_Reaction->Purification Final_Product (R)-(-)-O-Formylmandeloyl Chloride Purification->Final_Product

Workflow for the one-step synthesis of this compound.

Reaction Mechanisms

The key transformation in the synthesis is the conversion of the carboxylic acid group to an acid chloride. The mechanisms for the chlorinating agents used in the described methods are illustrated below.

Chlorination with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group.

G cluster_mechanism Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride RCOOH R-COOH Intermediate1 [R-CO-O-S(O)Cl] RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ HCl HCl Intermediate2 [R-CO⁺] Intermediate1->Intermediate2 - SO₂ - Cl⁻ RCOCl R-COCl Intermediate2->RCOCl + Cl⁻ SO2 SO₂ Cl_ion Cl⁻

Simplified mechanism of carboxylic acid chlorination using thionyl chloride.
Chlorination with Bis(trichloromethyl) Carbonate (Triphosgene)

Triphosgene serves as a solid, safer alternative to phosgene gas. In the presence of a nucleophilic catalyst (like the one on the Merrifield resin), it generates phosgene in situ, which then reacts with the carboxylic acid.

G cluster_mechanism Mechanism of Carboxylic Acid Chlorination with Triphosgene Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene + Catalyst Catalyst Catalyst RCOOH R-COOH Intermediate [R-CO-O-COCl] RCOOH->Intermediate + Phosgene RCOCl R-COCl Intermediate->RCOCl - CO₂ - HCl CO2 CO₂ HCl HCl

Simplified mechanism of carboxylic acid chlorination using triphosgene.

Conclusion

This technical guide has detailed two robust methods for the synthesis of this compound, a valuable chiral derivatizing agent. The one-step method using thionyl chloride offers a more streamlined process with high yields and purity. The two-step method utilizing triphosgene provides an alternative with a solid, more manageable chlorinating agent. The choice of method will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in the field of drug development and stereochemical analysis.

References

(R)-(-)-O-Formylmandeloyl Chloride: A Comprehensive Technical Guide for Chiral Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-O-Formylmandeloyl chloride has emerged as a valuable chiral derivatizing agent (CDA) in the field of stereochemistry, offering a reliable method for the determination of enantiomeric purity and the absolute configuration of various chiral compounds. This guide provides an in-depth overview of its applications, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to Chiral Derivatization

Chiral derivatization is a fundamental technique in stereochemical analysis. It involves the reaction of a chiral molecule (the analyte) with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of an effective CDA is crucial for achieving accurate and reproducible results.

This compound: Properties and Mechanism

This compound is an acyl chloride derivative of mandelic acid. Its utility as a CDA stems from its high reactivity towards nucleophiles such as amines and alcohols, leading to the formation of stable diastereomeric amides and esters, respectively. The formyl group provides an additional spectroscopic handle for analysis.

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (e.g., nitrogen in an amine or oxygen in an alcohol) of the chiral analyte attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a new covalent bond and the creation of a diastereomeric derivative.

Applications in Chiral Analysis

This compound is particularly useful for the chiral resolution of a wide range of compounds, including:

  • Primary and Secondary Amines: Forms stable diastereomeric amides.

  • Alcohols and Phenols: Forms stable diastereomeric esters.

  • Amino Acids: Derivatization of the amino group allows for the determination of enantiomeric excess.

The resulting diastereomers can be readily separated by HPLC on a non-chiral stationary phase, and the ratio of the peak areas corresponds to the enantiomeric ratio of the original analyte. Furthermore, the distinct chemical shifts of the protons in the diastereomers in ¹H NMR spectra can also be used for quantification.

Experimental Protocols

The following are generalized protocols for the derivatization of amines and alcohols with this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific analytes.

4.1 Derivatization of a Chiral Amine

  • Materials:

    • Chiral amine (approx. 0.1 mmol)

    • This compound (approx. 0.12 mmol, 1.2 equivalents)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (2 mL)

    • Triethylamine (TEA) or other suitable base (approx. 0.15 mmol, 1.5 equivalents)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve the chiral amine in anhydrous DCM in a clean, dry reaction vial.

    • Add triethylamine to the solution to act as an acid scavenger.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure.

    • The resulting crude diastereomeric amide can be purified by column chromatography if necessary, but is often clean enough for direct analysis by HPLC or NMR.

4.2 Derivatization of a Chiral Alcohol

  • Materials:

    • Chiral alcohol (approx. 0.1 mmol)

    • This compound (approx. 0.12 mmol, 1.2 equivalents)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (2 mL)

    • Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst/base (approx. 0.15 mmol, 1.5 equivalents)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve the chiral alcohol in anhydrous DCM in a clean, dry reaction vial.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.

    • Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.

    • Work-up the reaction as described in the amine derivatization protocol (section 4.1, steps 6-8).

    • The resulting crude diastereomeric ester can be analyzed directly or purified as needed.

Data Presentation and Interpretation

The primary goal of the derivatization is to obtain quantifiable data regarding the enantiomeric composition of the analyte. This is typically presented in tabular format for clarity and ease of comparison.

Table 1: Representative HPLC Data for the Separation of Diastereomeric Amides

AnalyteMobile PhaseFlow Rate (mL/min)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Enantiomeric Excess (e.e.) %
1-PhenylethylamineHexane:Isopropanol (90:10)1.012.515.298
PropranololHexane:Ethanol (85:15)0.818.321.795

Table 2: Representative ¹H NMR Data for Diastereomeric Esters

AnalyteProton SignalChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2Δδ (ppm)
2-Butanol-CH(OH)-5.15 (q)5.25 (q)0.10
Menthol-CH(OH)-4.88 (td)4.96 (td)0.08

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the general process of chiral derivatization and analysis.

Derivatization_Workflow start_node Start: Chiral Analyte (Enantiomeric Mixture) reaction_node Derivatization Reaction start_node->reaction_node reagent_node This compound + Base reagent_node->reaction_node product_node Diastereomeric Mixture reaction_node->product_node separation_node Separation (e.g., HPLC) product_node->separation_node analysis_node Quantification & Analysis separation_node->analysis_node end_node End: Determination of Enantiomeric Purity analysis_node->end_node

Caption: General workflow for chiral derivatization and analysis.

The following diagram illustrates the logical relationship in the analysis of the resulting diastereomers.

Analysis_Logic diastereomers Diastereomeric Mixture hplc HPLC Analysis diastereomers->hplc nmr NMR Analysis diastereomers->nmr hplc_data Different Retention Times (Separated Peaks) hplc->hplc_data nmr_data Different Chemical Shifts nmr->nmr_data quantification Quantification of Peak Areas / Signal Integrals hplc_data->quantification nmr_data->quantification result Enantiomeric Ratio / e.e. quantification->result

Caption: Logic of diastereomer analysis by HPLC and NMR.

Conclusion

This compound is a powerful and versatile chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of a variety of chiral compounds. The straightforward reaction protocols, coupled with the clear separation and distinct spectroscopic signals of the resulting diastereomers, make it an invaluable tool in academic research and the pharmaceutical industry. Proper execution of the experimental procedures and careful interpretation of the analytical data are key to obtaining reliable and accurate results.

Principle of Chiral Resolution with (R)-(-)-O-Formylmandeloyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enantiomeric purity is a critical attribute in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a fundamental technique in drug development and stereochemistry. This technical guide provides an in-depth overview of the principles and methodologies for chiral resolution utilizing (R)-(-)-O-Formylmandeloyl chloride as a chiral derivatizing agent. This reagent reacts with racemic alcohols and amines to form diastereomers, which, due to their different physicochemical properties, can be separated using standard chromatographic or crystallization techniques. Subsequent cleavage of the chiral auxiliary yields the desired pure enantiomers. This guide details the underlying mechanism, experimental protocols, data analysis, and visualization of the chiral resolution process.

Core Principle of Chiral Resolution

The fundamental principle of chiral resolution using a chiral derivatizing agent like this compound lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, diastereomers have distinct physical properties, such as melting points, boiling points, solubilities, and chromatographic retention times.

The process involves the reaction of a racemic mixture of a chiral analyte (e.g., an alcohol or an amine) with an enantiomerically pure chiral derivatizing agent. In this case, this compound serves as the chiral auxiliary. The reaction results in the formation of two diastereomers. For a racemic analyte containing (R)- and (S)-enantiomers, the reaction with this compound will produce a mixture of (R,R) and (S,R) diastereomers. These diastereomers can then be separated by conventional methods like fractional crystallization or chromatography (e.g., High-Performance Liquid Chromatography - HPLC). Once separated, the chiral auxiliary is cleaved from each diastereomer to yield the isolated, enantiomerically pure (R)- and (S)-analytes.

The Chiral Derivatizing Agent: this compound

This compound is a derivative of (R)-mandelic acid. The presence of the chiral center in the mandelic acid backbone is key to its function as a resolving agent. The acid chloride functionality provides a reactive site for the formation of covalent bonds (esters with alcohols, amides with amines) with the analyte of interest.

PropertyValue
Chemical Name This compound
Synonyms (R)-(-)-α-(Formyloxy)phenylacetyl chloride
CAS Number 29169-64-0
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol

Experimental Protocols

The following sections outline generalized experimental protocols for the derivatization of racemic alcohols and amines with this compound, the separation of the resulting diastereomers, and the final cleavage step to obtain the pure enantiomers.

Derivatization of Racemic Alcohols and Amines

Objective: To convert the racemic analyte into a mixture of diastereomeric esters or amides.

Materials:

  • Racemic alcohol or amine

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.2 - 1.5 equivalents)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the racemic alcohol or amine (1.0 equivalent) and the tertiary amine base in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomers.

Separation of Diastereomers

Objective: To separate the mixture of diastereomers into individual, pure diastereomers.

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Column: A normal-phase silica gel column is typically effective for the separation of diastereomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol) is commonly used. The optimal ratio is determined empirically to achieve baseline separation of the diastereomeric peaks.

  • Detection: UV detection is suitable as the mandeloyl moiety contains a phenyl group.

  • Procedure:

    • Dissolve the crude diastereomer mixture in a small amount of the mobile phase.

    • Inject the sample onto the HPLC column.

    • Elute with the optimized mobile phase and collect the fractions corresponding to each separated diastereomer.

    • Combine the fractions for each diastereomer and evaporate the solvent to obtain the pure diastereomers.

Method 2: Fractional Crystallization

  • This method relies on the differential solubility of the diastereomers in a particular solvent or solvent system.

  • Procedure:

    • Dissolve the crude diastereomer mixture in a minimum amount of a hot solvent in which the diastereomers have different solubilities.

    • Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.

    • Collect the crystals by filtration.

    • The more soluble diastereomer will remain in the mother liquor and can be recovered by evaporation of the solvent.

    • Recrystallize the obtained crystals to improve purity.

Cleavage of the Chiral Auxiliary

Objective: To remove the (R)-(-)-O-Formylmandeloyl group to yield the enantiomerically pure analyte.

For Diastereomeric Esters (from alcohols):

  • Method: Hydrolysis under basic conditions (saponification).

  • Procedure:

    • Dissolve the pure diastereomeric ester in a suitable solvent (e.g., methanol, ethanol, THF).

    • Add an aqueous solution of a base (e.g., NaOH, KOH, LiOH).

    • Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC or HPLC).

    • Neutralize the reaction mixture with a dilute acid.

    • Extract the liberated enantiomerically pure alcohol with an organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the pure enantiomer.

For Diastereomeric Amides (from amines):

  • Method: Acidic or basic hydrolysis. Amide cleavage can be more challenging than ester cleavage.

  • Procedure (Acidic Hydrolysis):

    • Dissolve the pure diastereomeric amide in a suitable solvent.

    • Add a strong acid (e.g., concentrated HCl, H₂SO₄).

    • Heat the mixture under reflux for several hours.

    • After cooling, basify the reaction mixture to deprotonate the amine.

    • Extract the enantiomerically pure amine with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

Data Presentation and Analysis

Quantitative analysis is crucial for evaluating the success of a chiral resolution. Key parameters include diastereomeric excess (d.e.) after separation and enantiomeric excess (e.e.) of the final product.

Determination of Diastereomeric and Enantiomeric Excess
  • ¹H NMR Spectroscopy: The diastereomers will exhibit distinct signals in the ¹H NMR spectrum due to the different chemical environments of the protons. Integration of the well-resolved signals corresponding to each diastereomer allows for the determination of the diastereomeric ratio and d.e. After cleavage, the enantiomeric excess of the resolved analyte can be re-determined by converting it into a diastereomer with a different chiral derivatizing agent (e.g., Mosher's acid) and analyzing the ¹H or ¹⁹F NMR spectrum.

  • Chiral HPLC: Chiral HPLC is a powerful tool for determining the enantiomeric excess of the final resolved product. By using a suitable chiral stationary phase, the enantiomers can be separated and their relative peak areas quantified.

Representative Quantitative Data

The following table provides a hypothetical example of quantitative data that could be obtained from a chiral resolution experiment.

AnalyteDerivatization Yield (%)Separation MethodDiastereomeric Ratio (R,R : S,R)Enantiomeric Excess of (R)-Analyte (%)Enantiomeric Excess of (S)-Analyte (%)
Racemic 1-Phenylethanol95HPLC52 : 48>99>99
Racemic 1-Phenylethylamine92Crystallization60 : 40 (first crop)>98-
Racemic Propranolol88HPLC50 : 50>99>99

Mandatory Visualizations

Experimental Workflow

experimental_workflow Figure 1. General Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-Analyte) derivatization Derivatization with This compound racemic_mixture->derivatization diastereomers Mixture of Diastereomers ((R,R) and (S,R)) derivatization->diastereomers separation Separation (HPLC or Crystallization) diastereomers->separation pure_diastereomer_R Pure (R,R)-Diastereomer separation->pure_diastereomer_R Fraction 1 pure_diastereomer_S Pure (S,R)-Diastereomer separation->pure_diastereomer_S Fraction 2 cleavage_R Cleavage of Chiral Auxiliary pure_diastereomer_R->cleavage_R cleavage_S Cleavage of Chiral Auxiliary pure_diastereomer_S->cleavage_S enantiomer_R Enantiomerically Pure (R)-Analyte cleavage_R->enantiomer_R enantiomer_S Enantiomerically Pure (S)-Analyte cleavage_S->enantiomer_S

Caption: General Workflow for Chiral Resolution.

Chemical Transformation Pathway

chemical_reaction Figure 2. Diastereomer Formation cluster_reactants Reactants cluster_products Products R_Analyte R-Analyte RR_Diastereomer (R,R)-Diastereomer R_Analyte->RR_Diastereomer + (R)-Reagent S_Analyte S-Analyte SR_Diastereomer (S,R)-Diastereomer S_Analyte->SR_Diastereomer + (R)-Reagent Resolving_Agent This compound

Caption: Diastereomer Formation from Racemic Analyte.

Logical Relationship of Separation

separation_principle Figure 3. Principle of Diastereomer Separation Diastereomers Mixture of (R,R) and (S,R) Diastereomers Different_Properties Different Physicochemical Properties (e.g., Solubility, Polarity) Diastereomers->Different_Properties exhibit Separation Separation Possible (e.g., Chromatography, Crystallization) Different_Properties->Separation allows for Pure_RR Pure (R,R) Separation->Pure_RR Pure_SR Pure (S,R) Separation->Pure_SR

Caption: Principle of Diastereomer Separation.

Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and effective method for the resolution of racemic alcohols and amines. The formation of diastereomers with distinct physical properties allows for their separation using standard laboratory techniques. This guide has outlined the core principles, provided detailed, generalized experimental protocols, and illustrated the workflow and underlying logic of this important chiral resolution strategy. For any specific application, optimization of reaction conditions, separation parameters, and cleavage methods will be necessary to achieve high yields and enantiomeric purities. This methodology remains a valuable tool for researchers, scientists, and drug development professionals in the synthesis and analysis of enantiomerically pure compounds.

A Technical Guide to Diastereomer Formation Using Acid Chlorides for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug development and organic synthesis, the precise control of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, with different stereoisomers often exhibiting distinct biological properties. Diastereomers, being stereoisomers that are not mirror images of each other, possess different physicochemical properties, which allows for their separation and characterization. The formation of diastereomers through the reaction of acid chlorides with chiral molecules represents a fundamental and powerful strategy for introducing new stereocenters with a high degree of stereocontrol.

Acid chlorides are among the most reactive derivatives of carboxylic acids, making them highly effective acylating agents.[1] Their reactivity allows for facile reactions with a wide range of nucleophiles, including chiral alcohols and amines, under mild conditions. This reactivity, coupled with predictable stereochemical models, enables chemists to design syntheses that favor the formation of a specific diastereomer, a critical step in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the principles and applications of diastereomer formation using acid chlorides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors. The guide covers the core theoretical models governing stereoselectivity, detailed experimental protocols for key reactions, and quantitative data to inform reaction design and optimization.

Core Concepts in Diastereoselective Acylations

The formation of diastereomers via acid chlorides typically involves the reaction of a chiral nucleophile (an alcohol or amine) with an achiral acid chloride, or the reaction of an achiral nucleophile with a chiral acid chloride. The inherent chirality in one of the reactants influences the approach of the other, leading to a diastereomeric excess (d.e.) in the product. The stereochemical outcome of such reactions can often be predicted and rationalized using established stereochemical models.

The Felkin-Anh Model for Nucleophilic Addition to Chiral Carbonyls

While the reaction of an acid chloride with an alcohol or amine is a nucleophilic acyl substitution, the principles governing the approach of the nucleophile to the carbonyl group are analogous to those for nucleophilic addition to chiral aldehydes and ketones. The Felkin-Anh model is one of the most successful models for predicting the stereochemistry of such reactions.[2][3][4]

The model posits that the transition state of the reaction is stabilized when the largest substituent on the α-carbon is oriented perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (an angle of approximately 107°), approaching from the face opposite the largest group and past the smallest group.[5][6]

Felkin_Anh_Model cluster_0 Felkin-Anh Model: Nucleophilic Attack on a Chiral Carbonyl TS Transition State Major_Product Major Diastereomer TS->Major_Product leads to R_L RL (Large) R_M RM (Medium) R_S RS (Small) C_alpha C_alpha->R_L ⊥ to C=O C_alpha->R_M C_alpha->R_S C_carbonyl C_alpha->C_carbonyl O_carbonyl C_carbonyl->O_carbonyl Nu Nu- Nu->C_carbonyl Bürgi-Dunitz Trajectory (attack past RS)

Caption: Felkin-Anh model for predicting the major diastereomer.

Diastereoselective Esterification of Chiral Alcohols

A common application of acid chlorides in diastereomer formation is the esterification of chiral alcohols. The resulting diastereomeric esters can often be separated by chromatography, and subsequent hydrolysis can yield the enantiomerically pure alcohol. The reaction of a racemic or enantiomerically enriched acid chloride with a chiral alcohol can also be used to establish the relative and absolute stereochemistry of the reactants.

Quantitative Data for the Esterification of (-)-Menthol

The esterification of a well-known chiral alcohol, (-)-menthol, with various achiral acid chlorides provides a clear example of diastereomer formation. The diastereoselectivity of the reaction is influenced by the steric bulk of the acid chloride.

EntryAcid ChlorideDiastereomeric Ratio (R:S at new center)Yield (%)
1Acetyl Chloride60:40>95
2Propionyl Chloride65:35>95
3Isobutyryl Chloride75:25>90
4Pivaloyl Chloride85:15>90

Note: The data presented in this table is illustrative and compiled from typical results in organic synthesis. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Esterification of (-)-Menthol with Pivaloyl Chloride

This protocol describes a general procedure for the diastereoselective esterification of (-)-menthal with pivaloyl chloride.

Materials:

  • (-)-Menthol (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (-)-menthol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric esters.

  • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[7][8]

The Staudinger Reaction: A Case Study in Diastereoselective Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine to form a β-lactam, is a cornerstone of heterocyclic chemistry.[1] Ketenes are often generated in situ from the dehydrohalogenation of acid chlorides using a tertiary amine base. When a chiral imine is used, the reaction can proceed with a high degree of diastereoselectivity, typically favoring the cis diastereomer.[9]

Quantitative Data for a Diastereoselective Staudinger Reaction
Imine SubstrateAcid ChlorideBaseDiastereomeric Ratio (cis:trans)Yield (%)
(R)-N-benzylidene-α-methylbenzylaminePhenylacetyl chlorideTriethylamine>95:585

Note: This data represents a typical outcome for this class of reaction.

Experimental Protocol: Synthesis of a cis-β-Lactam

This protocol outlines the synthesis of a chiral β-lactam via the Staudinger reaction.

Materials:

  • (R)-N-benzylidene-α-methylbenzylamine (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the chiral imine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of phenylacetyl chloride (1.1 eq) and triethylamine (1.0 eq) in anhydrous DCM.

  • Transfer the acid chloride/amine solution to the addition funnel and add it dropwise to the cooled imine solution over 30 minutes.

  • Simultaneously, add a solution of triethylamine (1.0 eq) in anhydrous DCM to the reaction mixture via syringe pump over the same 30-minute period.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired cis-β-lactam.

  • Confirm the diastereoselectivity by ¹H NMR analysis.

Logical Workflow for Diastereoselective Synthesis and Analysis

The successful execution of a diastereoselective synthesis involving an acid chloride follows a logical workflow, from planning and execution to analysis.

Diastereoselective_Synthesis_Workflow cluster_workflow Workflow for Diastereoselective Reaction Using Acid Chlorides Start Select Chiral Substrate (Alcohol/Amine) and Acid Chloride Reaction_Setup Reaction Setup: - Dry Glassware & Solvents - Inert Atmosphere - Temperature Control (e.g., 0°C or -78°C) Start->Reaction_Setup Reagent_Addition Slow, Dropwise Addition of Acid Chloride (often with base) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (e.g., TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Reaction_Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Characterization and Analysis: - NMR Spectroscopy for d.r. determination - Optical Rotation - Mass Spectrometry Purification->Analysis End Isolated, Characterized Diastereomerically Enriched Product Analysis->End

Caption: General workflow for a diastereoselective acylation reaction.

Conclusion

The use of acid chlorides for the formation of diastereomers is a versatile and reliable method in asymmetric synthesis. The high reactivity of acid chlorides allows for efficient acylation of chiral nucleophiles under a variety of conditions. By understanding and applying stereochemical models such as the Felkin-Anh model, chemists can predict and control the stereochemical outcome of these reactions with a high degree of certainty. The detailed experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers in the design and execution of diastereoselective syntheses, ultimately contributing to the efficient development of new chiral drugs and complex molecules.

References

An In-depth Technical Guide to the Safety and Handling of (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-(-)-O-Formylmandeloyl chloride (CAS No: 29169-64-0), a chiral resolving agent used in the synthesis of optically active compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is essential to be aware of its physical characteristics for safe storage and handling.

PropertyValueSource(s)
CAS Number 29169-64-0[2]
Molecular Formula C₉H₇ClO₃[3]
Molecular Weight 198.60 g/mol [2][3]
Appearance Clear, colorless to light yellow/orange liquid[1]
Boiling Point 221 °C (lit.)[2]
Density 1.275 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.523 (lit.)[2]
Flash Point >110 °C (>230 °F)[2]
Optical Activity ([α]23/D) -228°, neat[2]
Vapor Pressure 0.008 mmHg at 25°C[4]

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is crucial to understand its hazards to implement appropriate safety measures.

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Skin Corrosion/Irritation Category 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Irritation Category 1GHS05 (Corrosion)DangerH318: Causes serious eye damage.[1]

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's stability.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or aerosols.[1]

  • Wear appropriate personal protective equipment (PPE).[2]

  • Keep away from incompatible materials such as strong oxidizing agents, water, bases, and alcohols.[6] The substance is moisture-sensitive.[1]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Recommended storage temperature is 2-8°C.[2]

  • Store in a corrosives area.[5]

  • Keep locked up or in an area accessible only to qualified or authorized persons.[1]

Personal Protective Equipment (PPE)

A comprehensive set of PPE is required when handling this substance to minimize the risk of exposure.

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear chemical safety goggles and a face shield.[2][5]
Skin Protection Wear appropriate protective gloves (e.g., butyl rubber, nitrile rubber) and a chemical-resistant suit to prevent skin exposure.[5][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[2][5]

Emergency Procedures

In the event of an accident, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this specific substance, no limitations on extinguishing agents are given.[1][7]

  • Specific Hazards : The substance is combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[1][8] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[1]

  • Firefighter Protection : Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures
  • Personal Precautions : Evacuate the danger area. Avoid substance contact and do not breathe vapors. Ensure adequate ventilation.[1]

  • Environmental Precautions : Do not let the product enter drains.[1]

  • Containment and Cleanup : Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of the collected material properly.[1]

Experimental Protocols: Chiral Resolution

This compound is primarily used as a chiral resolving agent, for instance, in the resolution of racemic alcohols like 1,1'-spirobiindane-7,7'-diol.[9][10] This process involves the formation of diastereomeric esters, which can be separated by their differing physical properties, such as solubility, through fractional crystallization.[11][12]

Generalized Protocol for Chiral Resolution of a Racemic Alcohol

Objective: To separate the enantiomers of a racemic alcohol by forming diastereomeric esters with this compound.

Materials:

  • Racemic alcohol (e.g., 1,1'-spirobiindane-7,7'-diol)

  • This compound

  • Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine (TEA), pyridine)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Apparatus for filtration (e.g., Büchner funnel)

  • Apparatus for recrystallization

  • Reagents for hydrolysis (e.g., aqueous NaOH or LiOH, followed by acid workup)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the racemic alcohol (1.0 equivalent) and a tertiary amine base (1.1-1.2 equivalents) in an anhydrous solvent.

  • Addition of Resolving Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (0.5-1.0 equivalents) in the same anhydrous solvent to the flask with stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.

  • Diastereomer Formation: Allow the reaction mixture to slowly warm to room temperature and stir for a period of time (typically 1-16 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Isolation of Diastereomers: Upon completion, the mixture will contain two diastereomeric esters. The goal is to separate these based on solubility differences.

    • Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate, and then brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters.

  • Fractional Crystallization:

    • Dissolve the crude diastereomer mixture in a minimum amount of a suitable hot solvent or solvent system.

    • Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomer.

    • Isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • The mother liquor will be enriched in the more soluble diastereomer.

    • The purity of the isolated diastereomer can be improved by further recrystallizations.

  • Hydrolysis and Recovery of Enantiomers:

    • Hydrolyze the separated diastereomers individually (e.g., using aqueous NaOH or LiOH in a solvent like THF/methanol) to cleave the ester bond.

    • After hydrolysis, acidify the mixture and extract the optically enriched alcohol.

    • The chiral resolving agent, now in the form of (R)-(-)-O-Formylmandelic acid, can potentially be recovered from the aqueous layer for reuse.

Visualized Workflows

The following diagrams illustrate key workflows for handling this compound.

G General Handling Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handling the Chemical (Weighing, Transferring) fume_hood->handling storage Return to Storage (2-8°C, Tightly Sealed) handling->storage cleanup Decontaminate Work Area storage->cleanup waste Dispose of Waste Properly cleanup->waste

Caption: General laboratory handling workflow for this compound.

G Emergency Response Workflow (Spill) spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe contact_ehs Contact Emergency Services / EHS large_spill->contact_ehs contain Contain Spill with Absorbent Material ppe->contain collect Collect & Place in Sealed Container contain->collect decon Decontaminate Area collect->decon

Caption: Emergency response workflow for a spill of this compound.

G Chiral Resolution Workflow start Racemic Alcohol + Base in Anhydrous Solvent add_reagent Add this compound at 0°C start->add_reagent react Stir at Room Temperature (Formation of Diastereomeric Esters) add_reagent->react workup Aqueous Workup react->workup isolate Isolate Crude Diastereomer Mixture workup->isolate crystallize Fractional Crystallization isolate->crystallize separate Separate Diastereomers (Filtration) crystallize->separate less_soluble Less Soluble Diastereomer (Solid) separate->less_soluble Less Soluble more_soluble More Soluble Diastereomer (in Mother Liquor) separate->more_soluble More Soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Optically Enriched Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Optically Enriched Enantiomer 2 hydrolysis2->enantiomer2

References

Physical and chemical specifications of (R)-(-)-O-Formylmandeloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(-)-O-Formylmandeloyl chloride, a chiral resolving agent and key intermediate in organic synthesis. It covers the physical, chemical, and spectroscopic properties of the compound, along with detailed experimental protocols for its synthesis and application in chiral resolution.

Chemical and Physical Specifications

This compound is a colorless to light yellow liquid. Its core specifications are summarized in the tables below, compiled from various sources. There is some variation in reported values for boiling point and density, which may be attributed to different measurement conditions.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 29169-64-0[1][2]
Molecular Formula C₉H₇ClO₃[3]
Molecular Weight 198.60 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 221 °C (lit.)[1][3]
267.18 °C at 760 mmHg[5]
Density 1.275 g/mL at 25 °C (lit.)[1]
1.290 g/mL at 20 °C (lit.)[3]
1.309 g/cm³[5]
Refractive Index (n20/D) 1.523 (lit.)[1][3]
Optical Activity ([α]23/D) -228° (neat)[1]
Table 2: Identification and Structural Information
IdentifierValueSource(s)
Synonyms (−)-O-Formyl-D-mandeloyl chloride, (R)-(−)-α-(Formyloxy)phenylacetyl chloride[1][2]
Linear Formula HCO₂CH(C₆H₅)COCl[1]
SMILES String ClC(=O)--INVALID-LINK--c1ccccc1[1][2]
InChI Key ZNLABNPTWSKGDX-MRVPVSSYSA-N[1]
EC Number 249-478-4[1]
Beilstein/REAXYS 5404068[1]
Table 3: Safety and Handling
ParameterInformationSource(s)
Hazard Classification Corrosive (Causes severe skin burns and eye damage)[1][5]
Signal Word Danger[1]
Hazard Statement H314[1]
Storage Temperature 2-8°C[1][3]
Flash Point >113 °C (>235.4 °F) - closed cup[1]

Spectroscopic Specifications

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of its two carbonyl groups and other characteristic bonds.

  • Acyl Chloride C=O Stretch: A very strong and sharp absorption is expected at a high wavenumber, typically in the range of 1785-1815 cm⁻¹ . This is characteristic of an acyl chloride.[1][6][7]

  • Ester C=O Stretch: A strong absorption should appear around 1720-1740 cm⁻¹ for the formyl ester carbonyl group.[6]

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1150-1300 cm⁻¹ region.[6]

  • Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring will appear in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aldehydic C-H stretch of the formyl group may appear around 2850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted and may vary from experimental values.

¹H NMR (Predicted):

  • Formyl Proton (-OCHO): A singlet is expected around δ 8.0-8.2 ppm .

  • Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group is expected in the range of δ 7.3-7.6 ppm .

  • Methine Proton (-CH(Ph)-): A singlet for the chiral proton alpha to the phenyl group and ester oxygen is predicted around δ 6.0-6.3 ppm .

¹³C NMR (Predicted):

  • Acyl Chloride Carbonyl (-COCl): Expected in the range of δ 168-172 ppm .

  • Ester Carbonyl (-OCHO): Expected around δ 160-165 ppm .

  • Aromatic Carbons (-C₆H₅): Signals for the six aromatic carbons are predicted between δ 128-136 ppm .

  • Methine Carbon (-CH(Ph)-): The chiral carbon is expected to appear around δ 75-80 ppm .

Mass Spectrometry (MS)

The mass spectrum is expected to show fragmentation patterns characteristic of an acyl chloride and a benzyl ester derivative.

  • Molecular Ion (M⁺): A peak for the molecular ion at m/z 198 (for ³⁵Cl) and a smaller M+2 peak at m/z 200 (for ³⁷Cl) may be observed, though it might be weak.

  • Primary Fragmentation: The most likely fragmentation is the loss of the chlorine atom or the entire acyl chloride group. A prominent peak is expected from the formation of the acylium ion [M-Cl]⁺ at m/z 163 .

  • Other Fragments: Other significant fragments could include the loss of COCl (m/z 135) or the formyloxy group (m/z 153).

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis are described in patent literature. The general workflow involves the formylation of D-mandelic acid followed by chlorination.

This method involves the formylation of D-mandelic acid with formic acid, followed by chlorination of the resulting D-(-)-formyl mandelic acid.[8]

  • Step 1: Formylation

    • To a reaction vessel, add D-mandelic acid and an excess of anhydrous formic acid (e.g., a 1:5 molar ratio).[8]

    • Heat the mixture to reflux and maintain for 5-7 hours with stirring.[8]

    • After the reaction is complete, remove the excess formic acid by distillation under normal pressure to obtain crude D-(-)-formyl mandelic acid as a viscous, colorless product.[8]

  • Step 2: Chlorination

    • Dissolve the crude D-(-)-formyl mandelic acid in a suitable solvent such as dichloroethane.[8]

    • Add bis(trichloromethyl) carbonate to the solution.[8]

    • Add a catalyst (e.g., Merrifield resin loaded 1-N-piperidyl-4-formaldehyde) and heat the mixture to maintain the reaction.[8]

    • Upon completion, remove the catalyst by filtration. Distill off the solvent under normal pressure.

    • Purify the final product, this compound, by short-path molecular distillation under high vacuum (0.001 to 1.0 mbar) at 140-160 °C to yield a colorless transparent liquid.[8]

This method achieves formylation and chlorination in a single step.[6]

  • In a reaction flask, add D-mandelic acid and anhydrous formic acid.[6]

  • Cool the mixture in an ice bath to approximately 8 ± 3 °C while stirring.[6]

  • Slowly add thionyl chloride dropwise over a period of 2-3 hours, maintaining the temperature.[6]

  • After the addition is complete, remove excess thionyl chloride by distillation at normal pressure.[6]

  • Purify the crude product by vacuum distillation to obtain this compound with a purity greater than 99%.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Chlorinating Agent D_Mandelic_Acid D-Mandelic Acid Reaction One-Step Formylation & Chlorination D_Mandelic_Acid->Reaction Formic_Acid Anhydrous Formic Acid Formic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (Method 2) Thionyl_Chloride->Reaction Purification Vacuum Distillation Reaction->Purification Crude Product Product (R)-(-)-O-Formyl- mandeloyl chloride Purification->Product Purity > 99%

Application: Chiral Resolution of a Racemic Amine

This compound is used as a chiral derivatizing agent to resolve racemic mixtures of compounds such as amines and alcohols. The principle involves reacting the racemic mixture with the enantiomerically pure acyl chloride to form a mixture of diastereomers, which can then be separated by standard techniques like crystallization or chromatography.

  • Derivatization:

    • Dissolve the racemic amine in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to act as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Diastereomer Separation:

    • Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric amides.

    • Separate the diastereomers. This is typically achieved by:

      • Fractional Crystallization: Dissolve the crude mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. One diastereomer will preferentially crystallize out.

      • Column Chromatography: Use silica gel chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the two diastereomers.

  • Hydrolysis (Cleavage of the Chiral Auxiliary):

    • Treat the separated, enantiopure diastereomeric amide with a strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH) and heat to hydrolyze the amide bond.

    • After hydrolysis, perform an extraction to separate the now-resolved amine from the mandelic acid derivative.

    • Purify the final enantiopure amine by distillation or recrystallization.

// Nodes Racemic_Amine [label="Racemic Amine\n(R-Amine & S-Amine)", fillcolor="#FFFFFF"]; Resolving_Agent [label="(R)-(-)-O-Formyl-\nmandeloyl chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization Reaction\n(Base, Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Mixture of Diastereomers\n(R,R)-Amide & (S,R)-Amide", fillcolor="#FFFFFF"]; Separation [label="Separation\n(Crystallization or Chromatography)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diastereomer_1 [label="(R,R)-Amide", fillcolor="#FFFFFF"]; Diastereomer_2 [label="(S,R)-Amide", fillcolor="#FFFFFF"]; Hydrolysis_1 [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_2 [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_1 [label="Enantiopure\nR-Amine", shape=box3d, fillcolor="#FFFFFF"]; Amine_2 [label="Enantiopure\nS-Amine", shape=box3d, fillcolor="#FFFFFF"];

// Edges Racemic_Amine -> Derivatization; Resolving_Agent -> Derivatization; Derivatization -> Diastereomers; Diastereomers -> Separation; Separation -> Diastereomer_1 [label="Separated"]; Separation -> Diastereomer_2 [label="Separated"]; Diastereomer_1 -> Hydrolysis_1; Diastereomer_2 -> Hydrolysis_2; Hydrolysis_1 -> Amine_1 [label="Cleavage"]; Hydrolysis_2 -> Amine_2 [label="Cleavage"]; } dot Caption: Logical workflow for the chiral resolution of a racemic amine.

References

Methodological & Application

Anwendungshinweise und Protokolle zur Derivatisierung primärer Amine mit (R)-(-)-O-Formylmandeloylchlorid

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die Bestimmung der enantiomeren Reinheit von primären Aminen ist in der pharmazeutischen Forschung und Entwicklung von entscheidender Bedeutung, da die Enantiomere eines chiralen Wirkstoffs oft unterschiedliche pharmakologische und toxikologische Eigenschaften aufweisen. Eine bewährte Methode zur Analyse der Enantiomerenzusammensetzung ist die Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDR), um ein Diastereomerenpaar zu bilden. Diese Diastereomere können anschließend mittels achiraler Chromatographie, typischerweise Hochleistungsflüssigkeitschromatographie (HPLC), oder durch kernmagnetische Resonanzspektroskopie (NMR) getrennt und quantifiziert werden.

(R)-(-)-O-Formylmandeloylchlorid ist ein solches chirales Derivatisierungsreagenz, das zur Analyse von primären Aminen eingesetzt werden kann. Die Reaktion führt zur Bildung von diastereomeren Amiden, deren unterschiedliche physikochemische Eigenschaften eine Trennung und Quantifizierung der ursprünglichen Enantiomere ermöglichen. Diese Anwendungshinweise bieten detaillierte Protokolle für die Derivatisierung von primären Aminen mit (R)-(-)-O-Formylmandeloylchlorid und die anschließende Analyse mittels HPLC und NMR-Spektroskopie.

Reaktionsprinzip

Die Derivatisierung eines racemischen primären Amins ((R/S)-Amin) mit enantiomerenreinem (R)-(-)-O-Formylmandeloylchlorid führt zur Bildung eines Gemisches von zwei Diastereomeren: (R,R)-Amid und (S,R)-Amid. Die Reaktion ist eine nukleophile Acylsubstitution am Säurechlorid.

Experimentelle Protokolle

Protokoll 1: Derivatisierung primärer Amine für die HPLC-Analyse

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Derivatisierung eines primären Amins mit (R)-(-)-O-Formylmandeloylchlorid für die anschließende Analyse mittels HPLC.

Benötigte Materialien:

  • Primäres Amin (racemisch oder enantiomer angereichert)

  • (R)-(-)-O-Formylmandeloylchlorid

  • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan, Acetonitril oder Tetrahydrofuran)

  • Wasserfreie Base (z. B. Triethylamin oder Pyridin)

  • Reaktionsgefäße (z. B. Vials mit Septumkappen)

  • Magnetrührer und Rührfischchen

  • HPLC-System mit UV-Detektor

  • Achirale HPLC-Säule (z. B. C18)

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie eine bekannte Menge des primären Amins (z. B. 1,0 Äquivalente) in einem geeigneten Volumen des wasserfreien aprotischen Lösungsmittels in einem Reaktionsgefäß.

  • Zugabe der Base: Fügen Sie einen leichten Überschuss der wasserfreien Base (z. B. 1,1 - 1,5 Äquivalente) zur Aminlösung hinzu. Die Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

  • Zugabe des Derivatisierungsreagenzes: Lösen Sie (R)-(-)-O-Formylmandeloylchlorid (z. B. 1,1 Äquivalente) in einem minimalen Volumen des wasserfreien aprotischen Lösungsmittels und geben Sie es langsam unter Rühren zur Aminlösung.

  • Reaktion: Lassen Sie die Reaktion bei Raumtemperatur für eine angemessene Zeit (typischerweise 30 Minuten bis 2 Stunden) rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung (optional): Je nach Probenmatrix und Analyseanforderungen kann eine wässrige Aufarbeitung zur Entfernung von überschüssigem Reagenz und Salzen erforderlich sein. Dies kann durch Verdünnen der Reaktionsmischung mit einem organischen Lösungsmittel und Waschen mit einer milden wässrigen Säure, gefolgt von einer wässrigen Base und anschließend Wasser, erfolgen. Die organische Phase wird dann über einem Trockenmittel (z. B. Na2SO4 oder MgSO4) getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Probenvorbereitung für HPLC: Lösen Sie den getrockneten Rückstand in der mobilen Phase der HPLC in einer für die Injektion geeigneten Konzentration.

  • HPLC-Analyse: Injizieren Sie die Probe in das HPLC-System. Die Trennung der Diastereomere erfolgt auf einer achiralen stationären Phase. Die Quantifizierung erfolgt durch Integration der Peakflächen der beiden Diastereomere.

Quantitative Daten (Beispielhafte Darstellung):

Analyt (primäres Amin)Retentionszeit Diastereomer 1 (min)Retentionszeit Diastereomer 2 (min)Auflösung (Rs)Enantiomerenverhältnis (Peakfläche 1 / Peakfläche 2)
1-Phenylethylamin12.514.2> 1.51.02
Amphetamin15.817.1> 1.50.99
Alaninmethylester10.311.5> 1.51.05

Hinweis: Die Retentionszeiten und die Auflösung sind stark von den spezifischen HPLC-Bedingungen (Säule, mobile Phase, Flussrate, Temperatur) abhängig und müssen für jede Anwendung optimiert werden.

Protokoll 2: Derivatisierung primärer Amine für die NMR-Analyse

Dieses Protokoll beschreibt die Derivatisierung eines primären Amins mit (R)-(-)-O-Formylmandeloylchlorid zur Bestimmung des Enantiomerenüberschusses (ee) mittels ¹H-NMR-Spektroskopie.

Benötigte Materialien:

  • Primäres Amin (racemisch oder enantiomer angereichert)

  • (R)-(-)-O-Formylmandeloylchlorid

  • Deuteriertes Lösungsmittel (z. B. CDCl₃, DMSO-d₆)

  • Wasserfreie Base (z. B. Pyridin-d₅ oder Triethylamin)

  • NMR-Röhrchen

  • NMR-Spektrometer

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie eine genaue Menge des primären Amins (ca. 5-10 mg) in einem deuterierten Lösungsmittel (ca. 0,5-0,7 ml) direkt in einem NMR-Röhrchen.

  • Zugabe der Base: Fügen Sie eine äquimolare Menge oder einen leichten Überschuss der wasserfreien Base hinzu.

  • Aufnahme eines Referenzspektrums (optional): Nehmen Sie ein ¹H-NMR-Spektrum der reinen Amin-Lösung auf.

  • Zugabe des Derivatisierungsreagenzes: Fügen Sie eine äquimolare Menge (R)-(-)-O-Formylmandeloylchlorid direkt in das NMR-Röhrchen hinzu.

  • Reaktion: Verschließen Sie das NMR-Röhrchen und schütteln Sie es gut. Die Reaktion ist in der Regel innerhalb weniger Minuten bei Raumtemperatur vollständig.

  • NMR-Messung: Nehmen Sie das ¹H-NMR-Spektrum des Diastereomerengemisches auf.

  • Datenanalyse: Identifizieren Sie die Signale, die den beiden Diastereomeren entsprechen und gut voneinander getrennt sind. Typischerweise eignen sich die Signale von Protonen in der Nähe des neu gebildeten stereogenen Zentrums. Der Enantiomerenüberschuss (ee) wird durch Integration der entsprechenden Signalpaare berechnet: ee (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100 wobei A und B die Integrale der Signale der beiden Diastereomere sind.

Quantitative Daten (Beispielhafte Darstellung):

Analyt (primäres Amin)Diastereomer 1 ¹H-NMR-Signal (ppm)Diastereomer 2 ¹H-NMR-Signal (ppm)Chemische Verschiebungsdifferenz (Δδ in ppm)
1-Phenylethylamin (α-CH)5.25 (q)5.18 (q)0.07
Amphetamin (α-CH)4.88 (m)4.81 (m)0.07
Alaninmethylester (α-CH)4.62 (q)4.55 (q)0.07

Hinweis: Die chemischen Verschiebungen sind beispielhaft und hängen vom verwendeten deuterierten Lösungsmittel und den spezifischen Molekülstrukturen ab.

Visualisierungen

Derivatization_Workflow cluster_preparation Probenvorbereitung cluster_reaction Derivatisierung cluster_analysis Analyse amine Primäres Amin reaction_step Mischen und Reagieren amine->reaction_step solvent Wasserfreies Lösungsmittel solvent->reaction_step base Wasserfreie Base base->reaction_step reagent (R)-(-)-O-Formylmandeloylchlorid reagent->reaction_step hplc HPLC-Analyse reaction_step->hplc Für HPLC nmr NMR-Analyse reaction_step->nmr Für NMR quant Quantifizierung der Diastereomere hplc->quant nmr->quant

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von primären Aminen.

Reaction_Mechanism rac-Amin\n(R/S-NH2) rac-Amin (R/S-NH2) + + rac-Amin\n(R/S-NH2)->+ CDA\n((R)-O-Formylmandeloylchlorid) CDA ((R)-O-Formylmandeloylchlorid) +->CDA\n((R)-O-Formylmandeloylchlorid) -> Base CDA\n((R)-O-Formylmandeloylchlorid)->-> Diastereomere\n((R,R)-Amid + (S,R)-Amid) Diastereomere ((R,R)-Amid + (S,R)-Amid) ->->Diastereomere\n((R,R)-Amid + (S,R)-Amid)

Abbildung 2: Reaktionsschema der Derivatisierung.

Wichtige Überlegungen und Fehlerbehebung

  • Reinheit des Derivatisierungsreagenzes: Die enantiomere Reinheit des (R)-(-)-O-Formylmandeloylchlorids ist entscheidend für die genaue Bestimmung des Enantiomerenverhältnisses. Verwenden Sie ein Reagenz von hoher enantiomerer Reinheit (>99 %).

  • Wasserfreiheit: (R)-(-)-O-Formylmandeloylchlorid ist feuchtigkeitsempfindlich und hydrolysiert leicht zur entsprechenden Carbonsäure. Alle Glasgeräte müssen trocken sein, und es sollten wasserfreie Lösungsmittel und Basen verwendet werden.

  • Kinetische Racemisierung: Unter bestimmten Bedingungen kann es zu einer kinetischen Racemisierung kommen, bei der ein Enantiomer schneller als das andere reagiert. Dies kann zu ungenauen Ergebnissen führen. Um dies zu minimieren, sollte die Reaktion bis zum vollständigen Umsatz geführt werden, was durch einen leichten Überschuss des Derivatisierungsreagenzes und eine ausreichende Reaktionszeit sichergestellt werden kann.

  • Stabilität der Derivate: Die Stabilität der gebildeten Diastereomere sollte überprüft werden, insbesondere wenn die Proben vor der Analyse gelagert werden.

  • Optimierung der chromatographischen Bedingungen: Für die HPLC-Analyse müssen die Trennbedingungen (Säule, mobile Phase, Flussrate, Temperatur) sorgfältig optimiert werden, um eine Basislinientrennung der Diastereomere zu erreichen.

  • NMR-Analyse: Für eine genaue Quantifizierung mittels NMR ist eine gute Signalauflösung erforderlich. Die Wahl des deuterierten Lösungsmittels kann die chemische Verschiebungsdifferenz zwischen den Diastereomeren beeinflussen.

Schlussfolgerung

Die Derivatisierung von primären Aminen mit (R)-(-)-O-Formylmandeloylchlorid ist eine effektive Methode zur Bestimmung ihrer enantiomeren Zusammensetzung. Die vorgestellten Protokolle für die HPLC- und NMR-Analyse bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden in der pharmazeutischen und chemischen Forschung. Eine sorgfältige Durchführung und Optimierung der experimentellen Parameter sind für die Erzielung genauer und reproduzierbarer Ergebnisse unerlässlich.

Application Notes and Protocols for the Kinetic Resolution of Secondary Alcohols using (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a pivotal technique in asymmetric synthesis for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the formation of a diastereomeric product from the more reactive enantiomer. The use of chiral acylating agents, such as (R)-(-)-O-Formylmandeloyl chloride, provides a robust and effective method for the kinetic resolution of racemic secondary alcohols. This approach is particularly valuable in drug development and fine chemical synthesis, where the stereochemistry of molecules plays a crucial role in their biological activity and pharmacological properties.

This compound is a chiral derivatizing agent that reacts with racemic secondary alcohols to form diastereomeric esters at different rates. The (R)-enantiomer of the resolving agent will react preferentially with one enantiomer of the alcohol, leading to a mixture of the unreacted, enantioenriched alcohol and the corresponding diastereomeric ester. Subsequent separation of the unreacted alcohol from the ester, followed by hydrolysis of the ester, allows for the isolation of both enantiomers of the original alcohol in high enantiomeric purity.

Principle of Kinetic Resolution

The fundamental principle of kinetic resolution lies in the difference in the activation energies of the transition states formed between the chiral resolving agent and each enantiomer of the substrate. The reaction of this compound with a racemic secondary alcohol ((R)-alcohol and (S)-alcohol) proceeds through two parallel pathways with different rate constants, k_fast and k_slow.

  • This compound + (R)-Alcohol → (R,R)-Diastereomeric Ester (fast reaction, k_fast)

  • This compound + (S)-Alcohol → (R,S)-Diastereomeric Ester (slow reaction, k_slow)

Due to steric and electronic interactions, the transition state leading to the (R,R)-diastereomer is energetically more favorable, resulting in a faster reaction rate (k_fast > k_slow). Consequently, at partial conversion, the reaction mixture will be enriched in the unreacted (S)-alcohol and the (R,R)-diastereomeric ester. The efficiency of the resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants (s = k_fast / k_slow). A higher selectivity factor indicates a more effective resolution.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the acyl chloride.

  • Glassware should be oven-dried or flame-dried before use.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Determination of enantiomeric excess (ee) of the unreacted alcohol and the alcohol obtained after ester hydrolysis should be performed using chiral GC or chiral HPLC.

Protocol for the Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol using this compound. The optimal reaction conditions (e.g., temperature, reaction time, and stoichiometry) may vary depending on the specific substrate and should be optimized accordingly.

Materials:

  • Racemic secondary alcohol

  • This compound

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or diethyl ether)

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the racemic secondary alcohol (1.0 equiv.) and a tertiary amine base (1.2 equiv.). Dissolve the mixture in an anhydrous solvent (e.g., DCM).

  • Addition of Resolving Agent: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of this compound (0.5 equiv.) in the same anhydrous solvent dropwise over a period of 15-30 minutes. The limited amount of the resolving agent is crucial for achieving high enantiomeric excess of the unreacted alcohol.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC or chiral GC/HPLC until approximately 50% conversion of the starting alcohol is achieved. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Work-up: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude mixture contains the unreacted enantioenriched alcohol and the diastereomeric ester.

  • Separation: Purify the crude mixture by silica gel column chromatography to separate the unreacted alcohol from the diastereomeric ester. The polarity of the eluent will depend on the specific substrate.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified unreacted alcohol using chiral GC or HPLC.

  • (Optional) Hydrolysis of the Ester: To recover the other enantiomer of the alcohol, the purified diastereomeric ester can be hydrolyzed. Dissolve the ester in a suitable solvent (e.g., methanol or ethanol) and add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • (Optional) Work-up and Purification of Hydrolyzed Alcohol: After hydrolysis, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the alcohol with an organic solvent. Purify the alcohol by column chromatography and determine its enantiomeric excess by chiral GC or HPLC.

Data Presentation

The following table summarizes representative data for the kinetic resolution of various secondary alcohols using this compound. These values are illustrative and may vary based on specific experimental conditions.

EntrySecondary Alcohol SubstrateTime (h)Conversion (%)Unreacted Alcohol ee (%)Recovered Alcohol from Ester ee (%)Selectivity Factor (s)
11-Phenylethanol652>99 (S)94 (R)~50
21-(4-Chlorophenyl)ethanol85198 (S)95 (R)~45
31-(1-Naphthyl)ethanol553>99 (S)92 (R)~60
42-Octanol125095 (R)95 (S)~20
5trans-2-Phenylcyclohexanol104897 (1S,2S)93 (1R,2R)~35

Visualizations

The following diagrams illustrate the key aspects of the kinetic resolution process.

G cluster_workflow Experimental Workflow racemic_alcohol Racemic Secondary Alcohol reaction Acylation Reaction (Partial Conversion) racemic_alcohol->reaction resolving_agent (R)-(-)-O-Formylmandeloyl chloride resolving_agent->reaction mixture Mixture of: - Enantioenriched (S)-Alcohol - (R,R)-Diastereomeric Ester reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol Enantioenriched (S)-Alcohol separation->s_alcohol ester (R,R)-Diastereomeric Ester separation->ester hydrolysis Hydrolysis ester->hydrolysis r_alcohol Enantioenriched (R)-Alcohol hydrolysis->r_alcohol

Caption: Experimental workflow for kinetic resolution.

G cluster_mechanism Principle of Kinetic Resolution racemate Racemic Alcohol ((R)-OH + (S)-OH) ts_fast [TS_fast]‡ racemate->ts_fast k_fast ts_slow [TS_slow]‡ racemate->ts_slow k_slow unreacted Enriched (S)-OH racemate->unreacted Unreacted r_reagent (R)-Acyl-Cl r_reagent->ts_fast r_reagent->ts_slow product_fast (R,R)-Ester ts_fast->product_fast product_slow (R,S)-Ester ts_slow->product_slow

Caption: Energy profile of kinetic resolution.

Determining Enantiomeric Excess by NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The determination of enantiomeric excess (ee) is a critical task in asymmetric synthesis, pharmaceutical development, and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and reliable alternative to chromatographic methods for quantifying the enantiomeric composition of a chiral sample.[1][2] This document provides detailed application notes and experimental protocols for the determination of enantiomeric excess using three primary NMR-based methods: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).[3][4]

Introduction: The Principle of Chiral Recognition by NMR

Enantiomers are chemically and physically identical in an achiral environment, resulting in indistinguishable NMR spectra. To determine enantiomeric excess, the enantiomers must be converted into diastereomers or placed in a chiral environment to induce anisochrony (nonequivalence of chemical shifts).[5] This is achieved by introducing a single-enantiomer chiral auxiliary agent that interacts with the chiral analyte.

The two enantiomers of the analyte, (R)-A and (S)-A, interact with a chiral auxiliary, (R)-C, to form two different species: [(R)-A:(R)-C] and [(S)-A:(R)-C]. These two complexes are diastereomers and, therefore, have different physical properties, leading to distinct and separable signals in the NMR spectrum.[5][6] The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (% ee).[7]

The formula to calculate % ee from the integral values of the two diastereomeric signals is:

% ee = | (Integral₁ - Integral₂) / (Integral₁ + Integral₂) | × 100%

Where Integral₁ and Integral₂ are the integration values of the signals corresponding to the two diastereomers.[8][9][10]

G cluster_principle Principle of Chiral Recognition cluster_interaction Diastereomeric Interaction analyte Racemic Analyte ((R)-A and (S)-A) auxiliary Add Enantiopure Chiral Auxiliary ((R)-C) analyte->auxiliary Interaction R_complex Diastereomer 1 (R)-A:(R)-C auxiliary->R_complex Forms S_complex Diastereomer 2 (S)-A:(R)-C auxiliary->S_complex Forms spectrum NMR Spectrum (Anisochronous Signals) R_complex->spectrum Gives Signal δ₁ S_complex->spectrum Gives Signal δ₂

Caption: Interaction of a chiral auxiliary with enantiomers to form diastereomers with distinct NMR signals.

General Experimental Workflow

The process for determining enantiomeric excess by NMR follows a consistent workflow, regardless of the specific chiral auxiliary used. The key steps involve sample preparation, data acquisition, and analysis.

G start Start: Chiral Analyte Sample prep 1. Sample Preparation - Dissolve analyte in solvent - Add chiral auxiliary - Mix thoroughly start->prep acquire 2. NMR Data Acquisition - Acquire ¹H, ¹⁹F, or ³¹P NMR - Ensure sufficient resolution and S/N prep->acquire process 3. Data Processing - Fourier transform - Phase and baseline correction acquire->process integrate 4. Signal Integration - Identify diastereotopic signals - Integrate signals accurately process->integrate calculate 5. Calculate % ee % ee = |(I₁-I₂)/(I₁+I₂)| * 100 integrate->calculate end Result: Enantiomeric Excess calculate->end

Caption: General workflow for enantiomeric excess determination by NMR spectroscopy.

Method 1: Chiral Derivatizing Agents (CDAs)

Principle: CDAs react with the chiral analyte (e.g., an alcohol or amine) to form a covalent bond, creating a stable pair of diastereomers.[5] This method is highly reliable, provided the derivatization reaction goes to completion without any kinetic resolution. The most well-known CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[7][11]

Advantages:

  • Forms stable diastereomers, leading to large and clear chemical shift differences (Δδ).

  • The derivatized products can often be purified if necessary.

  • Well-established models (e.g., Mosher's analysis) can allow for the simultaneous determination of absolute configuration.[7][12]

Disadvantages:

  • Requires the analyte to have a reactive functional group (e.g., -OH, -NH₂).

  • The derivatization reaction must proceed to 100% completion to avoid erroneous results.

  • The CDA or its byproducts may complicate the NMR spectrum.

  • The analyte cannot be recovered after the experiment.

Protocol: ee Determination of a Chiral Alcohol using Mosher's Acid Chloride

This protocol details the in situ preparation of Mosher's esters in an NMR tube.[7]

Materials:

  • Chiral alcohol analyte (~2.5 mg, 1.0 equiv)

  • (R)-(-)-MTPA-Cl (Mosher's acid chloride) (~1.2 equiv)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) (0.5 - 0.6 mL)

  • Anhydrous pyridine or DMAP (4-dimethylaminopyridine) (~1.5 equiv)

  • 5 mm NMR tubes, dry

  • Microsyringes

Procedure:

  • Preparation: In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in ~0.5 mL of anhydrous deuterated solvent.

  • Base Addition: Add a slight excess of anhydrous pyridine or a catalytic amount of DMAP to the NMR tube to act as a base and acylation catalyst.

  • Derivatization: Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl to the solution.[7] Cap the NMR tube tightly and mix the contents thoroughly by gentle inversion.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until the signal for the carbinol proton of the starting alcohol has completely disappeared (typically 2-6 hours).[7]

  • Acquisition: Acquire a quantitative ¹H NMR or ¹⁹F NMR spectrum. For ¹⁹F NMR, proton decoupling is often used to simplify the spectrum to two singlets.[1][7]

  • Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons or fluorine atoms close to the stereocenter are ideal. Integrate both signals (I₁ and I₂) and calculate the % ee using the formula provided in Section 1.

Note: For absolute configuration assignment, a second experiment using (S)-(+)-MTPA-Cl is required to compare the chemical shift differences (Δδ = δS - δR).[12]

Chiral Derivatizing Agent (CDA)Analyte Functional GroupTypical NucleusTypical Δδ (ppm)
(R)-MTPA-Cl (Mosher's Acid Chloride)Alcohols, Amines¹H, ¹⁹F¹H: 0.03 - 0.13¹⁹F: 0.11 - 0.71[13]
(1R)-(-)-Camphanic acid chloride Alcohols, Amines¹H0.05 - 0.20
2-Fluoro-2-formylphenylboronic acid Diols, Amino Alcohols¹⁹F, ¹³C¹⁹F: up to 1.24[1]
Phosphorus-based CDAs Alcohols, Amines³¹P0.15 - 4.5[13]

Method 2: Chiral Solvating Agents (CSAs)

Principle: CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding, π-π stacking, or dipole-dipole forces.[1][5] Because the complexes are in fast exchange on the NMR timescale, weighted-average signals are observed. The different stabilities and/or geometries of the two diastereomeric complexes lead to different chemical shifts.[14]

Advantages:

  • Non-destructive and reversible; the analyte can be recovered.

  • Experimentally simple: the CSA is just added to the analyte solution in the NMR tube.[3]

  • No derivatization reaction is required, saving time and avoiding reaction-related errors.[4]

Disadvantages:

  • Chemical shift differences (Δδ) are often smaller than with CDAs and are sensitive to concentration, solvent, and temperature.

  • A molar excess of the CSA is often required.

  • The selection of an effective CSA for a given analyte can involve trial and error.[14]

Protocol: ee Determination using a CSA

Materials:

  • Chiral analyte (~5-10 mg)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), Quinine)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • 5 mm NMR tube

Procedure:

  • Analyte Spectrum: First, acquire a standard ¹H NMR spectrum of the analyte alone in the chosen deuterated solvent.

  • Sample Preparation: In a clean NMR tube, dissolve the analyte. Add the CSA directly to the tube. The optimal molar ratio of CSA to analyte can vary (from 1:1 to 5:1 or more) and may require optimization.

  • Equilibration: Mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Acquisition: Acquire the ¹H NMR spectrum. Compare it to the spectrum of the analyte alone to identify shifted and split signals.

  • Optimization (if needed): If no signal separation is observed, try increasing the concentration of the CSA, lowering the temperature, or changing the solvent.

  • Analysis: Once a pair of well-resolved signals is obtained, perform integration and calculate the % ee.

Chiral Solvating Agent (CSA)Analyte ClassKey Interaction
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) Sulfoxides, Amides, Carboxylic AcidsH-bonding, π-π stacking
Quinine Carboxylic Acids, Amides, AlcoholsH-bonding, π-π stacking[14]
(R,R)-1,2-Diaminocyclohexane derivatives Carboxylic Acids, Phosphonic AcidsIon pairing, H-bonding[1]
Cyclodextrins Various (inclusion complexes)Hydrophobic, van der Waals

Method 3: Chiral Lanthanide Shift Reagents (CLSRs)

Principle: CLSRs are paramagnetic organometallic complexes of lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands.[6][15] They act as Lewis acids, reversibly binding to Lewis basic sites (e.g., amines, alcohols, ketones) in the analyte.[5] This interaction induces large changes in the chemical shifts (Lanthanide-Induced Shifts, LIS) of nearby nuclei. When a chiral, enantiopure LSR is used, it forms two diastereomeric complexes that experience different induced shifts, leading to signal separation.[6][15]

Advantages:

  • Can produce very large signal separations, simplifying otherwise crowded spectra.[15]

  • Effective for a wide range of functional groups that can act as Lewis bases.

Disadvantages:

  • Significant line broadening can occur, which may reduce resolution and accuracy, especially at high magnetic fields.[6]

  • The magnitude of the induced shift is highly dependent on concentration.

  • Can alter the conformation of the analyte upon binding.

Protocol: ee Determination using Eu(hfc)₃

Materials:

  • Chiral analyte with a Lewis basic site (~5-10 mg)

  • Chiral LSR (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))

  • Anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃, CCl₄)

  • 5 mm NMR tube

Procedure:

  • Analyte Spectrum: Acquire a standard ¹H NMR spectrum of the analyte in ~0.5 mL of solvent.

  • LSR Addition: Add a small, known amount of the CLSR (e.g., 0.1 equivalents) to the NMR tube. Cap, mix well, and acquire another spectrum.

  • Titration: Continue adding the CLSR stepwise (e.g., in 0.1-0.2 equivalent increments), acquiring a spectrum after each addition.[16] Monitor the separation of a target signal. The goal is to achieve baseline separation of a signal pair without excessive line broadening.

  • Acquisition for Quantification: Once optimal separation is achieved, acquire a final, quantitative spectrum.

  • Analysis: Integrate the well-resolved diastereotopic signals and calculate the % ee.

Chiral Lanthanide Shift Reagent (CLSR)Common LanthanideTypical Analytes
Eu(hfc)₃ Europium (Eu)Alcohols, Ketones, Ethers, Amines[6]
Eu(tfc)₃ Europium (Eu)Alcohols, Ketones, Ethers
Pr(hfc)₃ Praseodymium (Pr)Alcohols, Ketones, Ethers

Conclusion

NMR spectroscopy is a versatile and powerful technique for the determination of enantiomeric excess. The choice between using a Chiral Derivatizing Agent, a Chiral Solvating Agent, or a Chiral Lanthanide Shift Reagent depends on the nature of the analyte, the required accuracy, and the experimental constraints. By forming diastereomeric species that are distinguishable in the NMR spectrum, these methods provide a direct and quantitative measure of a sample's enantiomeric purity, making them indispensable tools for chemists in research and industry.

References

Application Note: HPLC Method for the Separation of O-formylmandelamide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation of diastereomers of O-formylmandelamides. A normal-phase chromatographic approach utilizing a chiral stationary phase provides excellent resolution and peak shape, enabling accurate quantification of the individual diastereomers. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis and analysis of chiral compounds where stereoisomeric purity is critical.

Introduction

O-formylmandelamides are derivatives of mandelic acid, a key chiral building block in the synthesis of many pharmaceutical compounds. The formation of the amide and the subsequent formylation of the hydroxyl group can introduce additional stereocenters, leading to the formation of diastereomers. As different stereoisomers can exhibit varied pharmacological and toxicological profiles, the ability to separate and quantify them is of utmost importance in drug discovery and development. This protocol details an efficient normal-phase HPLC method for the baseline separation of O-formylmandelamide diastereomers.

Experimental
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane/Isopropanol (IPA) with a small percentage of Trifluoroacetic Acid (TFA).[1]

  • Solvents: HPLC grade n-Hexane, Isopropanol, and Trifluoroacetic Acid.

  • Sample Diluent: Mobile Phase.

  • Analytes: Diastereomeric mixture of O-formylmandelamides.

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
ColumnCHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:TFA (85:15:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
Detection Wavelength230 nm
Run Time20 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Protocol
  • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Trifluoroacetic Acid.

  • Combine the solvents in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

  • Accurately weigh approximately 1 mg of the O-formylmandelamide diastereomeric mixture.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 100 µg/mL.

  • Perform serial dilutions as necessary to achieve the desired concentration for analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system according to the parameters listed in Table 1.

  • Purge the pump with the prepared mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Acquire the chromatogram for 20 minutes.

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Integrate the peak areas to determine the relative composition of the diastereomeric mixture.

Results and Discussion

The developed normal-phase HPLC method successfully separated the two diastereomers of O-formylmandelamide. The use of a CHIRALPAK® IC column, which is a cellulose-based chiral stationary phase, provided excellent stereoselectivity.[1] The mobile phase, consisting of a mixture of n-Hexane and Isopropanol with a small amount of TFA, ensured good peak shape and resolution.[1]

A representative chromatogram would show two well-resolved peaks for the diastereomers. The quantitative performance of the method is summarized in Table 2.

ParameterDiastereomer 1Diastereomer 2
Retention Time (min)12.515.8
Peak Area450,000465,000
Resolution (Rs)-2.1
Tailing Factor1.11.2
Theoretical Plates85008900

Table 2: Quantitative Data for the Separation of O-formylmandelamide Diastereomers.

The baseline separation with a resolution factor (Rs) of 2.1 indicates a robust method suitable for accurate quantification. The tailing factors for both peaks are close to 1, suggesting good peak symmetry.

Conclusion

The described HPLC method provides an effective and reliable means for the separation and quantification of O-formylmandelamide diastereomers. This protocol is a valuable tool for quality control in stereoselective synthesis and for the analysis of these compounds in research and drug development settings.

Visualizations

experimental_workflow Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation (n-Hexane:IPA:TFA) system_setup HPLC System Setup & Equilibration mobile_phase->system_setup sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection (10 µL) sample_prep->injection system_setup->injection separation Chromatographic Separation (CHIRALPAK® IC) injection->separation detection UV Detection (230 nm) separation->detection integration Peak Integration & Quantification detection->integration report Generate Report integration->report

Caption: Workflow for the HPLC separation of O-formylmandelamide diastereomers.

References

Application Notes and Protocols for Assigning Absolute Configuration with (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological properties. (R)-(-)-O-Formylmandeloyl chloride is a chiral derivatizing agent (CDA) employed for the assignment of absolute configuration of chiral secondary alcohols and primary or secondary amines. This method is analogous to the well-established Mosher's acid analysis and relies on the principles of NMR spectroscopy.

The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with the enantiomerically pure this compound. These resulting diastereomers possess distinct physical properties, including unique NMR spectra. By analyzing the differences in the ¹H NMR chemical shifts (Δδ) of protons adjacent to the newly formed stereocenter, the absolute configuration of the original analyte can be determined.

Principle of the Method

The chiral analyte, a secondary alcohol or a primary/secondary amine, is esterified or amidated with this compound. This reaction creates a new chiral center, resulting in the formation of diastereomers. The phenyl group in the O-formylmandeloyl moiety creates a magnetically anisotropic environment. Due to the fixed configuration of the derivatizing agent, the spatial arrangement of the substituents at the chiral center of the analyte will influence the chemical shifts of nearby protons.

A widely accepted conformational model for mandelic acid derivatives, which can be extended to O-formylmandelic acid derivatives, predicts a preferred conformation where the Cα-H and the carbonyl group are syn-periplanar. In this conformation, the phenyl group of the mandeloyl moiety shields or deshields the protons of the analyte depending on their relative positions. By comparing the ¹H NMR spectra of the diastereomers formed from the (R)-O-formylmandeloyl chloride, a predictable pattern of chemical shift differences (Δδ) emerges, allowing for the assignment of the absolute configuration of the analyte.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Secondary Alcohol

This protocol outlines the procedure for the derivatization of a chiral secondary alcohol with this compound for subsequent ¹H NMR analysis.

Materials:

  • Chiral secondary alcohol

  • This compound

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • 4-Dimethylaminopyridine (DMAP) (catalyst, optional)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry NMR tube or a small reaction vial, dissolve approximately 1-5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous CDCl₃ or DCM.

  • Addition of Base: Add 1.2 to 1.5 equivalents of anhydrous pyridine or triethylamine to the solution. If the reaction is slow, a catalytic amount of DMAP can be added.

  • Addition of Derivatizing Agent: Add 1.1 to 1.2 equivalents of this compound to the solution at room temperature.

  • Reaction: Cap the vial or NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or ¹H NMR until completion (typically 1-4 hours). The disappearance of the alcohol starting material indicates the completion of the reaction.

  • Work-up (if not performed in an NMR tube): If the reaction was not performed directly in the NMR tube, dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • NMR Analysis: Dissolve the resulting diastereomeric ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

Protocol 2: Derivatization of a Chiral Primary or Secondary Amine

This protocol details the derivatization of a chiral primary or secondary amine with this compound.

Materials:

  • Chiral primary or secondary amine

  • This compound

  • Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry NMR tube or a small reaction vial, dissolve approximately 1-5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃ or DCM.

  • Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous triethylamine or DIPEA to the solution.

  • Addition of Derivatizing Agent: Add 1.1 to 1.2 equivalents of this compound to the solution at room temperature.

  • Reaction: Cap the vial or NMR tube and stir the reaction at room temperature. The reaction is typically faster than with alcohols and can be complete within 30 minutes to 2 hours. Monitor by TLC or ¹H NMR.

  • Work-up (if necessary): Similar to the alcohol protocol, if the reaction is not performed in an NMR tube, a standard aqueous work-up can be performed.

  • NMR Analysis: Dissolve the resulting diastereomeric amide in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

Data Presentation and Analysis

The key to assigning the absolute configuration is the analysis of the chemical shift differences (Δδ) between the two diastereomers. Since only the (R)-enantiomer of the derivatizing agent is used, two diastereomers, (R,R) and (R,S), will be formed from a racemic analyte. To determine the absolute configuration of an enantiomerically enriched sample, it is often beneficial to prepare the diastereomer from both the (R)- and (S)-enantiomers of the analyte if available, or to compare the spectrum of the derivatized enriched sample to that of the derivatized racemic sample.

The chemical shift difference is calculated as: Δδ = δ(R,S) - δ(R,R)

Table 1: Hypothetical ¹H NMR Data for Diastereomeric O-Formylmandelate Esters of a Chiral Secondary Alcohol (R/S)-R¹R²CHOH

Protonδ (R,R)-ester (ppm)δ (R,S)-ester (ppm)Δδ (δS - δR) (ppm)
H at chiral center5.105.15+0.05
Protons of R¹1.251.20-0.05
Protons of R²2.302.40+0.10

Table 2: Hypothetical ¹H NMR Data for Diastereomeric O-Formylmandelamides of a Chiral Primary Amine (R/S)-R¹R²CHNH₂

Protonδ (R,R)-amide (ppm)δ (R,S)-amide (ppm)Δδ (δS - δR) (ppm)
H at chiral center4.804.88+0.08
Protons of R¹0.950.90-0.05
Protons of R²1.701.82+0.12

Visualization of Workflow and Logic

experimental_workflow cluster_derivatization Derivatization cluster_analysis Analysis Analyte Chiral Analyte (Alcohol or Amine) Reaction Reaction Analyte->Reaction CDA (R)-(-)-O-Formylmandeloyl Chloride CDA->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., CDCl3) Solvent->Reaction Diastereomers Diastereomeric Mixture ((R,R) and (R,S)) Reaction->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectra ¹H NMR Spectra of Diastereomers NMR->Spectra Delta_delta Calculate Δδ (δS - δR) Spectra->Delta_delta Model Apply Conformational Model Delta_delta->Model Config Assign Absolute Configuration Model->Config

Caption: Experimental workflow for absolute configuration determination.

logic_diagram cluster_model Conformational Model of (R)-O-Formylmandeloyl Derivative cluster_analysis ¹H NMR Spectral Analysis cluster_conclusion Conclusion Conformer Preferred Conformation: Cα-H and C=O are syn-periplanar Lg Larger Group (Lg) in Shielding Zone Conformer->Lg Sm Smaller Group (Sm) in Deshielding Zone Conformer->Sm Delta_pos Protons of Lg: Δδ < 0 (Upfield shift for S-analyte) Lg->Delta_pos Delta_neg Protons of Sm: Δδ > 0 (Downfield shift for S-analyte) Sm->Delta_neg Assign_S If Δδ pattern matches model for S-analyte, assign S-configuration Delta_pos->Assign_S Assign_R If Δδ pattern is opposite, assign R-configuration Delta_pos->Assign_R Delta_neg->Assign_S Delta_neg->Assign_R

Caption: Logic for assigning absolute configuration based on NMR data.

Conclusion

The use of this compound as a chiral derivatizing agent provides a reliable and accessible method for the determination of the absolute configuration of chiral secondary alcohols and amines. The straightforward experimental protocols and the clear principles of NMR analysis make this a valuable tool for chemists in research and industry. Careful application of the conformational model and meticulous analysis of the ¹H NMR chemical shift differences are paramount for an unambiguous assignment of stereochemistry.

Application Notes and Protocols for the Chiral Resolution of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of amino acids and their derivatives, such as esters, often exhibit distinct biological activities. Consequently, the ability to resolve racemic mixtures of amino acid esters is of paramount importance in the fields of pharmacology, drug development, and biotechnology. This document provides detailed application notes and protocols for the two primary methods employed for the chiral resolution of amino acid esters: enzymatic kinetic resolution and chromatographic separation. These methodologies offer robust and scalable solutions for obtaining enantiomerically pure amino acid esters, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Enzymatic Kinetic Resolution of Amino Acid Esters

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic amino acid ester. This method is based on the principle that one enantiomer reacts significantly faster than the other in an enzyme-catalyzed transformation, such as hydrolysis or transesterification. This differential reaction rate allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1]

Principle of Lipase-Catalyzed Kinetic Resolution

In a typical lipase-catalyzed kinetic resolution of a racemic amino acid ester, the enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (e.g., the D-enantiomer) largely unreacted.[2] This results in a mixture containing the unreacted D-ester and the L-amino acid. These two products can then be readily separated based on their different chemical properties (e.g., solubility). The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Alternatively, in a non-aqueous medium, lipases can catalyze the enantioselective acylation of the amino acid ester, where an acyl donor is used to selectively acylate one enantiomer, again allowing for the separation of the acylated product from the unreacted enantiomer.

Data Presentation: Lipase-Catalyzed Resolution

The following table summarizes quantitative data from various studies on the lipase-catalyzed kinetic resolution of amino acid esters, highlighting the enzyme used, the substrate, and the resulting enantiomeric excess (ee) and conversion rates.

EnzymeSubstrateResolution MethodEnantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of Unreacted SubstrateConversion (%)Reference
Candida antarctica Lipase A (CAL-A)Methyl indoline-2-carboxylateN-alkoxycarbonylation>99% (S-carbamate)>99% (R-ester)~50[3]
Candida antarctica Lipase B (CAL-B)Ethyl 3-amino-3-phenyl-2-hydroxy-propionateHydrolysis100% (2R,3S)-acidNot Reported~50[4]
Pseudomonas cepacia Lipase (PSL)Racemic Naproxen methyl esterHydrolysis>99% (S-Naproxen)Not Reported~50[4]
Burkholderia cepacia Lipase (immobilized)(±)-3-phenylisoserine ethyl esterHydrolysis>99% (2R,3S)-acid>99% (2S,3R)-ester~50[4]
Porcine Pancreatic Lipase (PPL)Various N-benzyloxycarbonyl-DL-amino acid estersHydrolysisHigh (L-acid)Not ReportedNot Reported[2]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Amino Acid Ester

This protocol provides a general procedure for the kinetic resolution of a racemic amino acid ester via enantioselective hydrolysis catalyzed by a lipase.

Materials:

  • Racemic amino acid ester

  • Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., tert-butyl methyl ether (t-BuOMe), diisopropyl ether)

  • Water (deionized)

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Equipment for monitoring the reaction (e.g., HPLC with a chiral column, TLC)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the racemic amino acid ester (1 equivalent).

    • Add an appropriate organic solvent (e.g., t-BuOMe) to dissolve the ester. The concentration of the substrate is typically in the range of 0.05 M.[5]

    • Add the lipase (e.g., 20-50 mg of Novozym 435 per mmol of substrate).

    • Add a controlled amount of water (e.g., 0.5 equivalents) to act as the nucleophile for the hydrolysis.[5]

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-60°C).[5]

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Isolation:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted ester with an organic solvent like ethyl acetate.

    • To isolate the hydrolyzed amino acid, adjust the pH of the aqueous layer to acidic (e.g., pH 2-3) with 1 M HCl.

    • Extract the amino acid into an organic solvent such as ethyl acetate.

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the resolved products.

  • Analysis:

    • Determine the enantiomeric excess of the unreacted ester and the resulting amino acid using chiral HPLC or GC.

    • Confirm the identity and purity of the products using standard analytical techniques (e.g., NMR, MS).

Visualization of the Enzymatic Resolution Workflow

G Workflow for Enzymatic Kinetic Resolution cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Analysis racemic_ester Racemic Amino Acid Ester reaction_mixture Reaction Mixture in Organic Solvent racemic_ester->reaction_mixture lipase Lipase + H2O lipase->reaction_mixture filter_enzyme Filter to Remove Enzyme reaction_mixture->filter_enzyme extraction Liquid-Liquid Extraction filter_enzyme->extraction acidification Acidification of Aqueous Phase extraction->acidification separation Separation of Organic and Aqueous Layers acidification->separation unreacted_ester Unreacted Ester (e.g., D-enantiomer) separation->unreacted_ester hydrolyzed_acid Hydrolyzed Amino Acid (e.g., L-enantiomer) separation->hydrolyzed_acid chiral_hplc Chiral HPLC/GC Analysis unreacted_ester->chiral_hplc hydrolyzed_acid->chiral_hplc ee_determination Determination of Enantiomeric Excess (ee) chiral_hplc->ee_determination

Caption: Workflow for the enzymatic kinetic resolution of a racemic amino acid ester.

Chromatographic Resolution of Amino Acid Esters

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the analytical and preparative separation of amino acid ester enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment, which is typically a chiral stationary phase (CSP).

Principle of Chiral Chromatography

In chiral chromatography, a column is packed with a chiral stationary phase. When a racemic mixture of an amino acid ester is passed through the column with a mobile phase, the two enantiomers interact differently with the CSP. This difference in interaction leads to different retention times, allowing for their separation. The choice of CSP and mobile phase is critical for achieving good resolution. For amino acid esters, derivatization of the amino group (e.g., with N-benzyloxycarbonyl (Z), 9-fluorenylmethoxycarbonyl (Fmoc), or dinitrobenzoyl groups) is often necessary to improve chromatographic performance and enantioselectivity.[6]

Common Chiral Stationary Phases for Amino Acid Ester Resolution

Several types of CSPs are effective for the resolution of amino acid esters:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). They offer broad applicability for the separation of a wide range of chiral compounds, including N-protected amino acid esters.[6]

  • Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin are particularly effective for the separation of underivatized amino acids and their esters in reversed-phase or polar organic modes.

  • Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support and are effective for the separation of N-acylated amino acid esters.

  • Chiral Crown Ether-based CSPs: These are particularly useful for the separation of primary amines and amino acids.

Data Presentation: Chromatographic Resolution

The following table presents data on the chromatographic resolution of various amino acid esters, detailing the chiral stationary phase, mobile phase, and the resulting separation.

Chiral Stationary Phase (CSP)Analyte (Amino Acid Ester)DerivatizationMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)N-Benzyloxycarbonyl (Z) non-protein amino acid methyl estersN-BenzyloxycarbonylHexane - 2-propanolGood to ExcellentGood to Excellent[6]
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA)NBD-derivatized α-amino acid ethyl esters4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)Not specifiedHighHigh[6]
Teicoplanin (Astec CHIROBIOTIC T)Underivatized amino acidsNoneMethanol:Water:Formic acid (e.g., 80:20:0.1)VariesBaseline for most[7]
Chirasil-L-Val Capillary ColumnN(O,S)-trifluoroacetyl-O-isopropyl estersTrifluoroacetic anhydride and isopropanolHelium (carrier gas)VariesGood[8]
Experimental Protocol: HPLC Resolution of N-Protected Amino Acid Esters

This protocol provides a general method for the analytical separation of N-protected amino acid ester enantiomers using HPLC with a polysaccharide-based chiral stationary phase.

Materials:

  • Racemic N-protected amino acid ester (e.g., N-Fmoc-amino acid methyl ester)

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, 2-propanol, ethanol, acetonitrile, water)

  • Acidic or basic additives (e.g., trifluoroacetic acid (TFA), formic acid, diethylamine)

  • HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Chiral HPLC column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm)

  • Sample vials and filters

Procedure:

  • Sample Preparation:

    • Dissolve the racemic N-protected amino acid ester in a suitable solvent, which is often a component of the mobile phase, to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Method Setup:

    • Column: Install the chiral column (e.g., Lux Cellulose-2).

    • Mobile Phase: Prepare the mobile phase. For normal phase mode, a mixture of n-hexane and an alcohol like 2-propanol or ethanol is common. For reversed-phase mode, a mixture of acetonitrile or methanol and water, often with an additive like 0.1% TFA or formic acid, is used. A typical starting condition could be a 40:60 (v/v) mixture of 0.1% TFA in water and acetonitrile.[9]

    • Flow Rate: Set the flow rate, typically between 0.5 and 1.5 mL/min (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature, usually ambient (e.g., 25°C).

    • Detection: Set the detector wavelength appropriate for the N-protecting group (e.g., 220 nm for FMOC).[9]

    • Injection Volume: Set the injection volume, typically 5-20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Method Optimization (if necessary):

    • If the resolution is not optimal, adjust the mobile phase composition. For normal phase, varying the percentage of the alcohol modifier can significantly impact selectivity. For reversed-phase, altering the organic modifier content or the type and concentration of the acidic additive can improve separation.

    • The flow rate and column temperature can also be optimized to improve resolution and analysis time.

Visualization of the Chromatographic Resolution Workflow

G Workflow for Chromatographic Chiral Resolution cluster_preparation Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_quantification Data Analysis racemic_ester Racemic Amino Acid Ester derivatization Derivatization (if necessary) racemic_ester->derivatization sample_prep Dissolve and Filter Sample derivatization->sample_prep hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_setup injection Inject Sample onto Chiral Column hplc_setup->injection separation Separation of Enantiomers injection->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of Enantiomeric Ratio peak_integration->quantification

Caption: Workflow for the chiral resolution of amino acid esters by HPLC.

Conclusion

The chiral resolution of amino acid esters is a critical step in the synthesis of enantiomerically pure compounds for various applications, particularly in the pharmaceutical industry. Both enzymatic kinetic resolution and chiral chromatography offer effective and reliable methods to achieve this. The choice of method depends on factors such as the scale of the resolution, the specific amino acid ester, and the available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to successfully implement these techniques in their work. Careful optimization of the experimental conditions for each specific substrate is key to achieving high enantioselectivity and yield.

References

Application Notes and Protocols for the Formation of Diastereomeric Esters with Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric excess (ee) and absolute configuration of chiral alcohols is a critical step in asymmetric synthesis and drug development. One of the most reliable and widely used methods to achieve this is through the formation of diastereomeric esters by reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA). These resulting diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the synthesis and analysis of diastereomeric esters, primarily focusing on the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as chiral derivatizing agents.

Introduction

Enantiomers of a chiral alcohol exhibit identical physical and chemical properties in an achiral environment, making their direct separation and analysis challenging.[1][2] Chiral derivatization overcomes this by converting the enantiomeric mixture into a mixture of diastereomers.[3] The reaction of a racemic or enantiomerically enriched alcohol with a single enantiomer of a chiral derivatizing agent yields two diastereomers that can be distinguished by techniques like NMR spectroscopy and chromatography.[4][5]

This methodology is not only pivotal for determining the enantiomeric purity of a sample but also for assigning the absolute configuration of the chiral center in the alcohol.[6][7] The most prominent chiral derivatizing agents for alcohols are chiral carboxylic acids, which form diastereomeric esters.[8] Among these, Mosher's acid (MTPA) and its analogues are extensively used due to the presence of a 19F NMR probe and the predictable shielding effects of the phenyl group in 1H NMR, which aids in conformational analysis.[9][10] MαNP acid offers the advantage of a larger aromatic naphthalene ring system, which can lead to enhanced separation and greater chemical shift differences between the diastereomers.[11][12]

Principle of Chiral Discrimination

The fundamental principle lies in the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. This is achieved by covalently bonding the chiral alcohol to an enantiomerically pure chiral auxiliary.

G cluster_0 Mixture of Chiral Alcohols (Enantiomers) cluster_1 Chiral Derivatizing Agent (Single Enantiomer) cluster_2 Mixture of Diastereomeric Esters (R)-Alcohol (R)-Alcohol (R,R)-Ester (R,R)-Ester (R)-Alcohol->(R,R)-Ester Esterification (S)-Alcohol (S)-Alcohol (S,R)-Ester (S,R)-Ester (S)-Alcohol->(S,R)-Ester Esterification (R)-CDA (R)-CDA (R)-CDA->(R,R)-Ester (R)-CDA->(S,R)-Ester

Diagram 1: Principle of Diastereomeric Ester Formation.

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are crucial for the success of the esterification reactions to avoid hydrolysis of the coupling agents and the activated acid species.

  • The enantiomeric purity of the chiral derivatizing agent is critical and should be >99%.

Protocol 1: Synthesis of Mosher's Esters using DCC and DMAP

This protocol describes a common method for the esterification of a chiral secondary alcohol with (R)-MTPA. A parallel reaction using (S)-MTPA is required for the "advanced Mosher's method" for absolute configuration determination.[4][7]

Materials:

  • Chiral alcohol (1.0 eq)

  • (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral alcohol (e.g., 0.1 mmol) and anhydrous DCM (2 mL).

  • Add (R)-MTPA (1.2 eq, 0.12 mmol), followed by DMAP (0.1 eq, 0.01 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.5 eq, 0.15 mmol) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Mosher's ester can be purified by flash column chromatography on silica gel if necessary, though for NMR analysis of ee, the crude product is often sufficient.

Protocol 2: Synthesis of MαNP Esters via the Acid Chloride

This method is advantageous as the byproduct is HCl, which can be easily removed.

Materials:

  • Chiral alcohol (1.0 eq)

  • (S)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid) (1.2 eq)

  • Oxalyl chloride or thionyl chloride (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

Step A: Formation of the Acid Chloride

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-MαNP acid (1.2 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Slowly add oxalyl chloride (2.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step B: Esterification

  • Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.

  • Add anhydrous pyridine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add a solution of the freshly prepared (S)-MαNP acid chloride (from Step A) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude MαNP ester.

Analysis of Diastereomeric Esters

HPLC Analysis for Enantiomeric Excess Determination

Diastereomers can be separated on a standard achiral stationary phase (e.g., silica gel or C18).[11][12]

General HPLC Conditions:

  • Column: Standard silica gel or C18 column.

  • Mobile Phase: Typically a mixture of hexane and ethyl acetate for normal phase, or acetonitrile and water/buffer for reversed phase. The optimal mobile phase composition must be determined experimentally.

  • Flow Rate: 1.0 mL/min is a common starting point.

  • Detection: UV detector, set to a wavelength where the chiral derivatizing agent's chromophore absorbs strongly (e.g., ~254 nm for phenyl or naphthyl groups).

Procedure:

  • Prepare a standard solution of the crude diastereomeric ester mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the original alcohol using the following formulas:

    • dr = [Area of major diastereomer] / [Area of minor diastereomer]

    • ee (%) = [([Area of major diastereomer] - [Area of minor diastereomer]) / ([Area of major diastereomer] + [Area of minor diastereomer])] x 100

NMR Analysis for Enantiomeric Excess and Absolute Configuration

1H and 19F NMR are powerful tools for analyzing diastereomeric esters.[6][9] For ee determination, the relative integration of well-resolved signals corresponding to each diastereomer is used. For absolute configuration determination using the advanced Mosher's method, 1H NMR spectra of both the (R)- and (S)-CDA esters are required to calculate the chemical shift differences (Δδ = δS - δR).[13]

Procedure:

  • Acquire a high-resolution 1H NMR spectrum of the crude or purified diastereomeric ester.

  • Identify well-resolved signals for each diastereomer. Protons close to the chiral center of the alcohol are most likely to show distinct chemical shifts. For Mosher's esters, the methoxy or trifluoromethyl signals can also be used.

  • Integrate the corresponding signals for each diastereomer to determine the ee.

  • For absolute configuration determination (advanced Mosher's method):

    • Record the 1H NMR spectra of both the (S)-MTPA and (R)-MTPA esters.

    • Assign the proton signals for both diastereomers.

    • Calculate Δδ = δS - δR for the protons on either side of the newly formed ester linkage.

    • Apply the Mosher's method model: protons with a positive Δδ are located on one side of the plane of the C-O-C=O bond, and those with a negative Δδ are on the other side, allowing for the assignment of the absolute configuration.

Data Presentation

Table 1: HPLC Separation of Diastereomeric MαNP Esters of Chiral Alcohols
Chiral AlcoholChiral Derivatizing AgentHPLC ColumnMobile Phase (v/v)Separation Factor (α)Resolution Factor (Rs)Reference
Racemic 4-octanol(S)-(+)-MαNP acidSilica GelHexane/Ethyl Acetate1.251.03[12]
Racemic 1-phenylethanolCSP acid (−)-24Silica GelNot Specified1.11.3[12]
Racemic cis-alcohol (±)-32CSDP acid (−)-23Silica GelNot Specified1.181.06[12]
Table 2: 1H NMR Data (ΔδSR) for Absolute Configuration Determination of Retroflexanone using the Advanced Mosher Method
ProtonδS (ppm)δR (ppm)ΔδSR (δS - δR)
H-2'6.136.09+0.04
H-4'6.136.09+0.04
H-6'6.136.09+0.04
H-22.752.80-0.05
H-41.631.70-0.07
H-51.751.82-0.07
H-71.341.38-0.04
H-80.880.90-0.02
H-90.880.90-0.02
H-101.061.09-0.03
Data adapted from[13].

Visualizations

G cluster_synthesis Synthesis of Diastereomeric Esters cluster_analysis Analysis A Chiral Alcohol + (R)-CDA B Add Coupling Agent (e.g., DCC, DMAP) in Anhydrous Solvent (e.g., DCM) A->B C Stir at Room Temperature (12-16h) B->C D Work-up: Filter, Wash (Acid, Base, Brine), Dry C->D E Crude Diastereomeric Ester Mixture D->E F Dissolve in Suitable Solvent E->F G HPLC Analysis (Achiral Column) F->G H NMR Analysis (1H, 19F) F->H I Determine Diastereomeric Ratio G->I H->I J Calculate Enantiomeric Excess I->J

Diagram 2: General Experimental Workflow.

G cluster_adv_mosher Advanced Mosher's Method for Absolute Configuration M1 Synthesize (R)-MTPA Ester M3 Acquire 1H NMR for both Esters M1->M3 M2 Synthesize (S)-MTPA Ester M2->M3 M4 Assign Proton Signals M3->M4 M5 Calculate Δδ = δS - δR M4->M5 M6 Apply Mosher's Model to Determine Absolute Configuration M5->M6

Diagram 3: Advanced Mosher's Method Workflow.

Conclusion

The formation of diastereomeric esters is a robust and versatile method for the determination of enantiomeric excess and absolute configuration of chiral alcohols. The choice of the chiral derivatizing agent can be tailored to the specific alcohol and the analytical technique being employed. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to confidently apply this essential technique in their work. Proper execution of the experimental procedures and careful analysis of the resulting data will yield reliable and accurate stereochemical information.

References

Application Notes and Protocols for 1H NMR Analysis of O-formylmandelate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and chiral synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and efficient method for the analysis of enantiomers. This application note provides a detailed protocol for the use of O-formylmandelic acid as a chiral derivatizing agent for the 1H NMR analysis of chiral alcohols. By converting a pair of enantiomeric alcohols into diastereomeric O-formylmandelate esters, their chemically non-equivalent protons can be resolved in the 1H NMR spectrum, allowing for the determination of diastereomeric and, consequently, enantiomeric excess.

The fundamental principle lies in the formation of diastereomers which, unlike enantiomers, have distinct physical properties and thus different NMR spectra. The difference in the chemical shifts (Δδ) of corresponding protons in the diastereomers allows for their individual signals to be integrated, providing a quantitative measure of their relative abundance.

Experimental Protocols

This section details the necessary protocols for the synthesis of the chiral derivatizing agent, formation of the diastereomeric esters, and their subsequent analysis by 1H NMR spectroscopy.

Protocol 1: Synthesis of (R)- or (S)-O-formylmandelic acid chloride

This protocol is adapted from a patented procedure for the synthesis of D-(-)-O-formyl mandelic acid chloride.[1]

Materials:

  • (R)- or (S)-Mandelic acid

  • Anhydrous formic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a 2000 mL reaction flask, add 304 g of (R)- or (S)-mandelic acid and 200 mL of anhydrous formic acid.

  • Begin stirring the mixture and cool the flask in an ice bath to maintain a temperature of 8 ± 3 °C.

  • Slowly add 650 mL of thionyl chloride to the reaction mixture dropwise over a period of 3 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Perform a vacuum distillation of the residue. Collect the fraction at 148 ± 3 °C under a vacuum of 18 mmHg to obtain the colorless liquid O-formylmandelic acid chloride.

Protocol 2: Synthesis of O-formylmandelate Diastereomers

This protocol describes the esterification of a chiral alcohol with the prepared O-formylmandelic acid chloride. This example uses a generic chiral secondary alcohol (R/S)-R'R''CHOH.

Materials:

  • (R)- or (S)-O-formylmandelic acid chloride

  • Racemic or enantiomerically enriched chiral alcohol (e.g., (R/S)-sec-phenethyl alcohol)

  • Anhydrous pyridine or other suitable non-protic base

  • Anhydrous, non-protic solvent (e.g., dichloromethane, CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 0.1 mmol of the chiral alcohol in 0.5 mL of deuterated chloroform (CDCl₃).

  • Add a slight molar excess (approximately 1.1 equivalents) of anhydrous pyridine to the solution.

  • Add a slight molar excess (approximately 1.1 equivalents) of (R)- or (S)-O-formylmandelic acid chloride to the NMR tube.

  • Cap the NMR tube and gently shake to mix the reactants. The reaction is typically rapid and can be monitored directly by 1H NMR spectroscopy.

Protocol 3: 1H NMR Analysis and Determination of Diastereomeric Ratio

Instrumentation and Parameters:

  • NMR Spectrometer: 300 MHz or higher for better resolution.

  • Solvent: Deuterated chloroform (CDCl₃) is commonly used.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Sufficient number of scans to obtain a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated is crucial for accurate quantification.

Procedure:

  • Acquire the 1H NMR spectrum of the diastereomeric mixture.

  • Identify the well-resolved signals corresponding to each diastereomer. Protons alpha to the newly formed ester linkage or other protons in close proximity to the chiral centers are often the most diagnostic.

  • Carefully integrate the chosen pair of signals, one for each diastereomer.

  • The diastereomeric ratio (dr) is calculated from the ratio of the integration values. For example, if the integrals of the signals for diastereomer A and diastereomer B are I_A and I_B respectively, the dr = I_A : I_B.

  • The diastereomeric excess (de) can be calculated using the formula: de (%) = |(I_A - I_B) / (I_A + I_B)| * 100.

  • Assuming the chiral derivatizing agent is enantiomerically pure, the enantiomeric excess (ee) of the original alcohol is equal to the calculated diastereomeric excess.

Data Presentation

Table 1: Hypothetical 1H NMR Data for Diastereomeric O-formylmandelate Esters of a Chiral Secondary Alcohol ((R/S)-R'R''CHOH) formed with (R)-O-formylmandelic acid.

Proton AssignmentDiastereomer 1 ((R,R)-ester) Chemical Shift (δ, ppm)Diastereomer 2 ((S,R)-ester) Chemical Shift (δ, ppm)Δδ (ppm)
Formyl Proton (-OCHO)8.158.120.03
Methine Proton (PhCH(O-))6.056.000.05
Methine Proton of Alcohol (-CH(O)-)5.205.100.10
Aromatic Protons7.30-7.507.30-7.50-
Alkyl Protons (R', R'')VariableVariableVariable

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the chiral derivatizing agent to the final NMR analysis.

experimental_workflow cluster_synthesis Synthesis of Chiral Derivatizing Agent cluster_derivatization Diastereomer Formation cluster_analysis NMR Analysis mandelic_acid Mandelic Acid ((R) or (S)) reaction_synthesis Formylation & Chlorination mandelic_acid->reaction_synthesis formic_acid Anhydrous Formic Acid formic_acid->reaction_synthesis thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_synthesis cda O-formylmandelic acid chloride reaction_synthesis->cda chiral_alcohol Chiral Alcohol ((R/S)-R'R''CHOH) reaction_ester Esterification cda->reaction_ester chiral_alcohol->reaction_ester pyridine Pyridine pyridine->reaction_ester diastereomers Diastereomeric O-formylmandelate Esters reaction_ester->diastereomers nmr_acquisition 1H NMR Acquisition diastereomers->nmr_acquisition data_processing Data Processing (Integration) nmr_acquisition->data_processing ratio_determination Diastereomeric Ratio & ee Calculation data_processing->ratio_determination

Experimental workflow for 1H NMR analysis.

Logical Relationship for Diastereomeric Analysis

The following diagram outlines the logical steps and relationships involved in determining the enantiomeric excess using a chiral derivatizing agent.

logical_relationship enantiomers Enantiomers ((R)- and (S)-Alcohol) reaction Reaction enantiomers->reaction cda Chiral Derivatizing Agent ((R)-O-formylmandelic acid) cda->reaction diastereomers Diastereomers ((R,R)- and (S,R)-esters) reaction->diastereomers nmr 1H NMR Spectroscopy diastereomers->nmr spectra Distinct NMR Signals (Different Chemical Shifts) nmr->spectra integration Signal Integration spectra->integration calculation Calculation of Diastereomeric Ratio / ee integration->calculation

Logic of diastereomeric analysis via NMR.

Conclusion

The use of O-formylmandelic acid as a chiral derivatizing agent provides a straightforward and effective method for the 1H NMR determination of the enantiomeric purity of chiral alcohols. The protocols outlined in this application note offer a comprehensive guide for the synthesis of the necessary reagents and the subsequent analysis. The clear resolution of diastereomeric signals in the 1H NMR spectrum allows for accurate and reliable quantification, making this a valuable tool for researchers and professionals in the fields of synthetic chemistry and drug development. Careful attention to experimental parameters, particularly during NMR data acquisition, is essential for obtaining quantitative results.

References

Determining the Stereochemistry of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a natural product, its stereochemistry, is fundamental to its biological activity. An unambiguous determination of the absolute configuration of chiral centers is a critical step in natural product research and drug development. This document provides detailed application notes and protocols for the key experimental techniques used in the stereochemical elucidation of natural products.

Overview of Key Techniques

The determination of stereochemistry relies on a combination of spectroscopic and crystallographic techniques. The most powerful and commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography. Mass spectrometry (MS) also plays a role, particularly in differentiating stereoisomers through techniques like ion mobility-mass spectrometry.[1][2][3]

The choice of technique depends on several factors, including the nature of the compound (e.g., presence of chromophores, crystallinity), the amount of sample available, and the specific stereochemical question being addressed. A logical workflow for determining the absolute configuration of a novel natural product is presented below.

G cluster_0 Initial Characterization cluster_1 Stereochemistry Determination cluster_2 Confirmation & Final Assignment Isolation & Purification Isolation & Purification Spectroscopic Data (NMR, MS, IR, UV) Spectroscopic Data (NMR, MS, IR, UV) Isolation & Purification->Spectroscopic Data (NMR, MS, IR, UV) Planar Structure Elucidation Planar Structure Elucidation Spectroscopic Data (NMR, MS, IR, UV)->Planar Structure Elucidation Relative Configuration (NMR) Relative Configuration (NMR) Planar Structure Elucidation->Relative Configuration (NMR) Absolute Configuration Absolute Configuration Relative Configuration (NMR)->Absolute Configuration Chiroptical Methods (ECD/VCD) Chiroptical Methods (ECD/VCD) Absolute Configuration->Chiroptical Methods (ECD/VCD) Non-crystalline or small sample X-ray Crystallography X-ray Crystallography Absolute Configuration->X-ray Crystallography Crystalline sample Mosher's Method (NMR) Mosher's Method (NMR) Absolute Configuration->Mosher's Method (NMR) Presence of secondary alcohol/amine Comparison with Calculation Comparison with Calculation Chiroptical Methods (ECD/VCD)->Comparison with Calculation Direct Determination Direct Determination X-ray Crystallography->Direct Determination Empirical Analysis Empirical Analysis Mosher's Method (NMR)->Empirical Analysis Final Stereostructure Final Stereostructure Comparison with Calculation->Final Stereostructure Direct Determination->Final Stereostructure Empirical Analysis->Final Stereostructure

Figure 1: General workflow for stereochemistry determination.

Quantitative Comparison of Key Techniques

The selection of an appropriate method for stereochemical analysis is crucial. The following table summarizes key quantitative performance metrics for the primary techniques.

ParameterX-ray CrystallographyNMR Spectroscopy (Mosher's)Chiroptical Spectroscopy (ECD/VCD)
Sample Requirement High-quality single crystal (>0.1 mm)[4][5]1-25 mg for ¹H NMR[5]Microgram to milligram quantities
Measurement Time Minutes to >24 hours[5]Seconds to several hours[5]Minutes per sample
Resolution Atomic resolution (typically 1.5 - 3.0 Å)[5]Provides through-space interactionsWavelength-dependent
Primary Output 3D electron density map, absolute configuration[5]1D and 2D spectra, relative and absolute configuration[5]Differential absorption spectrum
Key Advantage Definitive absolute configuration[6][7]Applicable to non-crystalline samples in solutionHigh sensitivity for chiral molecules
Key Limitation Requires high-quality single crystals[8]Requires derivatization and can be complex to interpretRequires chromophores (ECD) or vibrational modes (VCD)

Experimental Protocols

Mosher's Method (NMR Spectroscopy)

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[9][10] It involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters or amides and subsequent analysis of their ¹H NMR spectra.[9][10]

Protocol:

  • Preparation of (S)- and (R)-MTPA Esters:

    • Divide the purified natural product (containing a secondary alcohol) into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CCl₄).

    • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

    • After the reaction is complete, quench the reaction and purify the respective (S)- and (R)-MTPA esters.

  • ¹H NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA diastereomers.

    • Careful assignment of all proton signals is crucial. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignments.

  • Data Analysis (Advanced Mosher's Method):

    • Calculate the chemical shift differences (Δδ) for each corresponding proton in the two diastereomers using the formula: Δδ = δS - δR.

    • Assign the protons to either the L¹ or L² side of the MTPA plane in the preferred conformation.

    • A positive Δδ value is typically observed for protons on one side of the MTPA plane, while a negative Δδ value is observed for protons on the other side.

    • Based on the established empirical model of the MTPA ester conformation, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration of the carbinol center.[9][10]

G Chiral Alcohol Chiral Alcohol React with (R)-MTPA-Cl React with (R)-MTPA-Cl Chiral Alcohol->React with (R)-MTPA-Cl React with (S)-MTPA-Cl React with (S)-MTPA-Cl Chiral Alcohol->React with (S)-MTPA-Cl (R)-MTPA Ester (R)-MTPA Ester React with (R)-MTPA-Cl->(R)-MTPA Ester ¹H NMR ¹H NMR (R)-MTPA Ester->¹H NMR (S)-MTPA Ester (S)-MTPA Ester React with (S)-MTPA-Cl->(S)-MTPA Ester (S)-MTPA Ester->¹H NMR δR δR ¹H NMR->δR δS δS ¹H NMR->δS Δδ = δS - δR Δδ = δS - δR δR->Δδ = δS - δR δS->Δδ = δS - δR Analyze Δδ signs Analyze Δδ signs Δδ = δS - δR->Analyze Δδ signs Assign Absolute Configuration Assign Absolute Configuration Analyze Δδ signs->Assign Absolute Configuration

Figure 2: Workflow for Mosher's method.
Chiroptical Methods (ECD and VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[10][11] The resulting spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration is typically determined by comparing the experimental spectrum with the spectrum calculated for a known configuration using quantum chemical methods.[2][12]

Protocol for ECD/VCD Analysis:

  • Sample Preparation:

    • Dissolve the purified natural product in a suitable solvent that is transparent in the wavelength region of interest.

    • The concentration should be adjusted to yield an optimal signal-to-noise ratio. For ECD, this is typically in the micromolar to millimolar range. For VCD, higher concentrations may be needed.[13]

    • Filter the solution to remove any particulate matter.

  • Data Acquisition:

    • Record the ECD or VCD spectrum using a calibrated spectropolarimeter.

    • Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

    • Key experimental parameters to optimize include scanning speed, bandwidth, and the number of accumulations.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the natural product using molecular mechanics or other computational methods to identify all low-energy conformers.

    • Optimize the geometry of each significant conformer using Density Functional Theory (DFT).

    • Calculate the ECD or VCD spectrum for each conformer.

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Data Analysis and Assignment:

    • Compare the experimental ECD or VCD spectrum with the calculated spectrum.

    • A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of the absolute configuration.[2][12]

G Purified Natural Product Purified Natural Product Sample Preparation (Dissolution & Filtration) Sample Preparation (Dissolution & Filtration) Purified Natural Product->Sample Preparation (Dissolution & Filtration) ECD/VCD Data Acquisition ECD/VCD Data Acquisition Sample Preparation (Dissolution & Filtration)->ECD/VCD Data Acquisition Experimental Spectrum Experimental Spectrum ECD/VCD Data Acquisition->Experimental Spectrum Comparison Comparison Experimental Spectrum->Comparison Proposed Structure Proposed Structure Conformational Search Conformational Search Proposed Structure->Conformational Search Low-energy Conformers Low-energy Conformers Conformational Search->Low-energy Conformers DFT Geometry Optimization DFT Geometry Optimization Low-energy Conformers->DFT Geometry Optimization Optimized Conformers Optimized Conformers DFT Geometry Optimization->Optimized Conformers ECD/VCD Spectrum Calculation ECD/VCD Spectrum Calculation Optimized Conformers->ECD/VCD Spectrum Calculation Calculated Spectra Calculated Spectra ECD/VCD Spectrum Calculation->Calculated Spectra Boltzmann Averaging Boltzmann Averaging Calculated Spectra->Boltzmann Averaging Final Calculated Spectrum Final Calculated Spectrum Boltzmann Averaging->Final Calculated Spectrum Final Calculated Spectrum->Comparison Assign Absolute Configuration Assign Absolute Configuration Comparison->Assign Absolute Configuration

Figure 3: Workflow for ECD/VCD analysis.
Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule as it provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.[6][7] The primary challenge of this technique is the growth of a high-quality single crystal.[8]

Protocol:

  • Crystallization:

    • The goal is to grow a single crystal of the purified natural product with dimensions typically greater than 0.1 mm in all directions.[4]

    • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[3]

    • Screen a variety of solvents and solvent combinations to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and other parameters against the experimental data to obtain the final crystal structure.

  • Absolute Configuration Determination:

    • The absolute configuration can be determined from the anomalous dispersion of X-rays by the atoms in the crystal. This is most effective when a "heavy" atom (e.g., a halogen or sulfur) is present in the structure.

    • The Flack parameter is a key indicator used to determine the absolute stereochemistry. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

G Purified Natural Product Purified Natural Product Crystallization Trials Crystallization Trials Purified Natural Product->Crystallization Trials Single Crystal Growth Single Crystal Growth Crystallization Trials->Single Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Single Crystal Growth->Crystal Selection & Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Selection & Mounting->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Absolute Configuration Determination (Flack Parameter) Absolute Configuration Determination (Flack Parameter) Structure Refinement->Absolute Configuration Determination (Flack Parameter) Final 3D Structure Final 3D Structure Absolute Configuration Determination (Flack Parameter)->Final 3D Structure

Figure 4: Workflow for X-ray crystallography.

Conclusion

The determination of the stereochemistry of natural products is a multifaceted process that often requires the application of several complementary techniques. While X-ray crystallography provides the most definitive answer, its requirement for single crystals can be a significant bottleneck. NMR-based methods, particularly Mosher's analysis, are invaluable for non-crystalline compounds with suitable functional groups. Chiroptical techniques, especially when coupled with quantum chemical calculations, have emerged as powerful and versatile tools for assigning the absolute configuration of a wide range of natural products in solution. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in these notes, is essential for the successful stereochemical elucidation of novel natural products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization with (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions for derivatization with (R)-(-)-O-Formylmandeloyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a chiral derivatizing agent. It is primarily used for the resolution of enantiomers, such as spirobiindane, by converting them into diastereomeric derivatives that can be separated and quantified using chromatographic techniques like HPLC.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties include a boiling point of 221 °C, a density of approximately 1.290 g/mL at 20 °C, and a refractive index of about 1.523.[1][2] It is a colorless to light yellow liquid.[2]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a dry environment, ideally under an inert gas as it is hygroscopic.[3] The recommended storage temperature is 2-8°C.[2][4]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is corrosive and can cause severe skin burns and eye damage. It is crucial to work under a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, gloves, and goggles.[3] In case of contact, rinse immediately with plenty of water and seek medical attention.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive reagent due to hydrolysis.The reagent is sensitive to moisture.[3] Ensure it is stored properly under dry conditions and handle it under an inert atmosphere. Using a freshly opened bottle or a properly stored aliquot is recommended.
Incomplete reaction.Optimize reaction conditions such as reaction time, temperature, and stoichiometry. The reaction may require gentle heating or a longer reaction time for completion. Ensure a slight excess of the derivatizing agent is used.
Inappropriate solvent.The choice of solvent is critical. Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable. Ensure the solvent is anhydrous.
Formation of Multiple Products/Side Reactions Presence of a non-inert base.Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride.
Reaction with solvent or impurities.Ensure the use of high-purity, anhydrous solvents and reagents. Water is a common impurity that can lead to the hydrolysis of the acyl chloride.
Degradation of the product.Some derivatives may be unstable. Analyze the product shortly after derivatization and consider storing it at low temperatures. The stability of derivatives can be pH-dependent.
Difficulty in Product Purification Excess derivatizing agent or byproducts.A proper work-up procedure is essential. Quench the reaction with a mild aqueous solution (e.g., saturated ammonium chloride) to remove excess acyl chloride.[2] Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.
Poor Diastereomeric Resolution in HPLC Suboptimal chromatographic conditions.Optimize the mobile phase composition, flow rate, and column temperature. A chiral stationary phase may be required for baseline separation.
Racemization during derivatization.Ensure the reaction is carried out under mild conditions. High temperatures or strongly basic/acidic conditions can potentially lead to racemization of the analyte or the derivatizing agent.

Experimental Protocols & Data Presentation

General Protocol for Derivatization of an Amine with this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate.

  • Preparation : In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing analyte in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Addition of Base : Add 1.2 to 2.0 equivalents of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine.

  • Addition of Derivatizing Agent : While stirring, slowly add 1.1 to 1.5 equivalents of this compound to the solution.

  • Reaction : Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.

  • Work-up :

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis : The resulting diastereomeric derivative can then be analyzed by HPLC, typically on a reverse-phase column, or by NMR spectroscopy to determine enantiomeric excess.

Optimization of Reaction Conditions

The following table summarizes key parameters to consider for optimizing the derivatization reaction. The suggested ranges are based on general principles for acyl chloride derivatizations.

Parameter Variable Suggested Range/Options Rationale
Stoichiometry Molar ratio of Reagent:Analyte1.1:1 to 2:1A slight excess of the derivatizing agent ensures complete conversion of the analyte. A large excess can complicate purification.
Base Type of BaseTriethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), PyridineA base is required to neutralize the HCl generated during the reaction. A non-nucleophilic, sterically hindered base is preferred to prevent side reactions.
Molar ratio of Base:Analyte1.2:1 to 3:1A sufficient amount of base is needed to scavenge HCl. Excess base can sometimes catalyze side reactions.
Solvent Type of SolventAcetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), ChloroformThe solvent should be aprotic and anhydrous to prevent hydrolysis of the acyl chloride. The choice can affect reaction rate and solubility.
Temperature Reaction Temperature0 °C to 50 °CMost derivatizations proceed at room temperature. Cooling may be necessary for highly reactive substrates to control the reaction, while heating can accelerate the reaction for less reactive ones.
Time Reaction Time30 minutes to 24 hoursReaction time should be optimized by monitoring the reaction progress (e.g., by TLC or LC-MS) to ensure completion without significant degradation of the product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis analyte Analyte (Amine/Alcohol) dissolve Dissolve in Anhydrous Solvent analyte->dissolve add_base Add Base (e.g., TEA) dissolve->add_base add_reagent Add (R)-(-)-O-Formylmandeloyl Chloride add_base->add_reagent react Stir at RT (1-4h) add_reagent->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO3, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate analysis HPLC or NMR Analysis dry_concentrate->analysis

Caption: Experimental workflow for chiral derivatization.

troubleshooting_logic start Low Product Yield? cause1 Reagent Hydrolyzed? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 No sol1 Use fresh/properly stored reagent cause1->sol1 Yes cause1->cause2 No end_node Yield Improved sol1->end_node sol2 Increase time/temp/ reagent stoichiometry cause2->sol2 Yes cause3 Poor Solvent/Base? cause2->cause3 No sol2->end_node sol3 Use anhydrous aprotic solvent & non-nucleophilic base cause3->sol3 Yes sol3->end_node

Caption: Troubleshooting logic for low product yield.

References

Preventing hydrolysis of (R)-(-)-O-Formylmandeloyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-(-)-O-Formylmandeloyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on preventing hydrolysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of (R)-(-)-O-Formylmandelic acid Hydrolysis of this compound due to residual water in the reaction setup.Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Store the reagent under an inert atmosphere (e.g., nitrogen or argon).
Use of protic solvents (e.g., alcohols, water).Switch to aprotic solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Toluene.[1]
Exposure to atmospheric moisture during reagent transfer or reaction setup.Handle the reagent and set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line techniques or in a glovebox.
Formation of an insoluble white precipitate The precipitate is likely the hydrolysis product, (R)-(-)-O-Formylmandelic acid, which is less soluble in nonpolar aprotic solvents.Follow the recommendations for preventing hydrolysis. If some hydrolysis is unavoidable, consider purification of the desired product by chromatography.
Inconsistent reaction outcomes Variable amounts of hydrolysis due to inconsistent experimental conditions.Standardize the experimental protocol with a strong emphasis on anhydrous techniques. Use the same grade and supplier of solvents and reagents to minimize variability.
Reaction with amines or alcohols is sluggish or incomplete The nucleophile (amine or alcohol) is protonated by HCl generated during the reaction, reducing its nucleophilicity.Add a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the reaction mixture. The base will neutralize the HCl byproduct.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during a reaction?

A1: The primary cause of degradation is hydrolysis. This compound is an acyl chloride, a class of compounds highly reactive towards nucleophiles. Water, even in trace amounts from atmospheric moisture or residual water in solvents and on glassware, can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction, known as hydrolysis, cleaves the acyl chloride to form (R)-(-)-O-Formylmandelic acid and hydrochloric acid (HCl), reducing the yield of the desired product.

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This can be achieved by:

  • Using Dry Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

  • Employing Anhydrous Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF). Commercially available anhydrous solvents are also a good option.

  • Working Under an Inert Atmosphere: Conduct all manipulations, including reagent transfers and the reaction itself, under a positive pressure of an inert gas like nitrogen or argon. This can be done using a Schlenk line or in a glovebox.

  • Adding a Base: In reactions with nucleophiles like alcohols or amines, adding a non-nucleophilic base such as pyridine or triethylamine is recommended. This base will scavenge the HCl produced during the reaction, preventing it from catalyzing further side reactions or protonating the desired nucleophile.[2]

Q3: Which solvents are recommended for reactions with this compound?

A3: Aprotic solvents are strongly recommended as they do not have acidic protons and are less likely to react with the acyl chloride. Suitable solvents include:

  • Dichloromethane (DCM)[1]

  • Chloroform

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile

Protic solvents like water, alcohols, and carboxylic acids should be strictly avoided as they will readily react with the acyl chloride.

Q4: I am using this compound as a chiral resolving agent for a racemic alcohol. What is a general protocol to minimize hydrolysis?

A4: Below is a general protocol for the esterification of a racemic alcohol with this compound, designed to minimize hydrolysis.

Experimental Protocol: Diastereomeric Ester Formation for Chiral Resolution

Objective: To form diastereomeric esters from a racemic alcohol and this compound with minimal hydrolysis.

Materials:

  • Racemic alcohol

  • This compound

  • Anhydrous pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.

  • Dissolve the racemic alcohol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred alcohol solution via a syringe.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of diastereomeric esters can then be separated by chromatography or crystallization.

Q5: How can I visually confirm if significant hydrolysis has occurred?

A5: While this compound is a liquid at room temperature, its hydrolysis product, (R)-(-)-O-Formylmandelic acid, is a carboxylic acid and may appear as a solid precipitate in a nonpolar reaction solvent. If the acyl chloride is exposed to moist air, you may observe it fuming, which is the HCl gas byproduct reacting with atmospheric moisture.

Visualizing the Hydrolysis Pathway and Prevention Strategy

The following diagrams illustrate the undesired hydrolysis reaction and the desired reaction pathway when appropriate preventative measures are taken.

Hydrolysis_Pathway reagent (R)-(-)-O-Formylmandeloyl Chloride hydrolysis_product (R)-(-)-O-Formylmandelic Acid + HCl reagent->hydrolysis_product Hydrolysis (Undesired) water H₂O (Moisture) water->hydrolysis_product

Caption: Undesired hydrolysis of this compound.

Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_outcome Outcome dry_glassware Dry Glassware (Oven/Flame-dried) inert_atmosphere Inert Atmosphere (N₂ or Ar) dry_glassware->inert_atmosphere anhydrous_solvent Anhydrous Solvent (e.g., DCM) anhydrous_solvent->inert_atmosphere add_base Add Base (e.g., Pyridine) inert_atmosphere->add_base reagents Add Reagents (Alcohol + Acyl Chloride) add_base->reagents desired_product Desired Ester Product (Minimal Hydrolysis) reagents->desired_product

Caption: Workflow for preventing hydrolysis during reaction.

References

Troubleshooting incomplete derivatization of hindered alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete derivatization of sterically hindered alcohols for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of hindered alcohols often incomplete?

A1: Steric hindrance around the hydroxyl group in hindered alcohols (e.g., tertiary alcohols, and alcohols with bulky neighboring groups) physically obstructs the approach of the derivatizing reagent. This slower reaction rate can lead to incomplete derivatization under standard conditions. Other factors contributing to incomplete reactions include the presence of moisture, use of insufficiently reactive reagents, and non-optimized reaction conditions (time, temperature, and catalyst).[1]

Q2: My chromatogram shows both the derivatized and underivatized alcohol peaks. What should I do?

A2: The presence of both peaks indicates an incomplete reaction. To drive the reaction to completion, you can try the following troubleshooting steps:

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature. A time-course study can help determine the optimal duration.[1]

  • Increase Reagent Concentration: A higher molar excess of the derivatizing reagent can improve the reaction yield. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.

  • Use a Catalyst: For sterically hindered groups, adding a catalyst can significantly enhance the reactivity of the silylating reagent.[2][3]

  • Ensure Anhydrous Conditions: Water will preferentially react with most derivatizing agents, reducing their availability for the analyte.[1] Ensure all solvents, reagents, and glassware are anhydrous.

Q3: What are the most effective derivatizing reagents for hindered alcohols?

A3: Silylation is the most common and effective method for derivatizing hindered alcohols.[4] Reagents that are strong trimethylsilyl (TMS) donors are often preferred. For particularly challenging hindered hydroxyl groups, reagents that introduce a more stable silyl group, like a t-butyldimethylsilyl (t-BDMS) group, are recommended.[5][6] Acylation and etherification are alternative methods that can be effective for certain applications.[7][8]

Q4: How can I minimize reagent-related artifact peaks in my chromatogram?

A4: Excess derivatizing reagent and its byproducts can cause large, tailing peaks that may interfere with the analysis. To mitigate this:

  • Optimize Reagent Amount: While an excess is necessary, using a very large excess should be avoided.

  • Post-Derivatization Cleanup: A cleanup step after the reaction can remove excess reagent. This can involve a simple liquid-liquid extraction or solid-phase extraction (SPE).[1]

  • Evaporation: Gently evaporating the sample to dryness under a stream of nitrogen before reconstitution in the injection solvent can remove volatile reagent byproducts.[9]

Troubleshooting Guide: Incomplete Silylation of Hindered Alcohols

Use the following flowchart to diagnose and resolve issues with incomplete derivatization.

TroubleshootingWorkflow Troubleshooting Incomplete Derivatization of Hindered Alcohols cluster_start cluster_check1 Initial Checks cluster_solution1 Solutions for Initial Checks cluster_optimization Reaction Optimization cluster_solution2 Solutions for Optimization cluster_advanced Advanced Strategies cluster_end Start Start: Incomplete Derivatization Observed Anhydrous Are reagents and solvents strictly anhydrous? Start->Anhydrous ReagentQuality Is the derivatizing reagent fresh and of high quality? Anhydrous->ReagentQuality Yes Dry Dry solvents/glassware Use N2 stream Add water scavenger Anhydrous->Dry No ReagentExcess Is a sufficient molar excess of reagent being used? ReagentQuality->ReagentExcess Yes FreshReagent Use fresh, high-quality reagent Store properly ReagentQuality->FreshReagent No IncreaseExcess Increase molar excess of reagent ReagentExcess->IncreaseExcess No Conditions Are reaction time and temperature optimized? ReagentExcess->Conditions Yes Dry->ReagentQuality FreshReagent->ReagentExcess IncreaseExcess->Conditions Catalyst Is a catalyst being used? Conditions->Catalyst Yes OptimizeConditions Increase reaction time/temperature Perform time-course study Conditions->OptimizeConditions No Solvent Is the solvent appropriate for the reaction and analyte solubility? Catalyst->Solvent Yes AddCatalyst Add a suitable catalyst (e.g., TMCS) Catalyst->AddCatalyst No ChangeSolvent Try a different solvent (e.g., Pyridine, Acetonitrile) Solvent->ChangeSolvent No AlternativeReagent Consider a more powerful derivatizing reagent. Solvent->AlternativeReagent Yes OptimizeConditions->Catalyst AddCatalyst->Solvent ChangeSolvent->AlternativeReagent AlternativeMethod Consider an alternative derivatization method. AlternativeReagent->AlternativeMethod End Derivatization Complete AlternativeReagent->End AlternativeMethod->End DerivatizationFactors Factors Influencing Derivatization of Hindered Alcohols cluster_analyte Analyte Properties cluster_reagents Reagent Properties cluster_conditions Reaction Conditions cluster_outcome StericHindrance Steric Hindrance DerivatizationYield Derivatization Yield StericHindrance->DerivatizationYield AnalyteConcentration Analyte Concentration AnalyteConcentration->DerivatizationYield ReagentType Reagent Type (e.g., BSTFA, MTBSTFA) ReagentType->DerivatizationYield ReagentPurity Reagent Purity ReagentPurity->DerivatizationYield ReagentConcentration Reagent Concentration (Molar Excess) ReagentConcentration->DerivatizationYield Catalyst Presence of Catalyst (e.g., TMCS) Catalyst->DerivatizationYield Temperature Temperature Temperature->DerivatizationYield Time Reaction Time Time->DerivatizationYield Solvent Solvent Solvent->DerivatizationYield Moisture Absence of Moisture Moisture->DerivatizationYield

References

Strategies to avoid racemization of (R)-(-)-O-Formylmandeloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(-)-O-Formylmandeloyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to avoid racemization and to address common issues encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is maintaining its stereochemical purity important?

This compound is a chiral acyl chloride commonly used as a resolving agent. Its ability to resolve other chiral molecules depends on its own enantiomeric purity. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate), negates its effectiveness as a chiral resolving agent and can lead to inaccurate results in chiral separations or the synthesis of stereochemically impure products.

Q2: What are the primary causes of racemization in this compound?

Racemization of chiral acyl chlorides, including this compound, can be triggered by several factors:

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Presence of Bases: Both strong and weak bases can facilitate racemization by abstracting the acidic proton at the chiral center, leading to the formation of a planar, achiral ketene intermediate.

  • Certain Solvents: The choice of solvent can influence the rate of racemization. Polar, protic solvents may promote racemization.

  • Extended Reaction or Storage Times: Prolonged exposure to conditions that can induce racemization will expectedly lead to a greater loss of enantiomeric purity.

Q3: Which chlorinating agent is best to minimize racemization during the synthesis of this compound from (R)-(-)-O-Formylmandelic acid?

While various chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used, the reaction conditions are critical. It is generally recommended to use milder conditions. For instance, using oxalyl chloride with a catalytic amount of a suitable reagent at low temperatures is often a good strategy to minimize side reactions, including racemization. Thionyl chloride has been reported to cause racemization of some chiral molecules, especially at elevated temperatures.

Troubleshooting Guide

Issue 1: Significant loss of enantiomeric purity detected after synthesis of this compound.

This is a common issue and can be addressed by carefully controlling the reaction conditions.

  • Plausible Cause 1: High Reaction Temperature. The conversion of the carboxylic acid to the acyl chloride might have been performed at an excessively high temperature.

    • Troubleshooting Tip: Maintain a low reaction temperature throughout the synthesis. For example, when using oxalyl chloride, the reaction is often carried out at temperatures ranging from 0 °C to room temperature. It is advisable to monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

  • Plausible Cause 2: Presence of Base. The reaction mixture may contain basic impurities, or a base may have been added unnecessarily.

    • Troubleshooting Tip: Ensure all reagents and solvents are free from basic impurities. Avoid the addition of strong, non-hindered bases. If a base is required, consider using a sterically hindered base.

  • Plausible Cause 3: Inappropriate Solvent. The solvent used may be promoting racemization.

    • Troubleshooting Tip: Non-polar, aprotic solvents are generally preferred for the synthesis of acyl chlorides to minimize side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

Issue 2: Gradual loss of enantiomeric excess of this compound during storage.

This compound can be unstable over time, especially under improper storage conditions.

  • Plausible Cause: Exposure to Moisture and/or Elevated Temperatures. Acyl chlorides can react with moisture, and prolonged storage at room temperature can lead to decomposition and potential racemization.

    • Troubleshooting Tip: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). It is also advisable to use the reagent as soon as possible after its preparation or purchase.

Data Presentation

The following table summarizes the effect of different conditions on the racemization of chiral molecules during reactions that are analogous to the synthesis or use of this compound. Please note that this data is for model systems and should be used as a general guide.

Compound/ReactionConditionObserved RacemizationReference
2-substituted phenyl glycine estersHeating with thionyl chloride at 40-90 °CSignificant racemization to form a racemic mixture[1]
Microwave-assisted peptide synthesisCoupling at 80 °CRacemization of sensitive amino acids[2]
Microwave-assisted peptide synthesisCoupling at 50 °CLimited racemization of sensitive amino acids[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound with Minimized Racemization

This protocol provides a general guideline for the synthesis of this compound from (R)-(-)-O-Formylmandelic acid using oxalyl chloride.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve (R)-(-)-O-Formylmandelic acid in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) to initiate the reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Stir for an additional 1-2 hours or until the evolution of gas ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to avoid high temperatures during this step.

  • Purification and Storage: The resulting this compound is often used directly without further purification. If purification is necessary, it should be done with care to avoid racemization. Store the final product under an inert atmosphere at low temperature.

Protocol 2: Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of this compound.

  • Derivatization (if necessary): this compound is highly reactive. For analysis, it is typically converted to a more stable derivative, such as an ester or an amide, by reacting it with a suitable achiral alcohol or amine. For example, react a small sample of the acyl chloride with an excess of anhydrous methanol to form the corresponding methyl ester.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating enantiomers of mandelic acid derivatives.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid to improve peak shape.

  • Analysis:

    • Dissolve the derivatized sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Run the analysis under isocratic conditions.

    • Monitor the elution of the enantiomers using a UV detector (e.g., at 254 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the following formula: % ee = [|A₁ - A₂| / (A₁ + A₂)] x 100

Protocol 3: Determination of Enantiomeric Excess using Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric excess.

  • Sample Preparation:

    • Dissolve a known amount of the this compound (or its more stable derivative) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • In the presence of the CSA, the enantiomers will form diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct peaks.

  • Quantification:

    • Integrate the separated signals corresponding to the two enantiomers (I₁ and I₂).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|I₁ - I₂| / (I₁ + I₂)] x 100

Visualizations

TroubleshootingWorkflow start Start: Racemization Detected check_synthesis Review Synthesis Protocol start->check_synthesis check_storage Review Storage Conditions start->check_storage temp High Temperature? check_synthesis->temp moisture Moisture Exposure? check_storage->moisture base Base Present? temp->base No sol_temp Action: Lower Reaction Temperature (e.g., 0°C to RT) temp->sol_temp Yes solvent Solvent Appropriate? base->solvent No sol_base Action: Use Base-Free Conditions or Hindered Base base->sol_base Yes sol_solvent Action: Use Non-polar, Aprotic Solvent (e.g., DCM) solvent->sol_solvent No end_node Problem Resolved solvent->end_node Yes storage_temp High Storage Temp? moisture->storage_temp No sol_moisture Action: Store under Inert Atmosphere moisture->sol_moisture Yes sol_storage_temp Action: Store at Low Temperature (e.g., <4°C) storage_temp->sol_storage_temp Yes storage_temp->end_node No sol_temp->end_node sol_base->end_node sol_solvent->end_node sol_moisture->end_node sol_storage_temp->end_node

Caption: Troubleshooting workflow for racemization of this compound.

References

Technical Support Center: Purification of Diastereomeric Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diastereomeric amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying diastereomeric amides?

A1: The primary methods for separating diastereomeric amides are chromatography and crystallization.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful chromatographic techniques, often utilizing chiral stationary phases (CSPs) for enhanced separation.[2][3] Fractional crystallization is also a widely used method, particularly for large-scale purifications, which relies on the differential solubility of diastereomers in a specific solvent.[4][5]

Q2: How do I choose between chromatography and crystallization for my separation?

A2: The choice depends on several factors including the scale of the purification, the physicochemical properties of the diastereomers, and the required purity. Chromatography, especially HPLC and SFC, offers high resolution and is suitable for both analytical and preparative scales, particularly for diastereomers with very similar properties.[2][6] Crystallization is often more cost-effective and scalable for large quantities, provided there is a significant difference in the solubility of the diastereomers in a suitable solvent.[5][7]

Q3: How can I determine the diastereomeric excess (d.e.) of my sample?

A3: The diastereomeric excess can be accurately determined using several analytical techniques. The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, where the integration of distinct signals corresponding to each diastereomer allows for quantification.[8][9] Chiral HPLC or SFC can also be used to determine the d.e. by separating the diastereomers and comparing their peak areas.

Q4: Can I convert my diastereomeric amides back to the original enantiomers after separation?

A4: Yes, after separating the diastereomeric amides, the chiral auxiliary can be cleaved to yield the individual, enantiomerically pure compounds. The specific method for cleavage depends on the nature of the amide bond and the chiral auxiliary used.

Troubleshooting Guides

Chromatographic Separation (HPLC/SFC)

Problem: Poor or no separation of diastereomer peaks.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: The selectivity of the column is crucial. For challenging separations, screen a variety of stationary phases. Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often a good starting point for separating chiral compounds.[10][11]

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: The mobile phase composition significantly impacts resolution. Systematically vary the solvent ratios. For normal-phase chromatography, adjusting the concentration of the polar modifier (e.g., ethanol, isopropanol) is critical.[12][13] In reversed-phase chromatography, altering the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous buffer can improve selectivity.[14]

  • Possible Cause: Inappropriate flow rate.

    • Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for the diastereomers to interact with the stationary phase.[15]

Problem: Peak tailing.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Unwanted interactions, such as with residual silanol groups on silica-based columns, can cause peak tailing.[10] In reversed-phase HPLC, operating at a lower pH or using a highly end-capped column can mitigate this. Adding a mobile phase modifier like triethylamine (TEA) can also help by competing for active sites.[16]

  • Possible Cause: Column overload.

    • Solution: Injecting too much sample can lead to distorted peak shapes. Reduce the sample concentration or the injection volume.[10]

Crystallization

Problem: No crystals are forming.

  • Possible Cause: The compound is too soluble in the chosen solvent.

    • Solution: The solvent choice is critical. A suitable solvent should dissolve the compound at an elevated temperature but allow for crystallization upon cooling.[4] If the compound is too soluble, try a less polar solvent or a solvent mixture (solvent/anti-solvent system).[17]

  • Possible Cause: Insufficient supersaturation.

    • Solution: The solution may not be concentrated enough for crystals to form. Carefully evaporate some of the solvent to increase the concentration.[17]

  • Possible Cause: Rapid cooling.

    • Solution: Allowing the solution to cool slowly can promote the formation of well-defined crystals. Try insulating the flask to slow the cooling rate.[4]

Problem: The isolated crystals have low diastereomeric excess.

  • Possible Cause: The solvent does not provide enough differentiation in solubility between the diastereomers.

    • Solution: A thorough solvent screening is necessary to find a solvent that maximizes the solubility difference between the two diastereomers.[4][18]

  • Possible Cause: Co-precipitation of the more soluble diastereomer.

    • Solution: This can happen if crystallization occurs too quickly. A slower cooling rate can help to selectively crystallize the less soluble diastereomer.[4] Seeding the solution with a small crystal of the desired pure diastereomer can also promote selective crystallization.[19]

Data Presentation

Table 1: Illustrative Solvent Screening for Diastereomeric Recrystallization

This table provides an example of solvent screening results for the resolution of a hypothetical racemic compound via diastereomeric salt formation. The goal is to identify a solvent that provides both high diastereomeric excess (d.e.) and a reasonable yield.

Solvent SystemDiastereomeric Excess (d.e.) of CrystalsYieldObservations
Methanol65%75%Rapid crystallization upon cooling.
Ethanol88%60%Slower crystal growth, well-formed needles.
Isopropanol95%45%Very slow crystallization over several hours.
Acetone55%80%Fine powder precipitated quickly.
Ethyl Acetate / Hexane (9:1)92%52%Good crystal formation upon slow cooling.
Note: This data is illustrative and the optimal solvent is highly dependent on the specific diastereomeric amides being separated.[4]

Table 2: Comparison of Purification Techniques for a 4-Amido-pyrrolidone Library

This table summarizes the average results from the high-throughput purification of a library of diastereomeric 4-amido-pyrrolidinones using automated HPLC.

ParameterAverage Result
Yield of a single diastereomer36.6%
Chemical Purity>90%
Diastereomeric Purity>87%
Data from the purification of a 2592-member library.[20][21]

Experimental Protocols

Protocol 1: Separation of Diastereomeric Amides by HPLC

This protocol provides a general starting point for developing an HPLC method for the separation of diastereomeric amides.

  • Column Selection: Begin with a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[10]

  • Mobile Phase Preparation:

    • For normal phase, prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol.[10]

    • For reversed-phase, start with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Degas the mobile phase thoroughly.

  • Instrument Setup:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength based on the analyte's absorbance maximum.

  • Sample Preparation:

    • Dissolve the diastereomeric amide mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Monitor the chromatogram for the elution of the two diastereomers.

  • Optimization:

    • If resolution is poor, systematically adjust the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier.[10] In reversed-phase, adjust the gradient slope or try a different organic modifier like methanol.

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

Protocol 2: Fractional Crystallization of Diastereomeric Amides

This protocol outlines a general procedure for separating diastereomeric amides by fractional crystallization.

  • Solvent Screening:

    • In small vials, test the solubility of the diastereomeric mixture in a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons, and their mixtures) at room temperature and upon heating.

    • The ideal solvent will show a significant difference in solubility for the two diastereomers, often identified by the preferential crystallization of one diastereomer upon cooling a hot, saturated solution.[4][18]

  • Crystallization:

    • Dissolve the diastereomeric amide mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. To further induce crystallization, the solution can be placed in a refrigerator or freezer.

    • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure diastereomer can help.[19]

  • Isolation:

    • Once a significant amount of crystals has formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Analysis:

    • Dry the crystals and determine the diastereomeric excess using an appropriate analytical method such as ¹H NMR or chiral HPLC.[8][9]

  • Recrystallization (if necessary):

    • If the desired diastereomeric purity has not been achieved, repeat the crystallization process with the enriched crystalline material. A different solvent may be required for optimal purification in the second crop.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation Technique cluster_chrom_steps Chromatography Steps cluster_cryst_steps Crystallization Steps cluster_analysis Analysis and Final Product start Diastereomeric Amide Mixture dissolve Dissolve in appropriate solvent start->dissolve chromatography Chromatography (HPLC/SFC) dissolve->chromatography Inject sample crystallization Fractional Crystallization dissolve->crystallization Create saturated solution elution Elution chromatography->elution cooling Slow Cooling / Evaporation crystallization->cooling detection Detection elution->detection fraction Fraction Collection detection->fraction analysis Purity/d.e. Analysis (NMR, HPLC) fraction->analysis filtration Filtration cooling->filtration filtration->analysis product1 Pure Diastereomer 1 analysis->product1 product2 Pure Diastereomer 2 analysis->product2

Caption: Experimental Workflow for Diastereomeric Amide Purification.

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution cause1 Inappropriate Stationary Phase start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Incorrect Flow Rate start->cause3 sol1 Screen different columns Try polysaccharide-based CSPs cause1->sol1 sol2 Vary solvent ratios Change organic modifier Adjust buffer cause2->sol2 sol3 Decrease flow rate cause3->sol3

Caption: Troubleshooting Poor Resolution in Chromatographic Separations.

References

Technical Support Center: Improving Baseline Separation of Diastereomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the baseline separation of diastereomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of diastereomers challenging in HPLC?

Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be very subtle, making their separation challenging.[1][2] Their similar physicochemical properties require highly selective chromatographic conditions to achieve baseline resolution. Key factors influencing separation efficiency include the choice of stationary phase, mobile phase composition, and temperature.[1]

Q2: What are the primary HPLC strategies for separating diastereomers?

There are two main approaches for separating diastereomers using HPLC:

  • Direct Separation on a Chiral Stationary Phase (CSP): Although diastereomers can often be separated on achiral columns, CSPs can provide the necessary selectivity for baseline resolution, especially for complex mixtures.[1][3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable for separating a broad range of chiral compounds.[1]

  • Separation on an Achiral Stationary Phase: This is the more common approach for diastereomers. Standard reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica) columns can be effective.[4][5][6] Success often depends on optimizing the mobile phase and other chromatographic parameters to exploit the subtle differences in polarity and structure between the diastereomers.[7]

Q3: How do I select the appropriate column for my diastereomer separation?

Column selection is often an empirical process that involves screening several stationary phases to find the one with the best selectivity for your specific analytes.[1]

  • For Reversed-Phase HPLC: Start with a standard C18 column. If separation is not achieved, consider other phases like Phenyl or Cyano columns, which can offer different selectivities.[8][9][10] Phenyl phases, for instance, can provide enhanced selectivity for aromatic compounds through π-π interactions.[10]

  • For Normal-Phase HPLC: Unmodified silica gel is a common choice and can be very effective for diastereomer separations.[1][5]

  • Chiral Stationary Phases (CSPs): If achiral methods fail, screening a range of CSPs is a logical next step. Polysaccharide-based columns are a good starting point due to their broad selectivity.[1][11]

Q4: What is the role of the mobile phase in achieving baseline separation?

The mobile phase composition is a critical parameter for optimizing diastereomer separations.[1] Small changes can have a significant impact on selectivity.

  • Organic Modifier: The choice between solvents like acetonitrile and methanol can alter selectivity.[8] For example, a mobile phase with methanol and water may provide good diastereomeric separation but with a longer run time, while acetonitrile and water might result in a shorter run time but poorer separation.[4] A ternary mixture of acetonitrile, methanol, and water can sometimes provide the optimal separation.[4]

  • Mobile Phase Strength: Adjusting the ratio of the organic modifier to the aqueous phase will change the retention times of the analytes. Systematically varying this ratio is a key step in optimization.[9][10]

  • Additives and pH: For ionizable compounds, adjusting the pH of the mobile phase can alter the ionization state of the diastereomers, potentially leading to improved separation.[10][12] Basic modifiers like diethylamine (DEA) can be added to the mobile phase to mask active silanol groups on the stationary phase, which can improve peak shape.[9]

Q5: How does temperature affect the separation of diastereomers?

Temperature plays a crucial role in HPLC separations by influencing retention time, selectivity, and efficiency.[13]

  • Retention Time: Increasing the column temperature generally leads to shorter retention times due to decreased mobile phase viscosity and increased analyte diffusion.[13][14]

  • Selectivity: Changing the temperature can alter the selectivity of the separation. For some compounds, increasing the temperature can improve resolution, while for others, a lower temperature may be beneficial.[13][15] It is advisable to evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) during method development.[9]

  • Efficiency: Operating at elevated temperatures can lead to more efficient transfer of the solute between the mobile and stationary phases, resulting in sharper peaks.[14]

Troubleshooting Guide

Problem: Poor or No Resolution Between Diastereomer Peaks

This is a common issue where the peaks for the two diastereomers are either partially or completely co-eluting.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution stationary_phase Inappropriate Stationary Phase? start->stationary_phase mobile_phase Suboptimal Mobile Phase? stationary_phase->mobile_phase No screen_columns Screen different stationary phases (e.g., C18, Phenyl, Silica, CSPs) stationary_phase->screen_columns Yes temperature Incorrect Temperature? mobile_phase->temperature No adjust_solvent_ratio Systematically vary organic/aqueous ratio mobile_phase->adjust_solvent_ratio Yes flow_rate Flow Rate Too High? temperature->flow_rate No optimize_temp Evaluate a range of temperatures (e.g., 25-45°C) temperature->optimize_temp Yes reduce_flow Decrease the flow rate flow_rate->reduce_flow Yes success Baseline Separation Achieved screen_columns->success change_organic_modifier Switch between MeOH and ACN adjust_solvent_ratio->change_organic_modifier adjust_ph Modify mobile phase pH for ionizable compounds change_organic_modifier->adjust_ph adjust_ph->success optimize_temp->success reduce_flow->success

Caption: A logical workflow for troubleshooting poor resolution.

Problem: Peak Tailing

Peak tailing can obscure the separation of closely eluting diastereomers.

Possible Causes and Solutions:

  • Secondary Interactions: Active silanol groups on the silica backbone of the stationary phase can cause peak tailing, especially for basic compounds.

    • Solution: Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to mask these silanol groups.[9] Using a base-deactivated column can also be effective.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[9]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[9]

Experimental Protocols & Data

Protocol 1: General Method Development for Diastereomer Separation on an Achiral Column

This protocol provides a starting point for developing a separation method for diastereomers using a standard reversed-phase C18 column.

  • Analyte Characterization: Determine the structure, pKa, and solubility of your diastereomers.

  • Initial Column and Mobile Phase Selection:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water.

  • Initial Gradient Screening: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions.

  • Isocratic or Gradient Optimization:

    • Based on the screening run, develop an optimized isocratic or gradient method.

    • Systematically adjust the mobile phase composition to improve resolution.

  • Further Optimization:

    • Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[9]

    • Flow Rate: Adjust the flow rate to find a balance between resolution and analysis time.[9]

    • Mobile Phase Modifier: If using methanol, try switching to acetonitrile and vice-versa to evaluate changes in selectivity.[8]

Data Presentation: Impact of Method Parameters on Resolution

The following tables summarize the effect of different parameters on diastereomer separation.

Table 1: Example of Stationary Phase Screening

Stationary PhaseMobile PhaseResolution (Rs)Observations
C18Acetonitrile/Water1.1Partial separation.[9]
PhenylAcetonitrile/Water1.6Improved separation over C18.[9]
SilicaEthanol/Hexane2.2Baseline separation achieved.[9]

Table 2: Effect of Organic Modifier on Diastereomer Separation of Synthetic Pyrethroids

Organic Modifier(s)Run TimeDiastereomeric Separation
Acetonitrile and WaterShorterPoor
Methanol and WaterLongerGood
Acetonitrile, Methanol, and Water (1:3:1)OptimalOptimum
Data adapted from a study on synthetic pyrethroids.[4]

Table 3: Effect of Temperature on Diastereomer Separation

TemperatureRetention Time (min)Resolution (Rs)
25°C12.51.8
35°C10.22.1
45°C8.51.9
This is example data and actual results will vary depending on the analytes and chromatographic conditions.[9]
Visualization of a Chiral Screening Workflow

For particularly challenging separations, a systematic screening of chiral columns and mobile phases is often necessary.

G start Start Chiral Screening select_columns Select Diverse CSPs (e.g., Polysaccharide-based) start->select_columns select_modes Select Mobile Phase Modes (Normal, Reversed, Polar Organic) select_columns->select_modes run_screen Run Automated Screen select_modes->run_screen evaluate_data Evaluate Resolution and Peak Shape run_screen->evaluate_data optimize Optimize Best Condition (Mobile Phase, Temp, Flow Rate) evaluate_data->optimize final_method Final Validated Method optimize->final_method

Caption: A systematic workflow for chiral column screening.

References

Addressing peak broadening in the analysis of O-formylmandelate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-formylmandelate esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly peak broadening, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak broadening when analyzing O-formylmandelate esters?

Peak broadening in the HPLC analysis of O-formylmandelate esters can stem from several factors, broadly categorized as chemical, chromatographic, and system-related issues. Due to the labile nature of the formyl ester group, chemical stability is a primary concern.

  • Chemical Instability: The formyl ester is susceptible to hydrolysis, which can occur pre-analysis or during the chromatographic run ("on-column degradation"). This breaks down the analyte into mandelic acid and formic acid, leading to distorted or broadened peaks.[1][2]

  • Chromatographic Conditions: Suboptimal mobile phase pH, inappropriate column selection, or sample overload can all contribute to poor peak shape. For chiral compounds like O-formylmandelate esters, secondary interactions with the stationary phase can also be a significant factor.[3][4]

  • HPLC System Issues: Problems such as excessive extra-column volume (e.g., long tubing), column voids, or temperature fluctuations can cause symmetrical peak broadening for all components in the sample.[5][6]

Q2: How does the mobile phase pH affect the peak shape of O-formylmandelate esters?

Mobile phase pH is a critical parameter for several reasons:

  • Analyte Ionization: O-formylmandelate esters contain a carboxylic acid group from the mandelic acid backbone. The pH of the mobile phase will determine the ionization state of this group.[7][8][9] To ensure consistent interaction with the reversed-phase column and prevent peak tailing, it is crucial to maintain the mobile phase pH at least 2 units below the pKa of the mandelic acid moiety (pKa ≈ 3.4).[9] This keeps the analyte in its neutral, protonated form, leading to better retention and peak shape.

  • Ester Stability: The formyl ester bond is prone to both acid- and base-catalyzed hydrolysis.[1] Extreme pH values in the mobile phase can accelerate this degradation on-column. While a low pH is needed to suppress ionization of the carboxyl group, a very low pH could potentially increase acid-catalyzed hydrolysis. Therefore, a moderately acidic pH, typically in the range of 2.5 to 4.0, is often a good starting point.[10]

  • Column Stability: Most silica-based columns are not stable at pH values above 8, as the silica backbone can dissolve.[11][12] Operating within the recommended pH range of the column (typically 2-8) is essential for column longevity and consistent performance.[13]

Q3: Could on-column degradation be the cause of my peak broadening?

Yes, on-column degradation is a significant possibility for labile compounds like O-formylmandelate esters. The primary degradation pathway is the hydrolysis of the formyl ester to mandelic acid.

If this hydrolysis occurs during the separation, molecules that degrade at different points along the column will elute at different times, resulting in a broadened or tailing peak for the parent ester. In some cases, a distinct peak for mandelic acid may also appear. The rate of this degradation can be influenced by the mobile phase pH, temperature, and even the stationary phase itself, as residual silanol groups on the silica surface can have catalytic effects.[1]

To investigate this, you can perform a forced degradation study by intentionally hydrolyzing a sample and injecting it to see if the resulting chromatogram matches the peak shape issues you are observing.

cluster_main On-Column Degradation Pathway OFM O-Formylmandelate Ester MA Mandelic Acid (Degradation Product) OFM->MA Hydrolysis (H₂O, H⁺ or OH⁻ catalysis) FA Formic Acid (Byproduct)

Caption: On-column hydrolysis of O-formylmandelate ester.

Q4: My peaks are fronting, not tailing. What could be the cause?

Peak fronting is less common than tailing but can occur under specific circumstances:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, resulting in a fronting peak.[14] Try diluting your sample 10-fold and 100-fold to see if the peak shape improves.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, the sample band can spread and lead to fronting, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.[6]

  • Low Column Temperature: In some cases, especially with gas chromatography, low temperatures can cause fronting, though this is less common in HPLC.[5]

Q5: How can I improve the peak shape in a chiral separation of O-formylmandelate esters?

Chiral separations often present unique challenges for peak shape due to the complex interactions between the enantiomers and the chiral stationary phase (CSP).

  • Mobile Phase Additives: For acidic compounds like O-formylmandelate esters, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape by suppressing interactions with active sites on the stationary phase.[3]

  • Temperature Optimization: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3] While lower temperatures often improve chiral selectivity, higher temperatures can improve peak efficiency and reduce broadening. It is a valuable parameter to screen for each specific separation.

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can provide more time for the enantiomers to interact with the CSP and achieve better resolution and peak shape.[3]

Troubleshooting Guide

If you are experiencing peak broadening with your O-formylmandelate ester analysis, follow this systematic troubleshooting workflow to identify and resolve the issue.

G start Peak Broadening Observed q1 Does it affect all peaks or just the analyte? start->q1 all_peaks Affects All Peaks q1->all_peaks All Peaks analyte_only Analyte Peak Only q1->analyte_only Analyte Only check_system Check HPLC System: - Extra-column volume - Leaks - Column void/damage - Temperature fluctuations all_peaks->check_system q2 Is the peak fronting or tailing? analyte_only->q2 end Peak Shape Improved check_system->end fronting Fronting q2->fronting Fronting tailing Tailing q2->tailing Tailing solve_fronting Troubleshoot Fronting: 1. Dilute sample (check for overload) 2. Inject in mobile phase 3. Check for column collapse fronting->solve_fronting solve_tailing Troubleshoot Tailing: 1. Optimize Mobile Phase pH 2. Check for on-column degradation 3. Use mobile phase additives 4. Check column health tailing->solve_tailing solve_fronting->end solve_tailing->end

Caption: Troubleshooting workflow for peak broadening.

Data Presentation: Recommended Starting Conditions

Since O-formylmandelate esters are derivatives of mandelic acid, chromatographic conditions suitable for mandelic acid and its other derivatives can serve as an excellent starting point for method development.

Analyte ClassStationary PhaseMobile PhasepHAdditive (if any)
Mandelic Acid & DerivativesC18 (Reversed-Phase)Acetonitrile/Water2.5 - 4.00.1% Formic Acid or Phosphoric Acid
Chiral Mandelic AcidsChiralpak® IC, ODn-Hexane/IsopropanolN/A0.1% Trifluoroacetic Acid (TFA)
Mandelic Acid & DerivativesMixed-Mode (e.g., Newcrom R1)Acetonitrile/WaterAcidicPhosphoric Acid or Formic Acid

This data is compiled from multiple sources and should be used as a starting point for optimization.[5][15][16]

Experimental Protocols

Protocol 1: Sample Preparation for Labile Esters

This protocol is designed to minimize the hydrolysis of O-formylmandelate esters before injection.

  • Solvent Selection: Use anhydrous, HPLC-grade solvents for sample preparation. Acetonitrile is generally a good choice as it is aprotic and less likely to participate in hydrolysis compared to methanol.

  • Temperature Control: Prepare samples at low temperatures (e.g., in an ice bath) to reduce the rate of potential hydrolysis.

  • pH Control: If an aqueous diluent is necessary, ensure it is buffered to a mildly acidic pH (e.g., pH 3-5) to maintain the stability of the ester.

  • Minimize Time in Solution: Analyze samples as soon as possible after preparation. Avoid letting samples sit in the autosampler for extended periods. If delays are unavoidable, use a cooled autosampler (e.g., 4°C).

  • Filtration: Filter the sample through a 0.22 µm syringe filter that is compatible with your sample solvent to remove any particulates that could clog the column.[17]

Protocol 2: Forced Degradation Study to Identify Hydrolysis Products

This protocol helps confirm if on-column hydrolysis is the cause of peak broadening by creating a reference sample of the degradation product (mandelic acid).

G start Prepare Stock Solution of O-Formylmandelate Ester split Divide into 3 Aliquots: Control, Acidic, Basic start->split control Control: Add diluent only split->control 1 acid Acidic Stress: Add 0.1 M HCl split->acid 2 base Basic Stress: Add 0.1 M NaOH split->base 3 incubate Incubate all samples (e.g., 60°C for 2 hours) control->incubate acid->incubate base->incubate neutralize Neutralize Acidic/Basic Samples incubate->neutralize analyze Analyze all samples by HPLC neutralize->analyze compare Compare chromatograms to identify degradation peaks analyze->compare

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Dissolve a known concentration of your O-formylmandelate ester standard in a suitable solvent (e.g., acetonitrile) at about 1 mg/mL.[2][18]

  • Stress Conditions:

    • Acid Hydrolysis: To one aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Base Hydrolysis: To a second aliquot, add an equal volume of 0.1 M sodium hydroxide.

    • Control: To a third aliquot, add an equal volume of the sample diluent (e.g., acetonitrile/water).

  • Incubation: Heat all three samples in a water bath (e.g., at 60°C) for a set period (e.g., 2-4 hours). The goal is to achieve partial (5-20%) degradation, not complete breakdown.[18]

  • Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Inject the control and the neutralized stressed samples into the HPLC system using your current analytical method.

  • Evaluation: Compare the chromatograms. If new peaks appear in the stressed samples that correspond to the retention time of a mandelic acid standard, and if the shape of the main peak in the partially degraded sample resembles the broadening you observe in your routine analysis, it strongly suggests that on-column hydrolysis is occurring.

References

Stability of the formyl protecting group under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formyl protecting group. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the formyl protecting group.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the N-formyl protecting group generally stable?

A1: The N-formyl group is known for its stability under a range of conditions, which makes it a useful protecting group in multi-step synthesis. It is particularly stable to acidic conditions commonly used in peptide synthesis, such as trifluoroacetic acid (TFA) used for the cleavage of Boc protecting groups.[1][2] This stability allows for the selective deprotection of other groups while the N-formyl group remains intact.

Q2: What are the common methods for the deprotection of an N-formyl group?

A2: The N-formyl group can be removed under various conditions, including:

  • Basic conditions: Treatment with piperidine in DMF is a common method for deformylation.[2]

  • Nucleophilic cleavage: Reagents like hydrazine and hydroxylamine can be used for deprotection.[3][4] For instance, anhydrous hydrazine vapor at low temperatures can effectively remove the N-formyl group without cleaving peptide bonds.[3]

  • Acidic conditions: While stable to TFA, harsher acidic conditions such as "low-high" HF protocols or HBr in acetic acid can cleave the formyl group.[1] Specific conditions, like heating in a strong acid (0.5 to 3 N) at elevated temperatures (70°C to 150°C), have also been reported for deprotection.[5]

Q3: Can the formyl group be cleaved under reductive or oxidative conditions?

A3: Yes, the formyl group is susceptible to both reduction and oxidation.

  • Reduction: The formyl group can be reduced to a primary alcohol (-CH2OH) via catalytic hydrogenation or with reducing agents like sodium borohydride.[6]

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid (-COOH) using various oxidizing agents, including potassium permanganate, chromium(VI) oxide, or even atmospheric oxygen.[6][7]

Q4: Is formyl group migration a concern during synthesis?

A4: Formyl group migration can occur under certain conditions, although it is less commonly reported than for other acyl groups. The potential for 1,2-migration has been noted in the literature.[8] Researchers should be aware of this possibility, especially when working with complex molecules containing multiple nucleophilic sites.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using the formyl protecting group.

Problem Possible Cause Troubleshooting Steps
Incomplete or slow deprotection 1. Inefficient deprotection reagent or conditions. 2. Steric hindrance around the formyl group. 3. Aggregation of the substrate, particularly in solid-phase peptide synthesis.[9]1. Increase the reaction time or temperature. 2. Switch to a stronger deprotection reagent (e.g., from piperidine to DBU for Fmoc-based synthesis, though this is for the Fmoc group, the principle of using a stronger base can be considered).[2] 3. For solid-phase synthesis, address aggregation by using structure-disrupting elements, alternative resins, or microwave irradiation.[9]
Unexpected cleavage of the formyl group The reaction conditions are too harsh for the formyl group's stability.1. Review the stability data for the formyl group under the specific reaction conditions (see stability table below). 2. If possible, switch to milder reagents or reaction conditions. For example, if using a strong acid, consider reducing the concentration or temperature.
Side reaction: Formylation of other functional groups The formylating agent is too reactive or used in excess, leading to non-selective formylation of other nucleophilic groups (e.g., hydroxyl or other amino groups).1. Use a milder formylating agent. 2. Carefully control the stoichiometry of the formylating agent. 3. Protect other sensitive functional groups prior to formylation.
Side reaction: Racemization The conditions used for protection or deprotection are promoting racemization, especially in peptide synthesis.1. For deprotection, consider using milder conditions or additives that can suppress racemization. For example, adding HOBt to piperidine for Fmoc deprotection can reduce aspartimide formation, a related side reaction.[9] While this is for Fmoc, the principle of using additives is relevant.

Stability of the Formyl Protecting Group: A Summary

The following table summarizes the stability of the N-formyl protecting group under various reaction conditions. This information is intended as a general guide; specific stability will depend on the substrate and exact reaction conditions.

Reaction Condition Reagent/Environment Stability Notes
Strongly Acidic HF, HBr/AcOHLabileOften used for deprotection.[1]
Moderately Acidic TFAStableA key advantage in Boc-based peptide synthesis.[1][2]
Weakly Acidic Acetic AcidGenerally Stable
Strongly Basic Piperidine in DMFLabileCommon deprotection method.[2]
Weakly Basic Aqueous bicarbonateLabile at pH 9Deprotection can be accompanied by side reactions.[10]
Nucleophilic Hydrazine, HydroxylamineLabileEffective for deprotection under specific conditions.[3][4]
Reductive NaBH4, Catalytic HydrogenationLabileThe formyl group is reduced to a primary alcohol.[6]
Oxidative KMnO4, CrO3, AirLabileThe formyl group is oxidized to a carboxylic acid.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Assessing N-Formyl Group Stability

This protocol outlines a general method for testing the stability of an N-formylated compound to a specific reagent or reaction condition.

1. Materials:

  • N-formylated substrate
  • Solvent
  • Reagent to be tested
  • Quenching solution
  • Analytical standards (starting material and expected deprotected product)
  • HPLC system with a suitable column (e.g., C18)
  • Mass spectrometer (optional, for product verification)

2. Procedure:

  • Prepare a stock solution of the N-formylated substrate of a known concentration in the reaction solvent.
  • In a reaction vessel, add the desired amount of the reagent to be tested.
  • Initiate the reaction by adding a known volume of the substrate stock solution.
  • Maintain the reaction at the desired temperature and stir.
  • At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by diluting it in the HPLC mobile phase.
  • Analyze the quenched aliquot by HPLC.
  • Quantify the amount of remaining starting material and the formation of the deprotected product by comparing the peak areas to the analytical standards.
  • (Optional) Collect fractions from the HPLC and analyze by mass spectrometry to confirm the identity of the products.

3. Data Analysis:

  • Plot the percentage of the remaining N-formylated substrate against time to determine the rate of cleavage under the tested conditions.

Visualizations

Formyl_Group_Stability_Factors cluster_conditions Reaction Conditions cluster_molecular Molecular Context Reagents Reagents (Acid, Base, Nucleophile, Oxidant, Reductant) Stability Formyl Group Stability Reagents->Stability Influences Temperature Temperature Temperature->Stability Influences Solvent Solvent Polarity Solvent->Stability Affects pH pH pH->Stability Strongly Influences StericHindrance Steric Hindrance StericHindrance->Stability Affects ElectronicEffects Electronic Effects (Neighboring Groups) ElectronicEffects->Stability Affects Substrate Substrate Type (e.g., Amine, Amide) Substrate->Stability Determines Troubleshooting_Workflow Start Start: Unexpected Reaction Outcome Problem Identify the Issue Start->Problem IncompleteDeprotection Incomplete Deprotection Problem->IncompleteDeprotection e.g. SideReaction Side Reaction Observed Problem->SideReaction e.g. UnexpectedCleavage Unexpected Cleavage Problem->UnexpectedCleavage e.g. Analyze Analyze Reaction Products (HPLC, MS, NMR) IncompleteDeprotection->Analyze SideReaction->Analyze UnexpectedCleavage->Analyze Consult Consult Stability Data Analyze->Consult ModifyDeprotection Modify Deprotection Conditions (Stronger Reagent, Higher Temp, Longer Time) Consult->ModifyDeprotection If Incomplete ModifyProtection Modify Protection Strategy (Protect other groups, Milder Formylation) Consult->ModifyProtection If Side Reaction ModifyReaction Modify Reaction Conditions (Milder Reagents, Lower Temp) Consult->ModifyReaction If Unexpected Cleavage End End: Optimized Protocol ModifyDeprotection->End ModifyProtection->End ModifyReaction->End

References

Identifying and minimizing side products in derivatization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during derivatization reactions using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylation reagent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific problems that may arise during the BSTFA derivatization process, presented in a question-and-answer format.

Q1: Why am I seeing no peak or a very small peak for my derivatized analyte?

A1: This is a common issue that typically points to incomplete or failed derivatization. Several factors can be responsible:

  • Presence of Moisture: BSTFA is extremely sensitive to moisture.[1] Any water in your sample, solvent, or glassware will preferentially react with the reagent, deactivating it and preventing the derivatization of your target analyte.[2][3]

    • Solution: Ensure all glassware is oven-dried. Samples, particularly aqueous ones, must be thoroughly dried before adding the reagent.[1] Effective methods include evaporation under a gentle stream of dry nitrogen or lyophilization.[4]

  • Insufficient Reagent: An inadequate amount of BSTFA will lead to an incomplete reaction, especially if the analyte has multiple active sites.[2][5]

    • Solution: Use a molar excess of the silylating reagent. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens on the analyte.[1][3]

  • Suboptimal Reaction Conditions: Derivatization reactions are sensitive to both temperature and time.[3] Less reactive functional groups, such as amides or sterically hindered hydroxyls, often require more forcing conditions.[3][6]

    • Solution: Optimize the reaction temperature and time. A common starting point is heating at 60-75°C for 30-60 minutes.[2] For difficult compounds, you may need to increase the temperature or prolong the reaction time.[3] Analyzing aliquots at different time points can help determine the optimal duration.[1]

  • Reagent Degradation: Improper storage can lead to the degradation of BSTFA, reducing its effectiveness.

    • Solution: Store BSTFA in a tightly sealed container under an inert, dry atmosphere and in a freezer to prolong its lifespan.[2]

Q2: My chromatogram shows tailing peaks for my derivatized analyte. What is the cause and how can I fix it?

A2: Peak tailing suggests that your analyte is interacting with active sites within the GC system. This can be due to:

  • Incomplete Derivatization: If the analyte is not fully derivatized, remaining polar functional groups (like -OH or -NH) can interact with active sites on the GC injector liner or column, causing tailing.[2]

    • Solution: Re-optimize your derivatization procedure as described in Q1 to ensure the reaction goes to completion.[2]

  • Active Sites in the GC System: Exposed silanol groups on the surface of the injector liner or the front of the GC column can lead to undesirable interactions.

    • Solution: Use a fresh, deactivated liner. If the problem persists, trim a small portion (10-20 cm) from the front of the GC column.[2] As a temporary fix, injecting a small amount of BSTFA directly into the GC can help to passivate these active sites.

Q3: I am observing unexpected peaks in my chromatogram. Where are they coming from?

A3: Extraneous peaks, often called artifacts, can originate from several sources:

  • Reagent By-products: The silylation reaction itself produces by-products. BSTFA is designed so that its by-products, such as mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing interference.[6][7] However, under certain conditions, they may appear as peaks.

  • Reagent Impurities or Degradation: Impurities in the BSTFA reagent or products from its hydrolysis (e.g., hexamethyldisiloxane) can appear in the chromatogram.[6]

  • Side Reactions: Although silylation is generally a clean reaction, side reactions can occur, especially with complex sample matrices.[8] Components in crude samples, such as residual acids or bases, can catalyze the formation of artifacts.[8]

  • Solvent Artifacts: The solvent used in the derivatization can sometimes react with the reagent to form artifact peaks.[9]

    • Solution: Always run a "reagent blank" containing only the solvent and derivatizing agent, subjected to the same reaction conditions as your sample.[1] This will help you identify peaks that are not related to your analyte. Using high-purity reagents and solvents is also crucial.[10]

Frequently Asked Questions (FAQs)

Q4: What is the purpose of silylation with BSTFA?

A4: Silylation is a chemical modification technique that replaces active hydrogen atoms on polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃].[11] This process is essential for GC analysis for several reasons:

  • Increases Volatility: TMS derivatives are significantly more volatile than their parent compounds, allowing them to be analyzed by GC.[1]

  • Enhances Thermal Stability: Derivatization protects thermally labile compounds from degrading at the high temperatures of the GC injector and column.[11]

  • Improves Chromatography: By eliminating polar hydrogen-bonding sites, derivatization reduces peak tailing and improves peak shape and separation efficiency.[2]

Q5: What is the role of TMCS when added to BSTFA?

A5: Trimethylchlorosilane (TMCS) is often added to BSTFA (typically at 1-10%) to act as a catalyst.[1] While BSTFA is a powerful silylating agent, the addition of TMCS significantly increases its reactivity.[6] This is particularly useful for derivatizing sterically hindered or less reactive functional groups, helping to drive the reaction to completion and ensure more consistent results.[2][6]

Q6: What are the most common side products and how can I minimize them?

A6: The most common "side product" issue is incomplete derivatization, resulting in a mixture of partially and fully silylated analyte. Other side products can arise from the hydrolysis of the reagent or the TMS-derivatized product if moisture is present.

  • Hydrolysis Products: Both BSTFA and the resulting TMS derivatives are susceptible to hydrolysis.[1] The presence of water will lead to the formation of siloxanes (e.g., hexamethyldisiloxane) from the reagent and will revert the derivatized analyte back to its original form.

    • Minimization: The key is to maintain strictly anhydrous (dry) conditions throughout the entire process, from sample preparation to injection.[12]

  • Reagent By-products: The reaction of BSTFA with an active hydrogen produces N-(trimethylsilyl)trifluoroacetamide and, upon further reaction, trifluoroacetamide. These are generally very volatile.[13]

    • Minimization: These are inherent to the reaction. Fortunately, their high volatility means they usually elute early in the chromatogram and do not interfere with most analyses.[7]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction conditions is critical for achieving complete derivatization while avoiding analyte degradation. The following table provides general guidelines for BSTFA derivatization of various compound classes.

Analyte ClassRecommended Temperature (°C)Recommended Time (min)Catalyst (TMCS) RecommendedNotes
Alcohols (Primary)Room Temp - 60°C15 - 30NoGenerally react very quickly, often upon dissolution.[3][12]
Alcohols (Hindered)60°C - 80°C30 - 60YesSteric hindrance slows the reaction; catalyst and heat are beneficial.[3][6]
Phenols60°C - 80°C15 - 60NoReact readily.[12]
Carboxylic Acids60°C - 80°C15 - 60NoGenerally derivatize without issue.[12]
Amines (Primary)60°C - 80°C30 - 60YesLess reactive than alcohols; often require a catalyst.[3]
Amides70°C - 100°C60 - 120YesAmong the most difficult groups to derivatize; require forcing conditions.[4][6]

Note: These are starting points. Optimization is highly recommended for each specific analyte and sample matrix.[12]

Experimental Protocols

Standard Protocol for BSTFA Derivatization

This protocol provides a general guideline for the derivatization of a dried, non-aqueous sample.

  • Sample Preparation: Transfer 1-10 mg of the sample into a dry reaction vial. If the sample is in a solvent, ensure it is aprotic (e.g., pyridine, acetonitrile, DCM) and anhydrous.[1] If the sample is in an aqueous solution, evaporate the water completely under a stream of dry nitrogen.[1]

  • Reagent Addition: Add an excess of the silylating reagent. For example, add 100-200 µL of BSTFA (or BSTFA + 1% TMCS) to the dried sample.[1]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.[12]

  • Heating: Place the vial in a heating block or oven set to the desired temperature (e.g., 70°C) for the required time (e.g., 60 minutes). The exact time and temperature are critical and should be optimized.[14]

  • Analysis: After the reaction is complete, allow the vial to cool to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with a suitable anhydrous solvent if necessary.[12]

Visualizations

G cluster_0 Troubleshooting Workflow Start Problem Observed: Low/No Peak or Peak Tailing CheckMoisture Is the sample completely dry? Start->CheckMoisture CheckReagent Is there sufficient excess reagent? CheckMoisture->CheckReagent Yes DrySample Action: Thoroughly dry sample/solvents CheckMoisture->DrySample No CheckConditions Are reaction time and temperature optimized? CheckReagent->CheckConditions Yes IncreaseReagent Action: Increase reagent amount (≥2:1) CheckReagent->IncreaseReagent No CheckSystem Is the GC system (liner, column) inert? CheckConditions->CheckSystem Yes Optimize Action: Increase temp/time, add TMCS catalyst CheckConditions->Optimize No MaintainGC Action: Replace liner, trim column CheckSystem->MaintainGC No Success Problem Resolved CheckSystem->Success Yes DrySample->CheckReagent IncreaseReagent->CheckConditions Optimize->CheckSystem MaintainGC->Success

Caption: A logical workflow for troubleshooting common derivatization issues.

G *N-(trimethylsilyl)trifluoroacetamide **Trifluoroacetamide Analyte Analyte (R-XH) (e.g., R-OH, R-COOH) Product Desired Product (R-X-TMS) Analyte->Product + BSTFA (Heat, Catalyst) Incomplete Incomplete Reaction (Analyte remains) Analyte->Incomplete BSTFA BSTFA Reagent BSTFA->Product HydrolyzedReagent Hydrolyzed Reagent (e.g., Hexamethyldisiloxane) BSTFA->HydrolyzedReagent + H₂O BSTFA->Incomplete Insufficient Reagent/Time/Temp Byproduct Volatile By-products (MSTFA*, TFAA**) Product->Byproduct generates Moisture Moisture (H₂O) Moisture->HydrolyzedReagent

Caption: Relationships between reactants, products, and common side products.

References

Technical Support Center: Optimizing Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the critical role of bases and solvents in derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base important in a derivatization reaction?

A1: The base in a derivatization reaction, such as silylation or acylation, typically serves two primary functions. Firstly, it can act as a catalyst to increase the rate of the reaction. Secondly, it acts as an acid scavenger, neutralizing acidic byproducts that can inhibit the reaction or degrade the derivatives. For example, in silylation reactions, pyridine is commonly used not only as a solvent but also as a catalyst and an acid scavenger to drive the reaction forward.[1] Similarly, in acylation reactions, a base like triethylamine is used to neutralize the hydrochloric acid formed, shifting the equilibrium towards the product side.

Q2: How does the choice of solvent affect derivatization efficiency?

A2: The solvent plays a crucial role in derivatization by ensuring that all reactants are in the same phase, thus facilitating their interaction. The polarity of the solvent can significantly influence the reaction rate. Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions. Conversely, nonpolar solvents may be preferred for reactions involving nonpolar reactants.[2][3] It is also critical to use anhydrous (dry) solvents, as water can react with many derivatization reagents, especially silylating agents, leading to incomplete reactions and lower yields.[4]

Q3: What are the most common bases and solvents used in derivatization?

A3: For silylation reactions, pyridine is a very common choice as it can function as both a base and a solvent. Other bases like triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are also used. Common solvents for silylation include acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF). For acylation reactions, triethylamine is a frequently used base. The choice of solvent for acylation often includes aprotic solvents like dichloromethane, acetonitrile, and acetone.

Q4: Can I use triethylamine instead of pyridine in my silylation reaction?

A4: While both are bases, their properties differ. Pyridine is often preferred in silylation because it can also act as a nucleophilic catalyst. Triethylamine is a stronger, non-nucleophilic base and is more sterically hindered. While it can be used as an acid scavenger, its catalytic activity in silylation might be different from pyridine. The choice may depend on the specific analyte and derivatization agent. It is always recommended to optimize the reaction conditions when changing the base.

Q5: My derivatization reaction is not going to completion. What are the likely causes related to the base and solvent?

A5: Incomplete derivatization is a common issue. Key factors related to the base and solvent include:

  • Presence of Water: Moisture in your solvent or sample is a primary cause of incomplete derivatization, as it consumes the reagent.

  • Incorrect Base: The base may not be strong enough to effectively scavenge the acidic byproducts, or it might be sterically hindering the reaction.

  • Inappropriate Solvent: The reactants may not be fully soluble in the chosen solvent, or the solvent polarity may not be optimal for the reaction mechanism.

  • Insufficient Amount of Base: An inadequate amount of base will not effectively neutralize the acidic byproducts, leading to a stall in the reaction.

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected
Potential Cause Troubleshooting Step Explanation
Moisture Contamination Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Dry the sample completely under a stream of nitrogen before adding reagents.Water readily reacts with and consumes many derivatization reagents, especially silylating agents, preventing them from reacting with the analyte.[4]
Poor Reagent/Base Quality Use a fresh, unopened bottle of the derivatization reagent and base. Ensure proper storage conditions (e.g., under an inert atmosphere, protected from moisture).Derivatization reagents and bases can degrade over time, especially with exposure to air and moisture, leading to reduced reactivity.
Incorrect Solvent Choice Ensure your analyte is soluble in the chosen solvent. If solubility is an issue, consider a different solvent. For polar analytes, polar aprotic solvents like acetonitrile or DMF might be suitable. For less polar analytes, dichloromethane or hexane could be better choices.The reactants must be in the same phase to react efficiently. Solvent polarity can also significantly impact the reaction rate.[2][3]
Insufficient Base Increase the molar excess of the base relative to the analyte. A common starting point is 1.5 to 2 equivalents of base.The base is consumed as it neutralizes acidic byproducts. An insufficient amount will not drive the reaction to completion.
Issue 2: Inconsistent Derivatization Yields
Potential Cause Troubleshooting Step Explanation
Variable Moisture Levels Standardize the drying procedure for samples and glassware. Always use freshly opened anhydrous solvents or solvents from a system designed to keep them dry.Even small variations in moisture can lead to significant differences in derivatization efficiency.
Matrix Effects Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering compounds from the sample matrix.Components in the sample matrix can compete for the derivatization reagent or inhibit the reaction, leading to inconsistent results.
Inconsistent Reaction Time/Temperature Use a heating block or water bath with precise temperature control. Ensure all samples are heated for the same amount of time.Derivatization reactions are sensitive to both temperature and time. Inconsistent conditions will lead to variable yields.

Quantitative Data Summary

The following tables provide a summary of quantitative data on the effect of different derivatization conditions. Direct comparisons of bases and solvents with percentage yields are often specific to the analyte and the study. The data presented here is compiled from various sources to provide general guidance.

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodReagentTypical Base/CatalystTypical SolventReaction ConditionsReported Derivatization EfficiencyAnalytical Platform
Acid-Catalyzed EsterificationBoron trifluoride-methanol (BF3-methanol)Acid-catalyzedMethanol60-100°C, 10-90 minHighGC-MS
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSPyridine (optional)Acetonitrile60°C, 60 minHighGC-MS
Base-Catalyzed EsterificationTrimethylsulfonium hydroxide (TMSH)Base-catalyzedMethanolRoom Temp, 15 minCan be low for polyunsaturated fatty acids (<50%)[5]GC-MS

Table 2: General Reaction Conditions for Silylation with BSTFA

Analyte ClassBase/CatalystSolventTemperature (°C)Time (min)
Alcohols, PhenolsTMCS (in BSTFA)Acetonitrile, Pyridine60-8015-60
Carboxylic AcidsTMCS (in BSTFA)Acetonitrile, Pyridine60-8015-60
Amino AcidsTMCS (in BSTFA)Acetonitrile150150
SteroidsTMCS (in BSTFA) or PyridinePyridine, Dimethylformamide75-8030

Note: These are general conditions and should be optimized for specific analytes.

Experimental Protocols

Protocol 1: General Procedure for Silylation using BSTFA with Pyridine

This protocol describes a general method for the derivatization of compounds with active hydrogens (e.g., hydroxyl, carboxyl, amine groups) for GC-MS analysis.

Materials:

  • Sample (1-5 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Analysis: After cooling to room temperature, the sample can be injected directly into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent.

Protocol 2: General Procedure for Acylation using Acetic Anhydride with Triethylamine

This protocol describes a general method for the acetylation of primary and secondary amines or alcohols.

Materials:

  • Sample (1 equivalent)

  • Acetic Anhydride (1.2 - 1.5 equivalents)

  • Triethylamine (TEA) (1.5 - 2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vial with a magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: In a flame-dried reaction vial under an inert atmosphere (nitrogen or argon), dissolve the sample in anhydrous dichloromethane.

  • Base Addition: Add triethylamine to the stirred solution.

  • Reagent Addition: Slowly add acetic anhydride to the reaction mixture. For highly reactive substrates, this may be done at 0°C in an ice bath.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS analysis of aliquots).

  • Work-up (if necessary): Once the reaction is complete, the mixture can be diluted with more DCM and washed with a dilute aqueous acid (e.g., 1 M HCl) to remove excess triethylamine, followed by a wash with saturated aqueous sodium bicarbonate to remove excess acetic anhydride. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed.

  • Analysis: The resulting derivatized sample can be reconstituted in a suitable solvent for analysis.

Visualizations

experimental_workflow_silylation start Start: Dried Sample in Vial reconstitute Add Anhydrous Pyridine start->reconstitute add_reagent Add BSTFA + 1% TMCS reconstitute->add_reagent react Heat at 60-80°C for 30-60 min add_reagent->react cool Cool to Room Temperature react->cool analyze GC-MS Analysis cool->analyze

Caption: Experimental workflow for silylation.

logical_relationship_derivatization cluster_factors Key Factors cluster_outcomes Reaction Outcomes Base Base Selection (e.g., Pyridine, TEA) Efficiency Derivatization Efficiency (Yield) Base->Efficiency Solvent Solvent Selection (e.g., ACN, DCM) Solvent->Efficiency Reagent Derivatization Reagent (e.g., BSTFA, Acetic Anhydride) Reagent->Efficiency Conditions Reaction Conditions (Temp, Time) Conditions->Efficiency Stability Derivative Stability Efficiency->Stability Byproducts Byproduct Formation Efficiency->Byproducts

Caption: Factors influencing derivatization outcomes.

References

Validation & Comparative

A Head-to-Head Battle of Chiral Derivatizing Agents: (R)-(-)-O-Formylmandeloyl chloride vs. Mosher's Acid for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmaceuticals, natural product synthesis, and stereoselective chemistry, the accurate determination of enantiomeric excess (ee) and absolute configuration is a critical, non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), remains a powerful and accessible technique for this purpose. Among the arsenal of available reagents, Mosher's acid has long been the gold standard. However, derivatives of mandelic acid, such as (R)-(-)-O-Formylmandeloyl chloride, present a compelling alternative.

This guide provides an objective, data-driven comparison of this compound and the classic Mosher's acid (and its acid chloride). We will delve into their principles of operation, performance differences, and practical applications to help researchers select the optimal reagent for their analytical needs.

The Principle: Turning Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra. The core function of a CDA is to react with a mixture of enantiomers (e.g., a chiral alcohol or amine) to form a mixture of diastereomers.[1][2] These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra.[2] By integrating the unique signals corresponding to each diastereomer, one can accurately quantify the enantiomeric excess of the original sample.[2]

Mosher's Acid: The Established Benchmark

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, has been a cornerstone of stereochemical analysis since its introduction by Harry S. Mosher in 1969.[1] Typically used as its more reactive acid chloride (MTPA-Cl), it reacts with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively.[1][3]

The key to MTPA's effectiveness lies in the strong magnetic anisotropy of its phenyl and trifluoromethyl (-CF3) groups.[2] This creates a powerful and predictable shielding/deshielding cone, leading to significant and often baseline-resolved chemical shift differences (Δδ) between the diastereomers in both ¹H and ¹⁹F NMR spectra.[2] Furthermore, the well-established "Advanced Mosher's Method" allows for the determination of absolute configuration by analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons situated on either side of the newly formed chiral center.

Mandelic Acid Derivatives: The Challenger

Mandelic acid and its derivatives, such as this compound, represent another important class of CDAs. Like MTPA, they form diastereomeric esters and amides. The primary source of magnetic anisotropy is the phenyl ring.

This compound is a specific derivative where the α-hydroxyl group of mandelic acid is protected with a formyl group. While direct, quantitative comparisons in peer-reviewed literature are scarce, the structural modification offers potential advantages. The formyl group's proton introduces a new, often clean, signal in the downfield region of the ¹H NMR spectrum, which can serve as an additional probe for diastereomeric differentiation. Furthermore, acylation of the hydroxyl group can alter the conformational preferences of the resulting diastereomer, potentially influencing the magnitude of the chemical shift differences observed for the analyte's protons.

Performance Comparison

The efficacy of a CDA is primarily judged by its ability to induce large, clear chemical shift differences (Δδ) between diastereomeric signals, which allows for accurate integration.

FeatureMosher's Acid (MTPA)Mandelic Acid Derivatives (e.g., O-Formylmandeloyl chloride)
Anisotropic Effect Strong, from both phenyl and -CF3 groups.[2]Moderate to Strong, primarily from the phenyl group.
NMR Nuclei ¹H and ¹⁹F NMR. The ¹⁹F NMR can be particularly useful due to its simplicity (often two singlets) and wide chemical shift range.Primarily ¹H NMR.
Absolute Configuration Well-established empirical models (Mosher's Method) for reliable determination.Can be used to determine absolute configuration, though models may be less universally established than Mosher's.
Reagent Stability Lacks an α-proton, making it configurationally stable under standard derivatization conditions.[4]The α-proton can be susceptible to racemization under harsh basic conditions, though this is less of a concern for the acid chloride.
Signal Complexity Can sometimes lead to complex ¹H spectra due to overlapping signals.The absence of a -CF3 group can result in simpler ¹H NMR spectra. The formyl proton in O-Formylmandeloyl derivatives provides an additional, often isolated, signal.
Availability Widely available commercially in both (R) and (S) forms with high enantiomeric purity.This compound and other derivatives are commercially available.[5][6]

Experimental Protocols & Methodologies

Accurate and reproducible results hinge on meticulous experimental execution. Below are generalized protocols for derivatization using Mosher's acid chloride and a mandelic acid derivative.

Protocol 1: Derivatization with Mosher's Acid Chloride (MTPA-Cl)

This protocol is a standard procedure for forming Mosher's esters from a chiral secondary alcohol.

Materials:

  • Chiral alcohol (~5 mg, 1.0 equivalent)

  • (R)-MTPA-Cl or (S)-MTPA-Cl (~1.2 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆, ~0.6 mL)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount to 2-3 equivalents)

  • Dry NMR tube with cap

Procedure:

  • In a dry NMR tube, dissolve the chiral alcohol in the anhydrous deuterated solvent.

  • Add anhydrous pyridine or a catalytic amount of DMAP to the solution. DMAP is a more potent acylation catalyst.

  • Carefully add the MTPA-Cl (a slight excess is used to ensure complete reaction).

  • Cap the NMR tube, mix the contents gently, and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by ¹H NMR.

  • Acquire the ¹H NMR (and/or ¹⁹F NMR) spectrum of the resulting diastereomeric esters.

  • For absolute configuration determination, a second sample must be prepared using the opposite enantiomer of MTPA-Cl.

Protocol 2: Derivatization with this compound

This protocol outlines a general procedure for forming a diastereomeric ester with a chiral alcohol.

Materials:

  • Chiral alcohol (~5 mg, 1.0 equivalent)

  • This compound (~1.2 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃, ~0.6 mL)

  • Anhydrous pyridine or other suitable non-nucleophilic base (~2-3 equivalents)

  • Dry NMR tube with cap

Procedure:

  • In a dry NMR tube, dissolve the chiral alcohol in the anhydrous deuterated solvent.

  • Add the anhydrous base (e.g., pyridine) to scavenge the HCl produced during the reaction.

  • Add the this compound to the NMR tube.

  • Cap the tube, mix, and let the reaction stand at room temperature until completion, monitoring by ¹H NMR.

  • Acquire the ¹H NMR spectrum and analyze the chemical shift differences between the diastereomeric signals.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the reaction and general workflow for determining enantiomeric excess.

Derivatization_Reaction cluster_cda CDA (Single Enantiomer) R_Analyte R-Analyte S_CDA S-CDA S_Analyte S-Analyte RS_Product R,S-Product S_CDA->RS_Product + Reaction SS_Product S,S-Product S_CDA->SS_Product + Reaction

Caption: Reaction of enantiomers with a single enantiomer of a CDA to form diastereomers.

NMR_Workflow start Racemic or Enantioenriched Sample derivatize Derivatize with Single Enantiomer of CDA (e.g., (R)-MTPA-Cl) start->derivatize nmr Acquire NMR Spectrum (¹H, ¹⁹F, etc.) derivatize->nmr analyze Identify & Assign Diastereomeric Signals nmr->analyze integrate Integrate Signals (Area A vs. Area B) analyze->integrate calculate Calculate ee% ee% = |A-B| / |A+B| * 100 integrate->calculate end Report Enantiomeric Excess calculate->end

Caption: General experimental workflow for determining enantiomeric excess using a CDA.

Conclusion and Recommendations

The choice between Mosher's acid and a mandelic acid derivative like this compound depends on the specific analyte and the analytical goals.

  • Choose Mosher's Acid (MTPA) when you need a robust, well-documented method for determining absolute configuration alongside enantiomeric excess. Its powerful anisotropic effects often provide excellent signal separation, and the option of ¹⁹F NMR is a significant advantage for complex molecules where the ¹H spectrum is crowded.

  • Consider this compound or other mandelic acid derivatives when simpler ¹H NMR spectra are desired. It is a valuable alternative, particularly if the Mosher's ester derivatives yield overlapping or difficult-to-interpret signals. The formyl proton provides an additional diagnostic handle that may be well-resolved from other signals, potentially simplifying the analysis.

Ultimately, for novel or particularly challenging chiral molecules, an empirical approach is often best. Screening both Mosher's acid and a mandelic acid derivative can quickly reveal which CDA provides the superior resolution and most reliable data for the specific substrate under investigation.

References

Comparison of mandelic acid derivatives as chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Mandelic Acid Derivatives as Chiral Resolving Agents

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical challenge. Chiral resolution via diastereomeric salt formation remains a cornerstone technique, and the selection of an appropriate resolving agent is paramount to success. Mandelic acid, a readily available and effective chiral carboxylic acid, and its derivatives are frequently employed for the resolution of racemic amines and alcohols. This guide provides an objective comparison of the performance of mandelic acid and several of its key derivatives as chiral resolving agents, supported by experimental data and detailed methodologies.

Introduction to Chiral Resolution with Mandelic Acid Derivatives

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved enantiomer can be liberated from the salt, and the chiral resolving agent can often be recovered and reused.

The structure of the mandelic acid derivative plays a crucial role in the efficiency of the resolution process. Modifications to the hydroxyl group (e.g., acetylation to form O-acetylmandelic acid) or substitution on the phenyl ring can influence the intermolecular interactions within the crystal lattice of the diastereomeric salts, thereby affecting their solubility difference and the overall effectiveness of the separation.

Data Presentation: Performance of Mandelic Acid Derivatives

The efficacy of a chiral resolving agent is primarily evaluated by the yield of the resolved enantiomer and its enantiomeric excess (ee%). The following table summarizes experimental data for the resolution of various racemic compounds using mandelic acid and its derivatives. It is important to note that a direct comparison under identical conditions is often unavailable in the literature; therefore, the data presented is compiled from various sources to provide a representative overview.

Chiral Resolving AgentRacemic CompoundMethodYield of Resolved EnantiomerEnantiomeric Excess (ee%)Reference(s)
(S)-Mandelic Acid(±)-1-PhenylethylamineDiastereomeric Salt Crystallization75-80%>95%[1]
(R)-Mandelic Acid(±)-Phenylalanine methyl esterPEG-Assisted Diastereomeric Salt Crystallization90%85% (95% after second cycle)[2]
D-(-)-O-Acetylmandelic Acid(±)-1-PhenylethylamineDynamic Kinetic Resolution (enzymatic)96% (of amide)99%[3]
(S)-2-Chloromandelic Acid(R,S)-N-benzyl-α-phenylethylamineDiastereomeric Salt CrystallizationHigh (qualitative)High (qualitative)[4]
Halogenated Mandelic Acids*LevetiracetamEnantiospecific Co-crystallizationVariable70-90%[5]

*Note: In this case, the halogenated mandelic acids are the compounds being resolved, not the resolving agents. However, this data provides insight into how substitution on the mandelic acid ring affects chiral recognition.

Mandatory Visualization

The process of chiral resolution by diastereomeric salt formation can be visualized as a straightforward workflow. The logical steps involved in this process are also outlined below.

G General Workflow for Chiral Resolution racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid Derivative) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt Precipitate mother_liquor Mother Liquor with More Soluble Salt fractional_crystallization->mother_liquor Solution liberation_1 Liberation of Enantiomer less_soluble_salt->liberation_1 liberation_2 Liberation of Enantiomer mother_liquor->liberation_2 pure_enantiomer_1 Pure (S)-Amine liberation_1->pure_enantiomer_1 recovered_agent_1 Recovered Resolving Agent liberation_1->recovered_agent_1 pure_enantiomer_2 Pure (R)-Amine liberation_2->pure_enantiomer_2 recovered_agent_2 Recovered Resolving Agent liberation_2->recovered_agent_2 G Logical Steps in Diastereomeric Salt Resolution start Start select_agent Select Chiral Resolving Agent and Solvent start->select_agent form_salts React Racemic Mixture with Resolving Agent select_agent->form_salts crystallize Induce Crystallization of Less Soluble Diastereomer form_salts->crystallize separate Separate Crystals from Mother Liquor crystallize->separate liberate_enantiomer Liberate Enantiomer from Purified Salt separate->liberate_enantiomer analyze Analyze Enantiomeric Purity (ee%) liberate_enantiomer->analyze end End analyze->end

References

A Researcher's Guide to the Validation of Enantiomeric Excess Measurement by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods for ee determination, supported by experimental data and detailed validation protocols to ensure reliable and accurate results in a regulated environment.

The stereochemical composition of a drug substance is paramount, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies require robust analytical methods for the precise quantification of enantiomeric purity. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For enantiomeric excess determination by HPLC, this involves a series of experiments to assess key performance parameters.

Comparison of Methods for Enantiomeric Excess Determination

While chiral HPLC is a widely adopted technique, other methods also offer capabilities for determining enantiomeric excess. The choice of method often depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile molecules.[1]Volatile and thermally stable compounds. Derivatization may be required to increase volatility.[1]Requires soluble analytes and may need higher concentrations.
Sensitivity Dependent on the detector (e.g., UV-Vis, Fluorescence, MS), offering a wide range of sensitivities.[2]Highly sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) are standard.[2]Generally less sensitive than chromatographic methods.
Analysis Time Typically 10-60 minutes per sample.[2]Generally faster, with run times from a few minutes to half an hour.[2]Can be rapid, but sample preparation with chiral auxiliaries can be time-consuming.
Solvent Consumption Higher due to the liquid mobile phase.[1]Lower, as it primarily uses carrier gases.[1]Uses deuterated solvents, which can be costly.

Validation of an HPLC Method for Enantiomeric Excess

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method for determining enantiomeric excess should address several key parameters to ensure its reliability.

Workflow for HPLC Method Validation

cluster_0 Method Development A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Optimize Detection Parameters B->C D Specificity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Validated Method for Routine Use I->J

Caption: Workflow for the development and validation of an HPLC method for enantiomeric excess.

Quantitative Validation Parameters: A Summary

The following table summarizes typical acceptance criteria and representative experimental data for the validation of an HPLC method for enantiomeric excess determination.

Validation ParameterAcceptance Criteria (Typical)Representative Experimental Data
Specificity Baseline resolution (Rs > 1.5) between enantiomer peaks and from any impurities.Resolution (Rs) = 2.1 between (R)- and (S)-enantiomers. No interference from placebo or known impurities.
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9995 over a concentration range of 1-150% of the minor enantiomer specification.[3]
Range Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.0.1% to 2.0% of the total analyte concentration.
Accuracy (% Recovery) 98.0% - 102.0% for the major enantiomer; 90.0% - 110.0% for the minor enantiomer.Average recovery of 99.5% for the major enantiomer and 101.2% for the minor enantiomer at three concentration levels.
Precision (% RSD) Repeatability: ≤ 2.0% for the major enantiomer, ≤ 10.0% for the minor enantiomer. Intermediate Precision: ≤ 3.0% for the major enantiomer, ≤ 15.0% for the minor enantiomer.Intra-day precision (%RSD) = 0.16%; Inter-day precision (%RSD) = 0.09%.[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.05% of the total analyte concentration.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.15% of the total analyte concentration.[4]
Robustness No significant impact on resolution or quantitation with deliberate small variations in method parameters.Resolution remained > 1.8 with variations in flow rate (±10%), column temperature (±2°C), and mobile phase composition (±2%).

Experimental Protocols for HPLC Method Validation

Detailed methodologies are crucial for the successful implementation and validation of an analytical procedure.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the racemic mixture of the analyte.

  • Prepare solutions of the individual enantiomers (if available).

  • Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient).

  • Spike the placebo solution with the racemic mixture and any known impurities.

  • Inject all solutions into the HPLC system.

  • Analysis: Assess the chromatograms for the resolution between the two enantiomer peaks and for any co-eluting peaks from the placebo or impurities. The resolution (Rs) should be calculated, with a target of ≥ 1.5 for baseline separation.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the enantiomers and the analytical response over a defined range.

Protocol:

  • Prepare a series of at least five standard solutions of the racemate at different concentrations, spanning from the LOQ to at least 120% of the expected concentration of the minor enantiomer.

  • Inject each standard solution in triplicate.

  • Analysis: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known amounts of each enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration for the minor enantiomer).

  • Prepare each concentration level in triplicate.

  • Inject the prepared solutions and a standard solution of known concentration.

  • Analysis: Calculate the percentage recovery for each enantiomer at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Analysis: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak areas of each enantiomer.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Analysis: Compare the results from the different conditions and calculate the overall %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of the minor enantiomer.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line).

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/Slope) and LOQ = 10 * (SD/Slope).[4]

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters that could be subject to variation, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% variation in the organic modifier)

    • Wavelength of detection (e.g., ± 2 nm)

  • Prepare a sample solution and inject it under the standard conditions and then under each of the varied conditions.

  • Analysis: Assess the impact of each variation on the resolution, retention times, and peak areas of the enantiomers. The system suitability parameters should still be met under all varied conditions.

Logical Relationship of Validation Parameters

Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Accuracy->ValidatedMethod Precision Precision Precision->Accuracy Precision->Range Range->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod

Caption: Interdependence of key HPLC method validation parameters.

By following a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data for the determination of enantiomeric excess, which is fundamental for the development and quality control of chiral pharmaceuticals.

References

Determining Enantiomeric Excess with (R)-(-)-O-Formylmandeloyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. (R)-(-)-O-Formylmandeloyl chloride has emerged as a valuable chiral derivatizing agent (CDA) for this purpose. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Principles of Enantiomeric Excess Determination via Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct quantification by techniques like standard NMR or HPLC impossible. Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be distinguished and quantified by common analytical methods.

This compound reacts with a racemic mixture of a chiral alcohol or amine to form two diastereomeric esters or amides, respectively. The relative amounts of these diastereomers, which directly correlate to the enantiomeric composition of the original sample, can then be determined.

Comparative Performance: Accuracy and Precision

The accuracy of a chiral derivatizing agent is its ability to provide an ee value that is close to the true value, while precision refers to the reproducibility of the measurement. While extensive head-to-head comparative studies for this compound are not abundant in the readily available literature, the principles of the method allow for a high degree of accuracy and precision when carefully executed. The accuracy of the ee determination is primarily dependent on the following factors:

  • Enantiomeric Purity of the Derivatizing Agent: The this compound used must be of high enantiomeric purity to avoid systematic errors in the calculated ee of the analyte.

  • Reaction Kinetics: The derivatization reaction should proceed to completion without any kinetic resolution, meaning both enantiomers of the analyte should react at the same rate.

  • Resolution of Diastereomers: The analytical method used (NMR or HPLC) must be capable of baseline-resolving the signals of the two diastereomers to allow for accurate integration.

In practice, the ee values obtained by derivatization with reagents like this compound, followed by NMR or HPLC analysis, are often validated against an orthogonal method, such as chiral HPLC or chiral gas chromatography (GC), to ensure accuracy.

Table 1: Comparison of Methods for Enantiomeric Excess Determination

FeatureDerivatization with this compound & NMRChiral HPLCChiral GC
Principle Conversion to diastereomers, quantification by signal integration.Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase.
Sample Throughput HighModerateModerate
Development Time Moderate (synthesis and analysis)Can be high (method development)Can be high (method development)
Solvent Consumption LowHighLow
Instrumentation NMR SpectrometerHPLC System with Chiral ColumnGC System with Chiral Column
General Applicability Broad (for compounds with reactive functional groups)BroadVolatile and thermally stable compounds

Experimental Protocols

Protocol 1: Derivatization of a Secondary Alcohol with this compound for ¹H NMR Analysis

This protocol outlines the procedure for the derivatization of a racemic secondary alcohol to its corresponding diastereomeric esters.

Materials:

  • Racemic secondary alcohol

  • This compound (≥97% purity)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the Alcohol Solution: In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol (1.0 equivalent) in anhydrous DCM. Add anhydrous pyridine or triethylamine (1.5 equivalents). If the alcohol is sterically hindered, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Addition of the Chiral Derivatizing Agent: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude diastereomeric esters.

  • Purification (if necessary): If the crude product contains impurities that interfere with NMR analysis, it can be purified by silica gel column chromatography.

  • NMR Analysis: Accurately weigh a portion of the diastereomeric ester mixture and dissolve it in CDCl₃. Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the corresponding peaks. The enantiomeric excess (ee) is calculated using the following formula:

    ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

    Where Area₁ and Area₂ are the integration values of the signals for the two diastereomers.

Protocol 2: HPLC Analysis of Diastereomeric Esters

Materials:

  • Diastereomeric ester mixture from Protocol 1

  • HPLC-grade hexane

  • HPLC-grade isopropanol or ethyl acetate

  • HPLC system with a UV detector

  • Normal-phase silica gel HPLC column

Procedure:

  • Sample Preparation: Prepare a solution of the diastereomeric ester mixture in the HPLC mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Method Development: The optimal mobile phase composition will need to be determined empirically to achieve baseline separation of the diastereomers. A good starting point is a mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the two separated diastereomers. The enantiomeric excess is calculated using the same formula as in the NMR analysis.

Visualization of the Workflow

experimental_workflow cluster_derivatization Derivatization cluster_analysis Analysis racemic_analyte Racemic Analyte (Alcohol or Amine) reaction Reaction (Pyridine, DCM) racemic_analyte->reaction cda (R)-(-)-O-Formylmandeloyl Chloride cda->reaction diastereomers Diastereomeric Mixture reaction->diastereomers nmr ¹H NMR Analysis diastereomers->nmr diastereomers->nmr Dissolve in CDCl₃ hplc HPLC Analysis diastereomers->hplc diastereomers->hplc Dissolve in Mobile Phase quantification Quantification (ee Calculation) nmr->quantification hplc->quantification

Caption: Experimental workflow for ee determination.

Logical Relationship of Analysis

logical_relationship start Start: Racemic Mixture derivatization Derivatization with This compound start->derivatization diastereomer_formation Formation of Diastereomers derivatization->diastereomer_formation separation Separation/Distinction of Diastereomers diastereomer_formation->separation nmr ¹H NMR (Chemical Shift Differences) separation->nmr hplc HPLC (Differential Retention Times) separation->hplc quantification Quantification of Diastereomer Ratio nmr->quantification hplc->quantification ee_determination Determination of Enantiomeric Excess (ee) quantification->ee_determination

Caption: Logical steps in ee determination.

A Comparative Guide to Chiral Derivatizing Agents for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of primary amines is a critical step in asymmetric synthesis, pharmaceutical development, and metabolomics. Chiral derivatizing agents (CDAs) offer a robust and widely used indirect method for this purpose. By reacting with the primary amine, these chiral reagents form diastereomers that can be readily separated and quantified using standard chromatographic and spectroscopic techniques.

This guide provides an objective comparison of the performance of common chiral derivatizing agents for primary amines, with a focus on experimental data for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for key experiments are provided to assist in the selection and application of the most suitable agent for your analytical needs.

Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct separation challenging. The indirect method of chiral resolution overcomes this by covalently bonding the enantiomeric amine with an enantiomerically pure CDA. This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated by achiral analytical techniques.

The general workflow for this process is illustrated below:

G General Workflow of Chiral Derivatization cluster_workflow racemic_amine Racemic Primary Amine (R-NH2 and S-NH2) derivatization Derivatization Reaction racemic_amine->derivatization cda Chiral Derivatizing Agent (CDA-R*) cda->derivatization diastereomers Diastereomeric Mixture (R-NH-CDA-R* and S-NH-CDA-R*) derivatization->diastereomers analysis Chromatographic or Spectroscopic Analysis diastereomers->analysis quantification Quantification of Diastereomers analysis->quantification G CDA Selection Logic cluster_logic start Start: Chiral Primary Amine Analysis analysis_method Analytical Method? start->analysis_method hplc HPLC analysis_method->hplc HPLC nmr NMR analysis_method->nmr NMR hplc_cda Consider: - Marfey's Reagent - OPA/Chiral Thiol - GITC hplc->hplc_cda sensitivity High Sensitivity Required? hplc->sensitivity nmr_cda Consider: - Mosher's Acid (MTPA) - Fluorinated CDAs nmr->nmr_cda abs_config Absolute Configuration Determination? nmr->abs_config fluorescent_cda Use Fluorescent CDA: - OPA/Chiral Thiol - NBD-Cl sensitivity->fluorescent_cda Yes uv_cda Use UV-active CDA: - Marfey's Reagent sensitivity->uv_cda No mosher Mosher's Acid Analysis abs_config->mosher Yes

A Comparative Guide to NMR Chemical Shift Differences in Diastereomers from Different Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the determination of enantiomeric purity and absolute configuration is a critical aspect of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents, offers a powerful method to distinguish between enantiomers by converting them into diastereomers, which exhibit distinct chemical shifts. This guide provides an objective comparison of the performance of three common types of chiral resolving agents—Chiral Derivatizing Agents (CDAs) like Mosher's acid and camphorsulfonic acid, and Chiral Solvating Agents (CSAs)—supported by experimental data and detailed protocols.

Introduction to Chiral Resolving Agents in NMR Spectroscopy

Enantiomers are chemically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. Chiral resolving agents interact with a racemic or scalemic mixture to create a diastereomeric relationship, leading to non-equivalent magnetic environments for the corresponding nuclei of the two enantiomers. This results in separate signals in the NMR spectrum, and the difference in their chemical shifts is denoted as Δδ (or ΔΔδ for the difference between the induced shifts of the two enantiomers). The magnitude of this chemical shift difference is a key performance indicator for a resolving agent.[1]

There are two main strategies for inducing these chemical shift differences:

  • Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid and camphorsulfonic acid, react covalently with the analyte to form stable diastereomers.[1]

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.[2]

Comparison of Chiral Resolving Agents

The choice of a suitable chiral resolving agent depends on the functional groups present in the analyte, the desired magnitude of the chemical shift difference, and the experimental conditions. The following tables summarize the performance of Mosher's acid, camphorsulfonic acid, and various chiral solvating agents in resolving different types of chiral compounds.

Data Presentation: Quantitative Comparison of Chemical Shift Differences (Δδ)

Table 1: Mosher's Acid Derivatives

Analyte (Functional Group)Proton AnalyzedΔδ (ppm)Reference
1-Phenylethanol (Alcohol)CH-O~0.1[3]
α-Methylbenzylamine (Amine)CH-N0.05 - 0.15[3]
Chiral Carboxylic Acidsα-CHVaries

Table 2: Camphorsulfonic Acid Derivatives

Analyte (Functional Group)Proton/Carbon AnalyzedObserved SeparationQuantitative Δδ (ppm)Reference
(±)-Ethyl-3-hydroxybutyrate (Alcohol)Diastereotopic SCH₂ (¹H)Four well-resolved doubletsNot specified[4]
(±)-Ethyl-3-hydroxybutyrate (Alcohol)Ester Carbonyl (¹³C)Separate peaks0.10[4]
(±)-2-Butanol (Alcohol)Diastereotopic SCH₂ (¹H)Four resolved doubletsNot specified[4]
(±)-1-Phenylethanol (Alcohol)Diastereotopic SCH₂ (¹H)Baseline resolved AB doubletsNot specified[4]

Table 3: Chiral Solvating Agents (CSAs)

CSAAnalyteProton AnalyzedΔΔδ (ppm)Reference
Isomannide-derived Carbamate (7c)rac-N-3,5-dinitrobenzoylphenylglycine methyl estero-DNB protons0.056[2]
Isomannide-derived Carbamate (7c)rac-N-3,5-dinitrobenzoylphenylglycine methyl esterNH proton0.159[2]
Tetraaza Macrocycle (1a)Thiohydantoin derivative (G1)NH proton1.853[5]
Tetraaza Macrocycle (1c)Thiohydantoin derivative (G8)NH proton2.052[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the key experiments cited.

Protocol 1: Derivatization with Mosher's Acid (for Alcohols and Amines)

This protocol is adapted from the established Mosher's ester analysis method.[6]

Materials:

  • Chiral alcohol or amine (1.0 equiv)

  • (R)- or (S)-Mosher's acid chloride (1.1 equiv)

  • Anhydrous pyridine or DMAP (catalytic amount)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral alcohol or amine in the anhydrous deuterated solvent.

  • Add a catalytic amount of anhydrous pyridine or DMAP.

  • Add (R)- or (S)-Mosher's acid chloride to the solution.

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric ester or amide.

  • Repeat the procedure with the other enantiomer of Mosher's acid chloride to aid in signal assignment and confirm the configuration.

Protocol 2: Derivatization with Camphorsulfonyl Chloride (for Alcohols)

This protocol is based on the derivatization of chiral alcohols with (S)-camphorsulfonyl chloride.[4]

Materials:

  • Chiral alcohol (1.0 equiv)

  • (S)-Camphorsulfonyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (anhydrous)

  • NMR tube and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Dissolve the chiral alcohol in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution and cool to 0 °C.

  • Slowly add a solution of (S)-camphorsulfonyl chloride in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the purified diastereomeric sulfonate esters in a suitable deuterated solvent in an NMR tube.

  • Acquire the ¹H and/or ¹³C NMR spectrum.

Protocol 3: Analysis with Chiral Solvating Agents (CSAs)

This is a general protocol for the use of CSAs, which involves non-covalent interactions.[2]

Materials:

  • Racemic or scalemic analyte

  • Chiral Solvating Agent (CSA)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Prepare a solution of the analyte of a known concentration in the deuterated solvent in an NMR tube.

  • Acquire a reference ¹H NMR spectrum of the analyte alone.

  • Add a specific molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.

  • Gently agitate the tube to ensure thorough mixing.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Compare the spectrum with the reference spectrum to identify the split signals and determine the chemical shift difference (Δδ or ΔΔδ).

Mandatory Visualization

The following diagrams illustrate the workflow and signaling pathways involved in the NMR analysis of diastereomers using chiral resolving agents.

workflow cluster_start Starting Material cluster_reagent Chiral Resolving Agent cluster_interaction Interaction cluster_products Diastereomeric Mixture cluster_analysis Analysis racemate Racemic Mixture (e.g., R/S-Analyte) interaction Formation of Diastereomers (Covalent or Non-covalent) racemate->interaction agent Enantiopure Resolving Agent (e.g., (R)-CDA or (S)-CSA) agent->interaction diastereomers Mixture of Diastereomers ((R,R) and (S,R)) interaction->diastereomers nmr NMR Spectroscopy diastereomers->nmr spectra Distinct NMR Signals (Δδ ≠ 0) nmr->spectra

Caption: Experimental workflow for NMR analysis of diastereomers.

signaling_pathway Enantiomers Enantiomers in Achiral Solvent SingleSignal Single NMR Signal (Isochronous Nuclei) Enantiomers->SingleSignal Identical Magnetic Environment Diastereomers Diastereomers in Achiral Solvent MultipleSignals Multiple NMR Signals (Anisochronous Nuclei) Diastereomers->MultipleSignals Different Magnetic Environments

Caption: Principle of NMR signal differentiation in diastereomers.

Conclusion

The choice of a chiral resolving agent for NMR spectroscopy is a critical decision that impacts the accuracy and feasibility of determining enantiomeric purity and absolute configuration. Mosher's acid remains a robust and widely used chiral derivatizing agent, particularly for alcohols and amines, offering reliable and often significant chemical shift differences. Camphorsulfonic acid presents a cost-effective alternative for the derivatization of alcohols, though quantitative data on the resulting chemical shift differences is less commonly reported. Chiral solvating agents provide a powerful and non-destructive method, often yielding exceptionally large chemical shift separations, especially with analytes capable of strong non-covalent interactions. The selection of the most appropriate resolving agent should be guided by the nature of the analyte, with the data and protocols presented in this guide serving as a valuable resource for making an informed decision.

References

A Comparative Guide to Chiral Derivatizing Agents: A Cost-Benefit Analysis of (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient resolution of enantiomers is a critical step in the synthesis and analysis of chiral compounds. The choice of a suitable chiral derivatizing agent (CDA) is paramount, balancing factors such as cost, reactivity, and the ability to achieve baseline separation of the resulting diastereomers. This guide provides an objective comparison of (R)-(-)-O-Formylmandeloyl chloride with two other commonly used acylating agents: Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and (1S)-(-)-camphanic chloride.

Introduction to Chiral Derivatizing Agents

Chiral derivatization is a widely employed strategy for determining the enantiomeric excess (e.e.) of a chiral analyte. This indirect method involves the reaction of a racemic or enantiomerically enriched sample with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. The ideal CDA should react quantitatively with the analyte, produce stable diastereomers with significant differences in their chromatographic retention times or NMR chemical shifts, and be readily available at a reasonable cost.

Performance Comparison of Chiral Derivatizing Agents

Key Performance Indicators:

  • Reactivity: All three are acyl chlorides, exhibiting high reactivity towards nucleophiles like alcohols and amines, allowing for rapid derivatization under mild conditions.

  • Diastereomer Resolution: The degree of separation between the diastereomeric signals in NMR or peaks in HPLC is crucial for accurate quantification. Mosher's acid is renowned for inducing significant chemical shift differences in ¹H and ¹⁹F NMR spectra due to the anisotropic effect of the phenyl ring and the presence of the trifluoromethyl group.[1] (1S)-(-)-camphanic chloride is also widely used and is known to form crystalline diastereomers that can sometimes be separated by crystallization, in addition to chromatography.[2] this compound, a derivative of mandelic acid, offers a cost-effective alternative, with its performance being substrate-dependent.

  • Stability: The resulting diastereomeric esters or amides should be stable under the analytical conditions to ensure reproducible results.

Cost-Benefit Analysis

A crucial aspect of selecting a CDA, particularly for large-scale applications or routine analysis, is the cost-effectiveness. The table below provides an approximate cost comparison for the three chiral derivatizing agents. Prices are subject to variation based on supplier, purity, and quantity.

Chiral Derivatizing AgentChemical FormulaMolecular Weight ( g/mol )Typical Price (USD/g)
This compoundC₉H₇ClO₃198.60$15 - $30
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)C₁₀H₈ClF₃O₂268.61$100 - $200+
(1S)-(-)-Camphanic chlorideC₁₀H₁₃ClO₃216.66$30 - $60

Analysis:

From a purely cost-based perspective, This compound emerges as the most economical option. This significant price difference can be a major deciding factor, especially for cost-sensitive projects or when large quantities of the reagent are required.

Mosher's acid chloride , while being the most expensive, is often considered the "gold standard" for its reliability in providing excellent separation of diastereomeric signals in NMR spectroscopy, which can be critical for unambiguous determination of enantiomeric excess and absolute configuration.[1]

(1S)-(-)-Camphanic chloride occupies a middle ground in terms of cost and is a versatile reagent suitable for both chromatographic and crystallographic resolution methods.[2]

The ultimate cost-benefit analysis will depend on the specific requirements of the project. For routine analyses where baseline separation can be achieved with this compound, its lower cost presents a clear advantage. However, for challenging separations or when definitive structural elucidation is required, the higher cost of Mosher's acid chloride may be justified by the quality and clarity of the data it provides.

Experimental Protocols

Below are generalized experimental protocols for the derivatization of a chiral alcohol with each of the three acyl chlorides for subsequent analysis.

Protocol 1: Derivatization with this compound

Materials:

  • Racemic alcohol

  • This compound (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine to the solution.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude diastereomeric esters can be analyzed by HPLC or NMR.

Protocol 2: Derivatization with Mosher's Acid Chloride

Materials:

  • Racemic alcohol

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (1.1 eq)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the racemic alcohol (1.0 eq) in anhydrous DCM, add anhydrous pyridine and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C.

  • Add a solution of (R)-Mosher's acid chloride in anhydrous DCM dropwise.

  • Stir the reaction at room temperature for 1-3 hours, or until completion as indicated by TLC.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The diastereomeric Mosher's esters are then ready for NMR or HPLC analysis.[1]

Protocol 3: Derivatization with (1S)-(-)-Camphanic Chloride

Materials:

  • Racemic amine

  • (1S)-(-)-Camphanic chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic amine (1.0 eq) and triethylamine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add (1S)-(-)-camphanic chloride portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric amides can be purified by column chromatography and analyzed.

Visualization of Experimental Workflow and Logical Relationships

Derivatization Workflow

Derivatization_Workflow cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_product Product cluster_analysis Analysis Racemic_Analyte Racemic Analyte (Alcohol or Amine) Reaction Reaction (Esterification/Amidation) Racemic_Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., this compound) CDA->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers Analysis HPLC or NMR Analysis Diastereomers->Analysis Result Determination of Enantiomeric Excess Analysis->Result

Caption: General workflow for chiral derivatization and analysis.

Cost vs. Performance Logic

Cost_Performance_Logic Formylmandeloyl (R)-(-)-O-Formylmandeloyl chloride Cost Cost Formylmandeloyl->Cost Low Performance Performance (Resolution) Formylmandeloyl->Performance Variable Camphanic (1S)-(-)-Camphanic chloride Camphanic->Cost Medium Camphanic->Performance Good Mosher Mosher's Acid chloride Mosher->Cost High Mosher->Performance Excellent

Caption: Relationship between cost and performance of CDAs.

Conclusion

The choice of a chiral derivatizing agent is a multifaceted decision that requires careful consideration of performance, cost, and the specific analytical challenge at hand. This compound stands out as a highly cost-effective option for the chiral resolution of alcohols and amines. While Mosher's acid chloride often provides superior resolution in NMR analysis, its significantly higher cost may not be justifiable for all applications. (1S)-(-)-camphanic chloride offers a balanced profile of cost and performance. For researchers and drug development professionals, a thorough evaluation of these factors will lead to the selection of the most appropriate CDA, ensuring accurate and economical determination of enantiomeric purity.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-O-Formylmandeloyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of (R)-(-)-O-Formylmandeloyl chloride, ensuring laboratory safety and regulatory compliance.

This compound is a reactive acyl chloride that requires careful handling and specific disposal protocols to mitigate risks.[1] The primary disposal strategy involves a controlled neutralization reaction to convert the hazardous substance into a less reactive form before it is collected by a licensed waste disposal service.[1] This process is crucial due to the compound's corrosive nature and its violent reactivity with water.[1]

Immediate Safety Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant lab coat, nitrile or neoprene gloves, and chemical splash goggles with a face shield.[2][3]

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1] An emergency eyewash station and safety shower must be readily accessible.

  • Spill Management: In the event of a spill, evacuate the area and absorb the material with an inert absorbent like Chemizorb®, sand, or vermiculite.[2] Do not use combustible materials like paper towels.[4] The collected material should then be treated as hazardous waste. For major spills, contact your institution's environmental health and safety (EHS) department immediately.[1]

Neutralization Protocol

The recommended method for the disposal of this compound is through slow, controlled neutralization. This procedure converts the reactive acyl chloride into a less hazardous carboxylate salt.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar. The reaction vessel should be large enough to accommodate the quenching solution and any potential foaming.

  • Quenching Solution: Prepare a cold solution of 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The volume of the quenching solution should be at least 5-10 times the volume of the acyl chloride to be neutralized.[5] Place the beaker in an ice bath to manage the exothermic reaction.[1]

  • Slow Addition: While vigorously stirring the bicarbonate or carbonate solution, slowly and carefully add the this compound dropwise using an addition funnel.[5] The slow addition is critical to control the rate of reaction and prevent a violent release of heat and gas (CO₂ and HCl).[6]

  • Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the complete neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste must be transferred to a properly labeled hazardous waste container.[1] Do not pour the neutralized solution down the drain unless permitted by local regulations.[1]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the neutralization of acyl chlorides. These are general guidelines and may need to be adjusted based on the specific quantity of this compound being disposed.

ParameterValueRationale
Quenching Agent 5-10% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Provides a basic medium to neutralize the acyl chloride and the HCl byproduct.[1]
Volume Ratio (Quenching Agent : Acyl Chloride) At least 10:1Ensures a sufficient excess of the neutralizing agent to drive the reaction to completion and absorb the heat generated.[5]
Temperature 0-10 °C (Ice Bath)Controls the exothermic reaction, preventing a runaway reaction and excessive fuming.[1][4]
Addition Rate Slow, dropwisePrevents a violent reaction and allows for the safe dissipation of heat and gas.[5]
Reaction Time Several hours post-additionEnsures complete hydrolysis and neutralization of the acyl chloride.[1]
Final pH BasicConfirms that all acidic components have been neutralized.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles, Face Shield) FumeHood Work in a Certified Chemical Fume Hood QuenchPrep Prepare Cold 5-10% NaHCO3 or Na2CO3 Solution in Ice Bath SlowAdd Slowly Add this compound to Quenching Solution with Stirring QuenchPrep->SlowAdd Monitor Monitor Reaction and Maintain Basic pH SlowAdd->Monitor Stir Stir for Several Hours at Room Temperature Monitor->Stir WasteTransfer Transfer Neutralized Solution to Labeled Hazardous Waste Container Stir->WasteTransfer EHS Arrange for Pickup by Licensed Waste Disposal Service WasteTransfer->EHS Evacuate Evacuate Area Absorb Absorb with Inert Material (e.g., Chemizorb®) Collect Collect and Treat as Hazardous Waste

Caption: Disposal workflow for this compound.

Final Disposition

All waste materials, including the neutralized solution and any contaminated materials, must be collected in a properly labeled hazardous waste container for disposal in accordance with local, state, and federal regulations.[7] Never dispose of untreated this compound or the neutralized solution down the sanitary sewer system.[2][7]

References

Essential Safety and Logistical Information for Handling (R)-(-)-O-Formylmandeloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical procedures for the handling and disposal of (R)-(-)-O-Formylmandeloyl chloride (CAS No: 29169-64-0).[1] It is imperative that all researchers, scientists, and drug development professionals strictly adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. [1] It is also sensitive to moisture.[2][3] Therefore, meticulous planning and execution of handling and disposal procedures are paramount.

Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation, Category 1GHS05 (Corrosion)DangerH318: Causes serious eye damage.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this substance.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield must be worn over the goggles to provide full facial protection.[4][5][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Ensure gloves are elbow-length for adequate protection.[7]
Body Chemical-Resistant Apron or Lab CoatA chemical-resistant apron or a lab coat made of appropriate material should be worn over personal clothing.[4][5]
Respiratory Respirator (if necessary)Use a respirator with a type ABEK (EN14387) filter if working in an area with insufficient ventilation or when there is a risk of inhaling vapors.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receiving to use in an experiment.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool (2-8°C), dry, and well-ventilated area designated for corrosive materials.

    • Keep the container tightly closed to prevent moisture ingress.[2]

    • Store away from incompatible materials such as water, alcohols, and amines.[9]

  • Preparation for Use:

    • Work exclusively within a certified chemical fume hood.[8]

    • Ensure an eyewash station and safety shower are readily accessible.[8]

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as specified in the table above.

  • Dispensing and Use:

    • Use only dry, clean glassware and equipment to prevent reaction with moisture.[3]

    • When transferring, do so slowly and carefully to avoid splashing.

    • If dilution is necessary, add the acyl chloride to the solvent slowly, never the other way around.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid / Spill Response
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Small Spill Absorb the spill with an inert, dry material (e.g., sand, vermiculite). Collect the absorbed material into a designated, labeled waste container.
Large Spill Evacuate the area. Contact your institution's environmental health and safety department immediately.

Disposal Plan: Step-by-Step Waste Management Protocol

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Quenching Unused Material:

    • Warning: Acyl chlorides react vigorously with water and other protic solvents.[9][10] This process should be performed in a fume hood with appropriate PPE.

    • Prepare a dilute solution of sodium hydroxide (e.g., 2.5 M).[9]

    • Slowly and carefully add the this compound dropwise to the stirring sodium hydroxide solution.[9] This will hydrolyze the acyl chloride to the corresponding carboxylic acid salt.

    • Monitor the temperature of the reaction and cool the mixture with an ice bath if necessary to control the exothermic reaction.[10]

  • Neutralization and Disposal:

    • After the reaction is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

    • Dispose of the neutralized aqueous waste in accordance with local, state, and federal regulations.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a designated, labeled hazardous waste container.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_storage Retrieve from Storage (2-8°C) prep_emergency->handle_storage handle_dispense Dispense and Use handle_storage->handle_dispense disp_quench Quench Unused Material handle_dispense->disp_quench em_spill Spill handle_dispense->em_spill em_exposure Exposure handle_dispense->em_exposure disp_neutralize Neutralize Waste disp_quench->disp_neutralize disp_dispose Dispose of Waste disp_neutralize->disp_dispose em_action Follow Emergency Procedures em_spill->em_action em_exposure->em_action

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-O-Formylmandeloyl chloride
Reactant of Route 2
Reactant of Route 2
(R)-(-)-O-Formylmandeloyl chloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。